Product packaging for Me-Tet-PEG5-COOH(Cat. No.:)

Me-Tet-PEG5-COOH

Cat. No.: B15136249
M. Wt: 521.6 g/mol
InChI Key: LUEGJYPWJFWBHK-UHFFFAOYSA-N
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Description

Me-Tet-PEG5-COOH is a useful research compound. Its molecular formula is C24H35N5O8 and its molecular weight is 521.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H35N5O8 B15136249 Me-Tet-PEG5-COOH

Properties

Molecular Formula

C24H35N5O8

Molecular Weight

521.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C24H35N5O8/c1-19-26-28-24(29-27-19)21-4-2-20(3-5-21)18-25-22(30)6-8-33-10-12-35-14-16-37-17-15-36-13-11-34-9-7-23(31)32/h2-5H,6-18H2,1H3,(H,25,30)(H,31,32)

InChI Key

LUEGJYPWJFWBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Introduction to Inverse Electron Demand Diels-Alder (iEDDA) Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Chemistry for Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly emerged as a powerful tool in the fields of chemical biology, drug development, and materials science.[1][2] This bioorthogonal reaction, characterized by its exceptionally fast kinetics and high specificity, allows for the formation of covalent bonds in complex biological environments without interfering with native biochemical processes.[3][4] Its utility stems from the unique pairing of an electron-poor diene with an electron-rich dienophile, a reversal of the electronic demand of the classic Diels-Alder reaction.[5] This guide provides a comprehensive overview of the core principles of iEDDA chemistry, its practical applications, and detailed protocols for its implementation.

Core Principles

The iEDDA reaction is a type of [4+2] cycloaddition where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] This is in contrast to the normal demand Diels-Alder reaction, where the diene's HOMO interacts with the dienophile's LUMO.[5] The rate of the iEDDA reaction is therefore accelerated by electron-donating groups on the dienophile and electron-withdrawing groups on the diene, which narrows the HOMO-LUMO energy gap.[3]

The most common class of dienes used in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient.[3] These are often reacted with strained, electron-rich dienophiles such as trans-cyclooctenes (TCOs) and norbornenes.[3][6] The reaction proceeds through a concerted [4+2] cycloaddition, followed by a rapid retro-Diels-Alder reaction that releases a molecule of nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product.[2]

Key Advantages of iEDDA Chemistry

The iEDDA reaction offers several distinct advantages that make it particularly well-suited for applications in biological systems:

  • Extraordinarily Fast Kinetics: iEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[2][7] This allows for efficient labeling and conjugation at very low concentrations of reactants.

  • High Specificity and Bioorthogonality: The unique electronic requirements of the iEDDA reaction prevent cross-reactivity with the vast majority of biological functional groups, ensuring that the reaction proceeds only between the intended diene and dienophile.[3]

  • Catalyst-Free Reaction: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst, which can be toxic to cells.[2]

  • Biocompatibility: The reactants and the resulting products are generally well-tolerated by living systems.[2]

  • Irreversible Bond Formation: The loss of nitrogen gas makes the reaction irreversible, resulting in a stable covalent linkage.[7]

Key Components: Dienes and Dienophiles

The versatility of iEDDA chemistry lies in the ability to tune the reactivity and properties of the diene and dienophile through synthetic modifications.

Dienes: The Electron-Poor Component

1,2,4,5-tetrazines are the most widely used dienes for iEDDA reactions.[3] Their reactivity can be modulated by the substituents at the 3 and 6 positions. Electron-withdrawing groups increase the reaction rate but can decrease the stability of the tetrazine.[3] A common and highly reactive tetrazine is 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.

Dienophiles: The Electron-Rich Component

A variety of dienophiles have been developed for iEDDA reactions, with a focus on increasing strain and electron density to enhance reactivity.

  • Trans-cyclooctenes (TCOs): These are the most reactive and commonly used dienophiles due to their significant ring strain.[6] Various derivatives with functional handles for bioconjugation are commercially available.

  • Norbornenes: While less reactive than TCOs, norbornenes offer a good balance of reactivity and stability.

  • Other Strained Alkenes and Alkynes: Cyclopropenes and bicyclononynes have also been employed as highly reactive dienophiles.

Quantitative Data

The rate of the iEDDA reaction is highly dependent on the specific diene and dienophile pair, as well as the reaction conditions. The following tables summarize key quantitative data for common iEDDA reaction partners.

DieneDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinetrans-cyclooctene (TCO)~20009:1 MeOH:water[1]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazinenorbornene1.9Aqueous buffer[8]
3,6-diphenyl-s-tetrazinetrans-cyclooctene (TCO)3100MeOH[9]
Water-soluble 3,6-dipyridyl-s-tetrazined-TCO366,000Water[9]
3,6-di(2-pyridyl)-s-tetrazines-TCO>1,000,000Aqueous conditions[9]
Reactant/ProductConditionStabilityReference
d-TCO derivativesAqueous solution, blood serum, thiolsStable[9]
s-TCOHigh thiol concentrations (30 mM)Isomerization observed[9]
Tetrazine-TCO ligation productHuman serumStable for at least 24 hours at 37°C[7]
Various tetrazine derivativesFetal Bovine Serum (FBS)Decomposition observed[10]
Tetrazine-TCO ligation productIn vivoCovalent and irreversible bond formation[7]

Experimental Protocols

Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol is adapted from established literature procedures.

Materials:

  • 2-cyanopyridine

  • Hydrazine hydrate

  • Sulfur

  • Anhydrous ethanol

  • Nitric acid

Procedure:

  • A mixture of 2-cyanopyridine and sulfur in anhydrous ethanol is heated to reflux.

  • Hydrazine hydrate is added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The mixture is cooled, and the precipitated crude product (dihydrotetrazine) is collected by filtration.

  • The crude dihydrotetrazine is then oxidized to the desired 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine using a suitable oxidizing agent, such as nitric acid or sodium nitrite in acidic solution.

  • The final product is purified by recrystallization or column chromatography.

General Protocol for Antibody-TCO Conjugation and Radiolabeling

This protocol is a generalized procedure based on methods described for pre-targeting applications.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • TCO-NHS ester

  • Radiolabeled tetrazine derivative (e.g., 111In-DOTA-Tz)

  • Size-exclusion chromatography columns (e.g., PD-10)

  • Reaction buffers (e.g., sodium bicarbonate for conjugation)

Procedure:

  • Antibody-TCO Conjugation:

    • Dissolve the TCO-NHS ester in an organic solvent like DMSO.

    • Adjust the pH of the antibody solution to ~8.5 using a sodium bicarbonate buffer.

    • Add a molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

    • Purify the TCO-conjugated antibody using a size-exclusion chromatography column to remove unreacted TCO-NHS ester.

  • Radiolabeling and iEDDA Reaction (for pre-targeting):

    • The TCO-conjugated antibody is administered in vivo and allowed to accumulate at the target site.

    • After a predetermined time, the radiolabeled tetrazine is administered.

    • The iEDDA reaction occurs in vivo, covalently attaching the radiolabel to the antibody at the target site.

Visualizations

iEDDA Reaction Mechanism

iEDDA_Mechanism cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro_da Retro-Diels-Alder Diene Electron-Poor Diene (e.g., Tetrazine) Intermediate Unstable Bicyclic Intermediate Diene->Intermediate + Dienophile Electron-Rich Dienophile (e.g., TCO) Dienophile->Intermediate N2 N₂ Gas Intermediate->N2 Product Stable Dihydropyridazine Product Intermediate->Product - N₂

Caption: General mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Pre-targeting Workflow for Drug Delivery

Pretargeting_Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Administration of Therapeutic Agent cluster_step3 Step 3: In Vivo iEDDA Reaction A Antibody-Dienophile (e.g., mAb-TCO) Conjugate Injected B Antibody Accumulates at Tumor Site A->B C Unbound Antibody Clears from Circulation B->C E iEDDA Reaction at Tumor Site C->E D Diene-Drug (e.g., Tetrazine-Payload) Conjugate Injected D->E G Unbound Drug is Rapidly Cleared D->G F Drug is Covalently Attached to Antibody E->F

Caption: Workflow for a pre-targeting drug delivery strategy using iEDDA chemistry.

"Click-to-Release" Mechanism

Click_to_Release Prodrug TCO-Linker-Drug (Inactive Prodrug) iEDDA iEDDA Reaction Prodrug->iEDDA Tetrazine Tetrazine (Trigger) Tetrazine->iEDDA Elimination Self-immolative Elimination iEDDA->Elimination Drug Active Drug (Released) Elimination->Drug Byproduct Byproduct Elimination->Byproduct

Caption: Conceptual diagram of a "click-to-release" drug delivery system.

Applications in Drug Development and Research

The unique characteristics of iEDDA chemistry have led to its widespread adoption in various aspects of drug development and biomedical research.

Bioconjugation

iEDDA is extensively used for the precise and efficient conjugation of biomolecules, including:

  • Antibody-Drug Conjugates (ADCs): The high specificity and mild reaction conditions of iEDDA are ideal for linking potent cytotoxic drugs to antibodies for targeted cancer therapy.

  • Peptide and Protein Labeling: Researchers can site-specifically label proteins with fluorophores, affinity tags, or other probes to study their function, localization, and interactions.

  • Nucleic Acid Modification: iEDDA enables the labeling and modification of DNA and RNA for diagnostic and therapeutic applications.

Bioorthogonal Labeling and Imaging

The rapid kinetics of the iEDDA reaction are advantageous for in vivo imaging applications. By labeling a targeting molecule (e.g., an antibody) with a dienophile and then administering a tetrazine-linked imaging agent (e.g., a PET isotope or a fluorescent probe), researchers can achieve high-contrast images of specific molecular targets in living organisms.

"Click-to-Release" Drug Delivery

A sophisticated application of iEDDA is in the design of "click-to-release" systems. In this approach, a drug is attached to a dienophile via a cleavable linker. The drug remains inactive until a tetrazine-containing molecule is introduced, triggering the iEDDA reaction and subsequent cleavage of the linker to release the active drug at the desired site. This strategy offers spatiotemporal control over drug activation, potentially reducing off-target toxicity.

Probing Cellular Signaling

iEDDA chemistry is also being employed to study cellular signaling pathways. For instance, iEDDA-based probes have been developed for target engagement assays of kinases, a critical class of signaling proteins. By designing a kinase inhibitor linked to a TCO, researchers can use a tetrazine-functionalized resin to capture and identify the kinases that bind to the inhibitor within living cells. This approach allows for the profiling of kinase inhibitor specificity and the identification of off-target effects.

Conclusion

Inverse electron demand Diels-Alder chemistry has proven to be a robust and versatile tool for a wide range of applications in the life sciences. Its unparalleled reaction speed, specificity, and biocompatibility have addressed many of the challenges associated with chemical modifications in complex biological systems. As research continues to yield novel dienes and dienophiles with enhanced properties, the scope of iEDDA chemistry is expected to expand even further, paving the way for new diagnostic and therapeutic strategies and a deeper understanding of biological processes.

References

The Role of Me-Tet-PEG5-COOH in Advancing Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component, which connects the antibody to the payload, is a critical determinant of an ADC's safety, stability, and efficacy. This technical guide provides an in-depth examination of Me-Tet-PEG5-COOH, a novel linker that leverages bioorthogonal chemistry to facilitate precise and stable drug conjugation. Through a detailed exploration of its mechanism of action, experimental protocols, and the role of its constituent parts—a methyl-tetrazine moiety, a five-unit polyethylene glycol (PEG) spacer, and a carboxylic acid handle—this document serves as a comprehensive resource for researchers in the field of ADC development.

Introduction to Antibody-Drug Conjugates and the Critical Role of Linkers

Antibody-Drug Conjugates are a class of biopharmaceuticals designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing exposure to healthy tissues.[1] This targeted delivery is achieved by conjugating a cytotoxic payload to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[2] The linker connecting the antibody and the payload is a pivotal component, influencing the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release at the target site.[3]

An ideal linker must be stable enough to prevent premature drug release in the bloodstream, which can lead to systemic toxicity.[2] Upon reaching the tumor, the linker should facilitate the efficient release of the active payload.[3] Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be sensitive to the tumor microenvironment (e.g., low pH, high glutathione concentrations, or specific enzymes), while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[1]

This compound: A Bioorthogonal Approach to ADC Construction

This compound is a heterobifunctional linker that employs a bioorthogonal "click chemistry" reaction for antibody conjugation, offering significant advantages in terms of reaction speed, specificity, and the homogeneity of the final ADC product.

The structure of this compound consists of three key functional domains:

  • Methyl-Tetrazine (Me-Tet): This moiety is the bioorthogonal reactive group. It participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group.[4] This reaction is exceptionally fast and proceeds with high selectivity in biological systems without the need for a catalyst.[4]

  • Polyethylene Glycol (PEG5): The five-unit PEG spacer is a hydrophilic component that enhances the solubility and stability of the ADC.[5][6] PEGylation can also improve the pharmacokinetic properties of the ADC, leading to a longer circulation half-life and potentially reduced immunogenicity.[6][7]

  • Carboxylic Acid (COOH): This functional group provides a versatile handle for the covalent attachment of a cytotoxic payload. The carboxylic acid is typically activated to an N-hydroxysuccinimide (NHS) ester to facilitate an efficient reaction with amine-containing payloads.

The use of the tetrazine-TCO ligation allows for a two-step conjugation strategy. First, the payload is attached to the this compound linker. In a separate step, the TCO-modified antibody is prepared. The final ADC is then assembled by reacting the tetrazine-functionalized payload-linker construct with the TCO-modified antibody. This modular approach provides greater control over the conjugation process and can lead to ADCs with a more uniform drug-to-antibody ratio (DAR).

Quantitative Data and Performance Characteristics

While specific quantitative data for ADCs utilizing the this compound linker are not extensively published in peer-reviewed literature, the performance of similar PEGylated tetrazine linkers in ADC development provides valuable insights. The following table summarizes key performance parameters that are critical for the evaluation of ADCs and can be expected for conjugates constructed with this compound.

ParameterDescriptionExpected Performance with Me-Tet-PEG-COOH Linkers
Drug-to-Antibody Ratio (DAR) The average number of drug molecules conjugated to a single antibody.The bioorthogonal nature of the tetrazine-TCO ligation allows for precise control over the DAR, enabling the production of homogeneous ADCs with a predefined number of payloads.
In Vitro Stability (Plasma) The stability of the ADC in plasma, measuring the extent of premature drug release.The covalent bond formed by the tetrazine-TCO reaction is highly stable under physiological conditions. The PEG spacer can further contribute to stability by shielding the payload.
In Vivo Efficacy The ability of the ADC to inhibit tumor growth in preclinical models.PEGylated linkers have been shown to improve the in vivo efficacy of ADCs by enhancing their pharmacokinetic properties and tumor accumulation.[5][6]
Pharmacokinetics (Half-life) The circulation half-life of the ADC in vivo.The inclusion of a PEG spacer is known to prolong the half-life of bioconjugates, leading to increased exposure of the tumor to the ADC.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in the development of an ADC using the this compound linker.

Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester, followed by conjugation to a payload containing a primary amine.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing payload (e.g., a cytotoxic drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the NHS ester.

  • Conjugation to Payload:

    • Dissolve the amine-containing payload in anhydrous DMF.

    • Add the activated Me-Tet-PEG5-NHS ester solution to the payload solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

    • Monitor the conjugation reaction by LC-MS to confirm the formation of the desired product.

  • Purification:

    • Purify the Me-Tet-PEG5-Payload conjugate using RP-HPLC to remove unreacted starting materials and byproducts.

    • Characterize the purified product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Modification of Antibody with a TCO Moiety

This protocol outlines the modification of a monoclonal antibody with a trans-cyclooctene (TCO) group, preparing it for conjugation with the tetrazine-functionalized payload.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of any amine-containing buffers (e.g., Tris). If necessary, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • TCO-NHS Ester Solution Preparation:

    • Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add the TCO-NHS ester solution to the antibody solution with gentle stirring. A typical molar excess of TCO-NHS ester to antibody is 10-20 fold.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Determine the concentration of the TCO-modified antibody using a protein concentration assay (e.g., BCA assay).

    • Characterize the degree of labeling (number of TCO groups per antibody) using mass spectrometry.

Final ADC Assembly via Tetrazine-TCO Ligation

This final step involves the bioorthogonal reaction between the tetrazine-functionalized payload and the TCO-modified antibody to form the complete ADC.

Materials:

  • Me-Tet-PEG5-Payload conjugate

  • TCO-modified antibody

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Ligation Reaction:

    • Mix the Me-Tet-PEG5-Payload conjugate and the TCO-modified antibody in PBS at a desired molar ratio (typically a slight excess of the payload-linker).

    • Incubate the reaction at room temperature for 1-4 hours. The reaction is typically very fast.

  • Purification:

    • Purify the resulting ADC from any unreacted payload-linker using SEC.

  • Characterization:

    • Determine the final ADC concentration.

    • Characterize the ADC for its drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Visualizing the ADC Development Workflow and Mechanism

To better illustrate the processes and relationships described, the following diagrams have been generated using the Graphviz DOT language.

ADC_Synthesis_Workflow cluster_payload_linker Payload-Linker Synthesis cluster_antibody_mod Antibody Modification cluster_adc_assembly Final ADC Assembly This compound This compound NHS_Activation NHS Ester Activation This compound->NHS_Activation Payload Payload Conjugation1 Conjugation Payload->Conjugation1 NHS_Activation->Conjugation1 Me-Tet-PEG5-Payload Me-Tet-PEG5-Payload Conjugation1->Me-Tet-PEG5-Payload Ligation Tetrazine-TCO Ligation Me-Tet-PEG5-Payload->Ligation Antibody Antibody Conjugation2 Conjugation Antibody->Conjugation2 TCO-NHS TCO-NHS TCO-NHS->Conjugation2 TCO-Antibody TCO-Modified Antibody Conjugation2->TCO-Antibody TCO-Antibody->Ligation Final_ADC Final ADC Ligation->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting & Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage / Antibody Degradation Free_Payload Free Payload Payload_Release->Free_Payload Cell_Death Apoptosis / Cell Death Free_Payload->Cell_Death 5. Cytotoxic Effect

Caption: General mechanism of action for an antibody-drug conjugate.

Signaling_Pathway Payload Payload (e.g., Tubulin Inhibitor) Microtubules Microtubule Dynamics Payload->Microtubules Inhibition Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption leads to Apoptosis_Pathway Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Pathway Activation of Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

References

An In-depth Technical Guide to Bioorthogonal Chemistry with Tetrazine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioorthogonal Chemistry and the Rise of Tetrazine Ligation

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules in their native environments. These reactions enable the precise labeling and tracking of molecules such as glycans, proteins, and lipids in real-time, within living cells, without inducing toxicity. A key requirement for a bioorthogonal reaction is that the reacting partners must be mutually inert to the vast array of functional groups present in a biological system.

Among the repertoire of bioorthogonal reactions, the tetrazine ligation has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics and high specificity.[1] This reaction, based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine with a strained, electron-rich dienophile, such as a trans-cyclooctene (TCO), norbornene, or cyclopropene.[2] The unparalleled speed of the tetrazine-TCO reaction, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allows for efficient labeling even at the low concentrations typically found in biological systems.[3] This guide provides a comprehensive overview of the core principles of tetrazine bioorthogonal chemistry, with a focus on its applications in research and drug development.

The Chemistry of Tetrazine Ligation

The mechanism of the tetrazine ligation is a two-step process. First, an IEDDA reaction occurs between the tetrazine (the diene) and the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction forward and forming a stable dihydropyridazine product.[3] This release of a gaseous byproduct is a unique characteristic of the tetrazine ligation.

The reactivity of the tetrazine ligation can be finely tuned by modifying the substituents on both the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine ring increase its reactivity by lowering the energy of its lowest unoccupied molecular orbital (LUMO), facilitating the reaction with the highest occupied molecular orbital (HOMO) of the dienophile.[4] Conversely, electron-donating groups on the dienophile increase its reactivity. However, highly reactive tetrazines can sometimes exhibit reduced stability in aqueous environments.[5] Therefore, a balance between reactivity and stability is often sought, for instance, by using 6-methyl-substituted tetrazines which offer good stability and still-rapid kinetics.

Quantitative Comparison of Reaction Kinetics

The choice of tetrazine and dienophile pairing is critical for the success of a bioorthogonal labeling experiment. The following table summarizes the second-order rate constants for various tetrazine-dienophile pairs, providing a quantitative basis for reagent selection.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~20009:1 Methanol/Water
3,6-diphenyl-s-tetrazinecis-fused bicyclo[6.1.0]non-4-ene3100 ± 50Methanol
3,6-diphenyl-s-tetrazinetrans-cyclooctene (TCO)19.1 ± 0.2Methanol
3,6-di-(2-pyridyl)-s-tetrazineStrained trans-cyclooctene (sTCO)22,000 ± 2000Methanol
6-methyl-3-aryl tetrazinetrans-cyclooctene (TCO)up to 1000Aqueous Media
Diphenyl-s-tetrazineStrained, fused TCO160 times faster than with TCONot specified
Unsubstituted cyclopropeneDimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate448Dioxane
Methylcyclopropene derivativeTetrazine0.0047 ± 0.0004 (at 37°C)Not specified

Experimental Protocols

General Protocol for Antibody Labeling with a Tetrazine-NHS Ester

This protocol describes the labeling of an antibody with a tetrazine moiety using an N-hydroxysuccinimide (NHS) ester functionalized tetrazine.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.4)

  • Tetrazine-PEG-NHS ester (dissolved in anhydrous DMSO or DMF)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-9)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Buffer Exchange: Exchange the antibody into the reaction buffer at a concentration of 1-5 mg/mL using a spin desalting column.

  • Prepare Tetrazine Solution: Immediately before use, prepare a 10 mM solution of the Tetrazine-PEG-NHS ester in DMSO or DMF.

  • Labeling Reaction: Add a 5-20 fold molar excess of the tetrazine-NHS ester solution to the antibody solution. Incubate for 30-60 minutes at room temperature.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes.

  • Purification: Remove excess, unreacted tetrazine reagent using a spin desalting column.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the antibody (at 280 nm) and the tetrazine (typically around 520-540 nm).

Protocol for Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of two proteins, one modified with a tetrazine and the other with a TCO group.

Materials:

  • Protein 1 (to be labeled with TCO)

  • Protein 2 (to be labeled with Tetrazine)

  • TCO-NHS ester

  • Tetrazine-NHS ester

  • Reaction Buffer (e.g., PBS with 1M NaHCO₃)

  • Spin desalting columns

Procedure:

  • Protein 1 (TCO labeling):

    • To 100 µg of Protein 1 in a PBS-based solution, add 5 µl of 1M NaHCO₃.

    • Add 20 nmol of TCO-NHS ester.

    • Incubate at room temperature for 60 minutes.

    • Purify the TCO-labeled protein using a spin desalting column.[3]

  • Protein 2 (Tetrazine labeling):

    • To 100 µg of Protein 2 in a PBS-based solution, add 5 µl of 1M NaHCO₃.

    • Add 20 nmol of methyl-tetrazine-NHS ester.

    • Incubate at room temperature for 60 minutes.

    • Purify the tetrazine-labeled protein using a spin desalting column.[3]

  • Conjugation Reaction:

    • Mix the TCO-labeled Protein 1 and the tetrazine-labeled Protein 2 in a 1:1 molar ratio.

    • Incubate with gentle rotation for 1 hour at room temperature.[3]

    • The resulting protein-protein conjugate is now ready for use or further purification if necessary.

In Vivo Pretargeting Workflow using Tetrazine-TCO Chemistry

This protocol describes a general workflow for in vivo pretargeted imaging, a strategy that separates the targeting and imaging steps to improve signal-to-noise ratios.

Procedure:

  • Step 1: Administration of the Targeting Agent: A biomolecule (e.g., an antibody) conjugated to a TCO moiety is administered to the subject. This targeting agent is allowed to circulate and accumulate at the target site (e.g., a tumor). A clearing agent can be administered to remove unbound antibody-TCO from circulation.[6]

  • Step 2: Administration of the Imaging Probe: After a sufficient time for accumulation and clearance of the unbound targeting agent, a small, radiolabeled tetrazine probe is administered.

  • Step 3: In Vivo Ligation and Imaging: The tetrazine probe rapidly reacts with the TCO-modified targeting agent accumulated at the target site via the bioorthogonal tetrazine ligation. Excess, unreacted tetrazine probe is quickly cleared from the body. Imaging (e.g., PET or SPECT) is then performed to visualize the distribution of the radiolabeled probe, which now corresponds to the location of the target.[7]

Visualizing Workflows and Pathways

Workflow for Antibody-Drug Conjugate (ADC) Development using Tetrazine Ligation

ADC_Development_Workflow cluster_conjugation Bioorthogonal Conjugation cluster_purification_characterization Purification & Characterization cluster_testing Preclinical Testing Antibody Monoclonal Antibody TCO_Modification TCO Modification Antibody->TCO_Modification Conjugation Tetrazine-TCO Ligation TCO_Modification->Conjugation Payload Cytotoxic Payload Tetrazine_Linker Tetrazine Linker Attachment Payload->Tetrazine_Linker Tetrazine_Linker->Conjugation Purification Purification (e.g., HIC) Conjugation->Purification Characterization Characterization (e.g., DAR) Purification->Characterization InVitro In Vitro Studies Characterization->InVitro InVivo In Vivo Studies InVitro->InVivo

Caption: Workflow for ADC development using tetrazine ligation.

Signaling Pathway for Pretargeted Radioimmunotherapy (PRIT)

PRIT_Pathway cluster_administration Administration Phase cluster_circulation Circulation & Targeting cluster_reaction_imaging Bioorthogonal Reaction & Effect Antibody_TCO Antibody-TCO Conjugate Binding Antibody Binding to Tumor Antigen Antibody_TCO->Binding Radiolabeled_Tetrazine Radiolabeled Tetrazine Tetrazine_Ligation In Vivo Tetrazine-TCO Ligation Radiolabeled_Tetrazine->Tetrazine_Ligation Clearance_Tz Clearance of Unbound Tetrazine Radiolabeled_Tetrazine->Clearance_Tz Tumor_Cell Tumor Cell (Antigen Expression) Binding->Tumor_Cell Clearance_Ab Clearance of Unbound Antibody-TCO Binding->Clearance_Ab Binding->Tetrazine_Ligation Radionuclide_Accumulation Radionuclide Accumulation at Tumor Tetrazine_Ligation->Radionuclide_Accumulation Therapeutic_Effect Therapeutic Effect (Cell Killing) Radionuclide_Accumulation->Therapeutic_Effect

Caption: Signaling pathway for pretargeted radioimmunotherapy.

Experimental Workflow for In Vivo Imaging of Glycans

Glycan_Imaging_Workflow Metabolic_Labeling Metabolic Labeling with Azide-Modified Sugar Azide_Incorporation Incorporation into Cellular Glycans Metabolic_Labeling->Azide_Incorporation Introduction_Probe Introduction of TCO-Functionalized Probe Azide_Incorporation->Introduction_Probe SPAAC_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Introduction_Probe->SPAAC_Reaction TCO_Labeled_Glycans TCO-Labeled Glycans SPAAC_Reaction->TCO_Labeled_Glycans Tetrazine_Ligation In Vivo Tetrazine-TCO Ligation TCO_Labeled_Glycans->Tetrazine_Ligation Tetrazine_Fluorophore Administration of Tetrazine-Fluorophore Tetrazine_Fluorophore->Tetrazine_Ligation Fluorescence_Imaging Fluorescence Imaging of Labeled Glycans Tetrazine_Ligation->Fluorescence_Imaging

Caption: Workflow for in vivo imaging of glycans.

Applications in Drug Development

The unique properties of tetrazine linkers have led to their widespread adoption in drug development, particularly in the field of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. Tetrazine ligation offers a robust and efficient method for conjugating the payload to the antibody.

Furthermore, the "click-to-release" strategy leverages the tetrazine ligation to trigger the release of a drug from a prodrug form. In this approach, a bioactive molecule is caged with a TCO group, rendering it inactive. Upon administration of a tetrazine, the bioorthogonal reaction occurs, leading to the cleavage of the TCO cage and the release of the active drug at the desired site. This strategy allows for precise spatiotemporal control over drug activation, potentially reducing off-target toxicity.[8]

Conclusion

Bioorthogonal chemistry, and specifically the use of tetrazine linkers, has provided researchers and drug developers with a powerful set of tools for the precise chemical manipulation of biological systems. The rapid, specific, and biocompatible nature of the tetrazine ligation has enabled advancements in protein labeling, in vivo imaging, and the development of novel therapeutic strategies such as ADCs and controlled drug release systems. As our understanding of the nuances of tetrazine chemistry continues to grow, we can expect to see even more innovative applications emerge, further pushing the boundaries of what is possible in chemical biology and medicine.

References

Me-Tet-PEG5-COOH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Me-Tet-PEG5-COOH, a heterobifunctional linker commonly employed in the field of bioconjugation and antibody-drug conjugate (ADC) development.[1][2] The information presented herein is essential for designing and executing robust experimental protocols, ensuring the successful application of this versatile molecule in research and therapeutic development.

Core Properties of this compound

This compound is a molecule that incorporates a methyltetrazine moiety, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups imparts specific solubility and stability characteristics that are critical for its utility in bioorthogonal chemistry. The tetrazine group participates in inverse electron demand Diels-Alder (iEDDA) cycloaddition reactions, a cornerstone of "click chemistry," while the PEG linker enhances hydrophilicity and the carboxylic acid provides a handle for further conjugation.[2][3][4]

Solubility Profile

The solubility of this compound is largely dictated by its PEGylated nature. Polyethylene glycol (PEG) is known for its solubility in a wide range of solvents, including both aqueous and organic media.[5][6] The presence of the hydrophilic PEG5 spacer in this compound is expected to confer good solubility in aqueous buffers and polar organic solvents.[3][4]

Table 1: Expected Solubility of this compound

Solvent ClassSpecific SolventsExpected Solubility
Aqueous Buffers Phosphate-Buffered Saline (PBS), TRIS, HEPESHigh
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High
Chlorinated Dichloromethane (DCM), ChloroformHigh
Alcohols Ethanol, MethanolModerate
Ethers Diethyl etherLow
Hydrocarbons TolueneLow to Moderate (may be enhanced by heating)[5]

Note: The qualitative solubility data presented in this table are based on the general properties of PEGylated compounds and related Me-Tet-PEG derivatives.[5][7] Actual quantitative solubility may vary and should be determined empirically.

Stability Characteristics

The stability of this compound is primarily influenced by the tetrazine ring. The reactivity of the tetrazine in iEDDA reactions is inversely correlated with its stability; more reactive tetrazines tend to be less stable in aqueous environments.[8][9][10] The methyl group on the tetrazine ring is an electron-donating group, which generally enhances the stability of the tetrazine core compared to unsubstituted or electron-withdrawing group-substituted tetrazines.[8][11]

Table 2: Expected Stability of this compound under Various Conditions

ConditionParameterExpected Stability
Aqueous Buffer (pH 7.4) Half-life at 37°CModerate to High (> 48 hours)[8][12]
Biological Media (Serum) Half-life at 37°CModerate (> 12 hours)[8][11]
Storage (Solid) Shelf-lifeHigh when stored at -20°C, protected from light and moisture.[5][13]
Storage (In Solution) Shelf-lifeStock solutions in anhydrous organic solvents (e.g., DMSO, DMF) are stable for weeks at -20°C. Aqueous solutions should be prepared fresh.[13]

Note: The stability data are estimates based on studies of similar methyl-substituted tetrazines.[8][12] Empirical determination is recommended for specific applications.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in an aqueous buffer.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a microcentrifuge tube.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with the same buffer to a concentration within the linear range of a UV-Vis spectrophotometer.

    • Measure the absorbance at the characteristic wavelength for the tetrazine chromophore (typically around 520-540 nm).

    • Calculate the concentration using a standard curve prepared from known concentrations of this compound in a solvent in which it is freely soluble (e.g., DMSO).

Protocol for Assessing Stability in Aqueous Buffer

This protocol describes a method to evaluate the stability of this compound in an aqueous buffer over time.

  • Preparation of the Test Solution:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Dilute the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration that gives a measurable absorbance (e.g., in the range of 0.5-1.5 AU at λmax).

  • Incubation and Measurement:

    • Incubate the solution at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the solution.

    • Measure the absorbance of the tetrazine chromophore. A decrease in absorbance indicates degradation of the tetrazine ring.[9][10][11]

  • Data Analysis:

    • Plot the percentage of remaining tetrazine (calculated from the absorbance relative to the t=0 reading) against time.

    • Determine the half-life (t1/2) of the compound under the tested conditions.

Application in Bioconjugation: The iEDDA Reaction

The primary application of this compound is in the inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that enables the rapid and specific ligation of the tetrazine moiety to a strained alkene, such as a trans-cyclooctene (TCO).[2][3]

iEDDA_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product MeTet This compound Mixing Mixing in Aqueous Buffer MeTet->Mixing Biomolecule_TCO Biomolecule-TCO Biomolecule_TCO->Mixing Conjugate Biomolecule-Conjugate Mixing->Conjugate iEDDA Cycloaddition

Caption: Workflow of the iEDDA reaction.

The workflow for a typical iEDDA conjugation involves the simple mixing of the tetrazine-functionalized molecule (this compound) with a biomolecule that has been modified to contain a TCO group. The reaction proceeds rapidly under mild, aqueous conditions, resulting in a stable covalent bond.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties Tetrazine Methyltetrazine Reactivity Bioorthogonal Reactivity Tetrazine->Reactivity Stability Enhanced Stability Tetrazine->Stability PEG PEG5 Spacer Solubility Aqueous Solubility PEG->Solubility COOH Carboxylic Acid COOH->Reactivity Conjugation Handle

Caption: Structure-Property relationships.

References

Methodological & Application

Me-Tet-PEG5-COOH Bioconjugation Protocol for Antibodies: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the bioconjugation of Me-Tet-PEG5-COOH to antibodies. This heterobifunctional linker contains a methyl-tetrazine moiety for bioorthogonal click chemistry and a carboxylic acid for covalent attachment to proteins. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This protocol is designed for the development of antibody-drug conjugates (ADCs) and other targeted antibody-based constructs, enabling a two-step ligation strategy where the antibody is first modified with the tetrazine linker, followed by the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule.[1][2]

The conjugation process involves the activation of the carboxylic acid group on this compound using carbodiimide chemistry to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on the antibody surface to form stable amide bonds.[3] Subsequent purification removes excess linker and reagents, yielding a tetrazine-modified antibody ready for bioorthogonal ligation.

Key Quantitative Data for Bioconjugation

The following table summarizes the recommended starting parameters for the bioconjugation of this compound to a typical IgG antibody. Optimization may be required for different antibodies or specific applications.

ParameterRecommended ValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0Amine-free buffer is critical. pH 8.0-8.5 can increase NHS ester reactivity.[4]
This compound to Antibody Molar Ratio 5:1 to 20:1Higher ratios increase the degree of labeling (DOL), but may impact antibody function.
EDC to this compound Molar Ratio 1.5:1 to 2:1EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is the activating agent.
Sulfo-NHS to this compound Molar Ratio 2:1 to 3:1Sulfo-NHS (N-Hydroxysulfosuccinimide) stabilizes the active ester.
Activation Reaction Time 15 - 30 minutesAt room temperature.
Conjugation Reaction Time 1 - 2 hoursAt room temperature, protected from light.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineTo stop the reaction by consuming unreacted NHS esters.
Purification Method Size Exclusion Chromatography (e.g., PD-10 desalting columns) or DialysisTo remove excess linker and reagents.[4]

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification: PD-10 desalting columns or dialysis cassettes

Protocol 1: Two-Step Antibody Conjugation

This protocol involves the pre-activation of this compound to an NHS ester followed by its addition to the antibody solution.

Step 1: Preparation of Reagents

  • Prepare the antibody solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Allow all reagents to come to room temperature before use.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.

Step 2: Activation of this compound

  • In a microcentrifuge tube, combine the desired volume of the this compound stock solution with the EDC and Sulfo-NHS stock solutions to achieve the recommended molar ratios (see table).

  • Incubate the activation mixture for 15-30 minutes at room temperature, protected from light.

Step 3: Antibody Conjugation

  • Add the activated this compound solution dropwise to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Purify the antibody-tetrazine conjugate using a PD-10 desalting column or by dialysis against PBS to remove excess linker and byproducts.

  • Collect the purified conjugate and store at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: One-Pot Antibody Conjugation

This protocol combines the activation and conjugation steps in a single reaction vessel.

Step 1: Preparation of Reagents

  • Prepare the antibody solution in the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Allow all reagents to come to room temperature before use.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMF or DMSO.

Step 2: One-Pot Reaction

  • To the antibody solution, add the desired volume of the this compound stock solution.

  • Immediately add the required volumes of EDC and Sulfo-NHS stock solutions to the antibody-linker mixture.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking, protected from light.

Step 3: Quenching and Purification

  • Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the antibody-tetrazine conjugate.

Characterization of the Antibody-Tetrazine Conjugate

The degree of labeling (DOL), which is the average number of tetrazine molecules conjugated to each antibody, can be determined using UV-Vis spectroscopy or mass spectrometry.

  • UV-Vis Spectroscopy: The concentration of the antibody can be determined by measuring the absorbance at 280 nm, and the concentration of the tetrazine can be determined by its absorbance in the visible range (around 520 nm). The DOL is then calculated from the molar concentrations of the tetrazine and the antibody.

  • Mass Spectrometry (MALDI-TOF or LC-MS): Mass spectrometry provides a more accurate determination of the DOL by measuring the mass shift of the antibody after conjugation.[5]

Signaling Pathways and Experimental Workflows

G Chemical Reaction Pathway for Antibody Conjugation cluster_conjugation Conjugation to Antibody cluster_purification Purification linker This compound activated_linker Me-Tet-PEG5-NHS Ester linker->activated_linker Activation (15-30 min, RT) edc_nhs EDC / Sulfo-NHS edc_nhs->activated_linker conjugate Antibody-Tetrazine Conjugate activated_linker->conjugate Conjugation (1-2 hours, RT) antibody Antibody (-NH2) antibody->conjugate quenching Quenching (Tris or Glycine) conjugate->quenching Stop Reaction purification Size Exclusion Chromatography quenching->purification Removal of excess reagents

Caption: Chemical reaction pathway for antibody conjugation.

G Experimental Workflow for this compound Antibody Bioconjugation start Start prep_reagents Prepare Antibody and Reagent Stock Solutions start->prep_reagents activation Activate this compound with EDC and Sulfo-NHS prep_reagents->activation conjugation Incubate Activated Linker with Antibody activation->conjugation quenching Quench Reaction with Tris or Glycine conjugation->quenching purification Purify Conjugate via Size Exclusion Chromatography quenching->purification characterization Characterize Conjugate (DOL determination) purification->characterization bioorthogonal_ligation Bioorthogonal Ligation with TCO-modified molecule characterization->bioorthogonal_ligation end End bioorthogonal_ligation->end

Caption: Experimental workflow for this compound antibody bioconjugation.

Conclusion

The provided protocols offer a robust starting point for the successful conjugation of this compound to antibodies. The resulting tetrazine-modified antibodies are valuable tools for a variety of applications in research and drug development, particularly in the construction of ADCs and other targeted therapies through bioorthogonal chemistry. Researchers are encouraged to optimize the reaction conditions for their specific antibody and application to achieve the desired degree of labeling and preserve antibody function.

References

Application Notes and Protocols for Labeling Proteins with Me-Tet-PEG5-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Me-Tet-PEG5-COOH is a bifunctional linker that plays a crucial role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. This molecule features three key components: a methyl-tetrazine group for bioorthogonal "click" chemistry, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce aggregation, and a carboxylic acid group for conjugation to biomolecules.

The primary application of this compound involves a two-stage process. First, the carboxylic acid is activated to an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated linker is then covalently attached to primary amines (e.g., lysine residues) on the surface of a protein. In the second stage, the tetrazine moiety on the now-labeled protein can undergo an extremely rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule.[1] This bioorthogonal reaction is highly efficient and proceeds under physiological conditions, making it ideal for creating well-defined protein conjugates.[2][3]

These application notes provide a detailed, step-by-step guide for the activation of this compound, subsequent protein labeling, and characterization of the resulting conjugate.

Physicochemical Properties and Reagent Handling

Proper handling and storage of this compound are critical for successful conjugation.

PropertyValueSource
Chemical Name 1-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)-3-oxo-6,9,12,15,18-pentaoxa-2-azahenicosan-21-oic Acid[4]
CAS Number 2143964-72-9[4]
Molecular Weight 521.57 g/mol [2]
Storage Conditions 2-8°C, desiccated. Protect from light.[2]
Recommended Solvents DMSO or DMF for stock solutions.[5]

Experimental Workflow Overview

The overall process involves two main experimental stages: the initial labeling of the protein with the Me-Tet-PEG5 linker and the subsequent bioorthogonal reaction with a TCO-containing molecule.

G cluster_0 Stage 1: Protein Labeling cluster_1 Stage 2: Bioorthogonal Ligation A 1. Activate this compound (with EDC/NHS) C 3. Conjugate Activated Linker to Protein A->C B 2. Prepare Protein Solution B->C D 4. Purify Tetrazine-Labeled Protein C->D F 6. React Labeled Protein with TCO-Molecule D->F E 5. Prepare TCO-Modified Molecule E->F G 7. Analyze Final Conjugate F->G

Caption: Overall experimental workflow for protein conjugation.

Detailed Experimental Protocols

This section provides step-by-step protocols for each phase of the process.

Protocol 1: Activation of this compound to Me-Tet-PEG5-NHS Ester

This protocol describes the conversion of the terminal carboxylic acid to an amine-reactive NHS ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials Required:

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[6]

G reagent This compound + EDC + NHS/sulfo-NHS reaction Activation Reaction Incubate 15-30 min at RT Forms Me-Tet-PEG5-NHS reagent->reaction Dissolve in solvent solvent Anhydrous DMSO or DMF activated_product {Activated Linker Solution | Ready for immediate use} reaction->activated_product Proceed to protein conjugation

Caption: Workflow for activating this compound.

Procedure:

  • Prepare Reagents: Allow this compound, EDC, and NHS/sulfo-NHS to equilibrate to room temperature before opening vials.

  • Dissolve this compound: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare EDC/NHS: Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer (if using the aqueous method) or anhydrous DMSO/DMF (for an organic environment).

  • Activation Reaction:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS at a molar ratio of 1:1.5:1.2. For example, to 1 µmol of this compound, add 1.5 µmol of EDC and 1.2 µmol of NHS.

    • The reaction is most efficient at a pH of 4.5-7.2.[5]

    • Incubate the mixture for 15-30 minutes at room temperature.

  • Use Immediately: The resulting Me-Tet-PEG5-NHS ester is sensitive to hydrolysis and should be used immediately for protein labeling.

Protocol 2: Labeling of Protein with Activated Me-Tet-PEG5-NHS Ester

This protocol details the conjugation of the activated linker to primary amines on a target protein.

Materials Required:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Activated Me-Tet-PEG5-NHS Ester solution (from Protocol 1)

  • Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette[8]

Procedure:

  • Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris.[8] If necessary, exchange the protein into the Conjugation Buffer using a desalting column or dialysis. The optimal protein concentration is 1-10 mg/mL.[7]

  • Calculate Molar Ratio: Determine the desired molar excess of the activated linker to the protein. A starting point of 10-20 molar equivalents of linker per mole of protein is recommended. This may require optimization depending on the protein and desired degree of labeling.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the activated Me-Tet-PEG5-NHS Ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[5]

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[8] Collect the protein-containing fractions.

Characterization and Quantitative Analysis

After purification, it is essential to characterize the tetrazine-labeled protein to determine the concentration and the Degree of Labeling (DOL).

Analysis MethodParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Protein concentration (A280) and Tetrazine concentration (A520-530)Allows for calculation of protein concentration and Degree of Labeling (DOL).
Mass Spectrometry (MALDI-TOF or ESI-MS) Molecular weight of the conjugateA mass shift corresponding to the number of attached linkers (521.57 Da per linker) confirms conjugation.[9]
SDS-PAGE Purity and apparent molecular weightA shift in the gel band may be observed. A clean band indicates a pure conjugate.
Functional Assay Biological activity of the proteinEnsures that the labeling process has not compromised the protein's function (e.g., antigen binding for an antibody).

Calculating the Degree of Labeling (DOL):

The DOL can be estimated using UV-Vis spectroscopy. The concentration of the protein is determined by its absorbance at 280 nm, and the concentration of the tetrazine is measured by its absorbance around 520-530 nm.

Protocol 3: Bioorthogonal Ligation with a TCO-Modified Molecule

The tetrazine-labeled protein is now ready for the rapid iEDDA reaction with a TCO-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or another protein).

G Protein_Tet Protein-Tetrazine Purified Conjugate Reaction {iEDDA Reaction | Aqueous Buffer, pH 7.4 | Room Temp, 5-30 min} Protein_Tet->Reaction TCO_Molecule TCO-Molecule (e.g., TCO-Dye) TCO_Molecule->Reaction Final_Product Final Conjugate Protein-Linker-Molecule Reaction->Final_Product

Caption: The bioorthogonal iEDDA ligation reaction.

Procedure:

  • Prepare Reactants: Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Ligation Reaction:

    • Combine the tetrazine-labeled protein and the TCO-modified molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • A molar excess of the smaller TCO-molecule (e.g., 1.5 to 5 equivalents) is often used to ensure complete reaction with the labeled protein.

    • The reaction is typically very fast and can be complete within 5-30 minutes at room temperature.[10]

  • Analysis: The final conjugate can be analyzed by SDS-PAGE (which may show a further mobility shift), mass spectrometry, and functional assays to confirm the successful ligation. If the TCO-molecule was a fluorophore, fluorescence imaging can be used for detection.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Degree of Labeling Inefficient activation of this compound. Hydrolysis of NHS ester. Insufficient molar excess of linker.Ensure anhydrous solvents for activation. Use activated linker immediately. Increase the molar ratio of linker to protein in the conjugation step.
Protein Precipitation High degree of labeling causing aggregation. Inappropriate buffer conditions.Reduce the molar excess of the linker. Ensure the protein is at an optimal concentration and pH. The PEG spacer is designed to mitigate this.[1]
No Bioorthogonal Ligation Tetrazine degradation. Inactive TCO-reagent.Protect tetrazine-labeled protein from prolonged exposure to light and certain nucleophiles. Verify the activity of the TCO-reagent.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between a tetrazine, such as Methyl-Tetrazine-PEG5-Carboxylic Acid (Me-Tet-PEG5-COOH), and a trans-cyclooctene (TCO) is a cornerstone of modern bioconjugation. This ligation is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of bioorthogonal "click chemistry".[1][2][3] This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under mild, catalyst-free conditions without interfering with native biological processes.[1][4][5] The only byproduct of this irreversible reaction is nitrogen gas, making it ideal for applications in complex biological media, including live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).[1][3][6]

This compound is a linker that provides the tetrazine moiety for the IEDDA reaction.[7] The integrated 5-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, while the terminal carboxylic acid (COOH) group allows for its conjugation to primary amines on biomolecules (e.g., lysine residues on proteins) following activation.[8][9] This note provides the recommended conditions and a general protocol for the highly efficient ligation of this compound with TCO-functionalized molecules.

Reaction Mechanism and Workflow

The ligation proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine ring and the strained, electron-rich double bond of the TCO. This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas, forming a stable dihydropyridazine linkage.[3]

Reaction_Mechanism Tet This compound (Tetrazine) Intermediate Unstable Cycloadduct Tet->Intermediate + TCO TCO-Functionalized Molecule (trans-cyclooctene) TCO->Intermediate Product Stable Conjugate (Dihydropyridazine) Intermediate->Product Retro-Diels-Alder (fast) N2 Nitrogen Gas (N₂) Product->N2

Figure 1. Simplified IEDDA reaction mechanism.

The general experimental workflow involves preparing the two reactants, mixing them under optimized conditions, and allowing the reaction to proceed to completion.

Experimental_Workflow prep_tet 1. Prepare this compound Solution mix 3. Mix Reactants prep_tet->mix prep_tco 2. Prepare TCO-Molecule Solution prep_tco->mix incubate 4. Incubate mix->incubate monitor 5. Monitor Reaction (Optional) incubate->monitor purify 6. Purify Conjugate (Optional) monitor->purify product 7. Final Conjugate purify->product

Figure 2. General experimental workflow for Tetrazine-TCO ligation.

Quantitative Data Summary

The Tetrazine-TCO ligation is robust and proceeds efficiently under a variety of conditions. The following tables summarize key quantitative parameters gathered from various protocols and studies.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range Notes Citations
Solvent Aqueous Buffers (PBS, HBSS), Organic (DMF, DMSO), Biological Media (DMEM) Highly versatile. Choice depends on the solubility and stability of the reactants. [1][2][4][10]
pH 6.0 - 9.0 The reaction is largely insensitive to pH within this range. [1]
Temperature 4°C to 40°C Typically run at room temperature (20-25°C). Lower temperatures can be used to slow the reaction or for sensitive biomolecules. 37°C is common for cell-based applications. [2][8]
Molar Ratio 1:1 to 1.5:1 (Tetrazine:TCO) A slight excess of the tetrazine component can help drive the reaction to completion, especially if the TCO-labeled molecule is of high value. [1][8]

| Reaction Time | 10 minutes - 2 hours | The reaction is often complete in under 60 minutes at room temperature. |[1][2][8] |

Table 2: Reported Reaction Kinetics

Tetrazine Type TCO Type Solvent Rate Constant (k₂) M⁻¹s⁻¹ Citations
3,6-di-(2-pyridyl)-s-tetrazine trans-cyclooctene 9:1 MeOH/water ~2,000 [4]
General Tetrazine General TCO Aqueous >800 [8]
6-methyl-3-aryl tetrazine trans-cyclooctene Aqueous up to 1,000 [2]
General Tetrazine General TCO Aqueous up to 1 x 10⁶ [1][11]

| H-phenyl-Tz-scaffolds | trans-cyclooctene | DPBS, 37°C | >39,000 |[12] |

Experimental Protocols

Protocol 1: General Ligation of this compound with a TCO-Functionalized Molecule

This protocol describes the direct reaction between this compound and a molecule already containing a TCO group.

Materials:

  • This compound

  • TCO-functionalized molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvent for stock solutions: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of this compound in DMF or DMSO.

    • Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent. For biomolecules, this will typically be the Reaction Buffer (e.g., PBS).

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-functionalized molecule to the desired final concentration in the Reaction Buffer.

    • Add the this compound stock solution to the TCO solution to achieve the desired molar ratio (e.g., 1.2 equivalents). Ensure the final concentration of the organic solvent (DMF/DMSO) is low (<5%) to avoid denaturation if working with proteins.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[8] For temperature-sensitive molecules, incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).

  • Monitoring (Optional):

    • The reaction can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[10]

    • Alternatively, the reaction progress can be tracked by analyzing the decrease in the tetrazine's UV-Vis absorbance peak between 510-550 nm.[1]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from excess this compound using methods appropriate for the conjugated molecule, such as size-exclusion chromatography (SEC) or dialysis for macromolecules.[8]

Protocol 2: Two-Step Protein Conjugation using this compound

This protocol involves first activating the carboxylic acid of this compound to conjugate it to a protein, followed by ligation with a TCO-labeled molecule.

Part A: Activation of this compound and Labeling of Protein 1

  • Activation of Carboxylic Acid:

    • In an anhydrous solvent like DMF, react this compound with an activating agent (e.g., EDC and NHS, or HATU) to form an amine-reactive NHS ester. This step should be performed immediately before protein labeling.

  • Protein Labeling:

    • Dissolve Protein 1 in an amine-free buffer (e.g., PBS, pH 7.5-8.0) at a concentration of 1-5 mg/mL.[8]

    • Add a 10-20 fold molar excess of the freshly activated Me-Tet-PEG5-NHS ester to the protein solution.

    • Incubate for 1 hour at room temperature.

    • Remove excess, unreacted tetrazine linker using a desalting spin column or dialysis against PBS. The resulting product is Tetrazine-Protein 1.

Part B: Ligation with TCO-Functionalized Protein 2

  • Reaction Setup:

    • Mix the purified Tetrazine-Protein 1 with a TCO-functionalized molecule (e.g., TCO-Protein 2) in PBS buffer, pH 7.4. A 1:1 molar ratio is typically used for protein-protein conjugations.[1]

  • Incubation:

    • Allow the ligation reaction to proceed for 1 hour at room temperature with gentle mixing.[1]

  • Analysis:

    • The formation of the final conjugate (Protein 1-Protein 2) can be analyzed by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugated product.

    • The final conjugate is now ready for use or further purification if needed.

References

Application Note and Protocol: Conjugation of Me-Tet-PEG5-COOH to Amine-Containing Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of Me-Tet-PEG5-COOH to small molecules containing a primary amine functional group. This procedure is critical for the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs), for applications in targeted therapy and diagnostics.

Introduction

This compound is a bifunctional linker that contains a methyl-tetrazine group and a carboxylic acid, separated by a polyethylene glycol (PEG) spacer. The tetrazine moiety allows for a highly specific and rapid bioorthogonal reaction with trans-cyclooctene (TCO) groups, a reaction commonly used in the final assembly of ADCs[1]. The terminal carboxylic acid enables the covalent attachment of the linker to amine-containing molecules, such as cytotoxic drugs or fluorescent probes, through the formation of a stable amide bond.

The conjugation of the carboxylic acid to a primary amine is typically achieved using carbodiimide chemistry, most commonly with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with a primary amine to form a robust amide linkage[2][3]. This two-step, one-pot reaction is widely used due to its efficiency and mild reaction conditions[4].

Materials and Equipment

Reagents Equipment
This compoundMagnetic stirrer and stir bars
Amine-containing small moleculepH meter
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Vortex mixer
N-hydroxysuccinimide (NHS)Centrifuge
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Reaction vials
Dichloromethane (DCM, anhydrous)Syringes and needles
Diisopropylethylamine (DIPEA)Argon or Nitrogen gas supply
0.1 M MES Buffer (pH 4.7-6.0)Rotary evaporator
0.1 M Phosphate-Buffered Saline (PBS, pH 7.2-7.5)Flash chromatography or HPLC system
Hydroxylamine or Tris buffer (for quenching)Lyophilizer
Deionized waterStandard laboratory glassware

Experimental Protocols

This protocol is a general guideline and may require optimization depending on the specific small molecule being conjugated. Two primary methods are presented: an organic solvent-based method and an aqueous-based method.

Protocol 1: Organic Solvent Method

This method is suitable for small molecules that are soluble in organic solvents.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution in anhydrous DMF or DCM.

  • Amine-Containing Small Molecule Stock Solution: Prepare a stock solution of the small molecule in anhydrous DMF or DCM at a concentration of 10-20 mg/mL.

  • EDC Stock Solution: Prepare a 20 mg/mL solution in anhydrous DCM immediately before use.

  • NHS Stock Solution: Prepare a 20 mg/mL solution in anhydrous DMF or DMSO immediately before use.

2. Activation of this compound:

  • In a clean, dry reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent).

  • Add anhydrous DCM to dissolve the linker.

  • Add EDC solution (1.5 - 2.0 equivalents) to the reaction vial.

  • Add NHS solution (1.5 - 2.0 equivalents) to the reaction vial.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

3. Conjugation to Amine-Containing Small Molecule:

  • To the activated this compound solution, add the amine-containing small molecule (1.0 - 1.2 equivalents).

  • Add DIPEA (1.5 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 2-4 hours, or overnight for less reactive amines. The reaction progress can be monitored by TLC or LC-MS.

4. Purification of the Conjugate:

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified using flash chromatography on silica gel or by preparative reverse-phase HPLC to yield the pure conjugate[5].

Protocol 2: Aqueous Method

This method is suitable for water-soluble small molecules.

1. Reagent Preparation:

  • This compound Solution: Dissolve this compound in 0.1 M MES buffer (pH 5.0-6.0).

  • Amine-Containing Small Molecule Solution: Dissolve the amine-containing small molecule in 0.1 M PBS (pH 7.2-7.5).

  • EDC Solution: Prepare a fresh solution of EDC in 0.1 M MES buffer (pH 5.0-6.0).

  • NHS Solution: Prepare a fresh solution of NHS in 0.1 M MES buffer (pH 5.0-6.0).

2. Activation of this compound:

  • In a reaction vial, combine the this compound solution with EDC (1.5 - 5.0 equivalents) and NHS (1.5 - 5.0 equivalents).

  • Incubate at room temperature for 15-30 minutes[6].

3. Conjugation to Amine-Containing Small Molecule:

  • Immediately add the activated linker solution to the amine-containing small molecule solution.

  • Ensure the pH of the final reaction mixture is between 7.2 and 8.0 for optimal amine reactivity[6][7]. Adjust with PBS if necessary.

  • Allow the reaction to proceed at room temperature for 2 hours, or at 4°C overnight.

4. Quenching and Purification:

  • Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine to a final concentration of 10-50 mM[6][7]. Incubate for 15 minutes.

  • The conjugate can be purified from excess reagents using size exclusion chromatography, dialysis, or preparative reverse-phase HPLC. For larger constructs, molecular weight cut-off (MWCO) spin columns can be effective[8].

Data Presentation

Table 1: Typical Reaction Conditions for this compound Conjugation

ParameterOrganic MethodAqueous Method
Molar Ratio (Linker:EDC:NHS) 1 : 1.5-2.0 : 1.5-2.01 : 1.5-5.0 : 1.5-5.0
Molar Ratio (Linker:Amine) 1 : 1.0-1.21 : 1.0-1.5
Activation pH N/A (DIPEA used)5.0 - 6.0[6]
Conjugation pH N/A (DIPEA used)7.2 - 8.0[6][7]
Temperature Room TemperatureRoom Temperature or 4°C
Activation Time 30 - 60 minutes15 - 30 minutes[6]
Conjugation Time 2 - 24 hours2 - 24 hours

Table 2: Example Characterization Data for Conjugate

AnalysisExpected Result
Mass Spectrometry (MS) Observed mass should correspond to the sum of the mass of the small molecule and the mass of this compound minus the mass of water (18.02 Da).
¹H NMR Appearance of characteristic peaks for both the small molecule and the Me-Tet-PEG5-linker. Shift in peaks adjacent to the newly formed amide bond.
HPLC/LC-MS A new peak with a different retention time from the starting materials, corresponding to the conjugate.

Visualizations

G cluster_activation Activation Step cluster_conjugation Conjugation Step Linker This compound ActivatedLinker Me-Tet-PEG5-NHS Ester Linker->ActivatedLinker 1 EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker 1 Conjugate Me-Tet-PEG5-Small Molecule Conjugate ActivatedLinker->Conjugate 2 SmallMolecule Amine-Small Molecule (R-NH2) SmallMolecule->Conjugate 2 NHS_byproduct NHS (byproduct) Conjugate->NHS_byproduct

Caption: Chemical pathway for EDC/NHS mediated conjugation.

G Start Start Prep Prepare Stock Solutions (Linker, Amine, EDC, NHS) Start->Prep Activation Activate this compound with EDC and NHS Prep->Activation pH 5.0-6.0 (aqueous) or Organic Solvent Conjugation Add Activated Linker to Amine-Small Molecule Activation->Conjugation Incubate Incubate (2-24 hours) Conjugation->Incubate pH 7.2-8.0 (aqueous) or Organic Solvent Quench Quench Reaction (Optional, e.g., with Tris) Incubate->Quench Purify Purify Conjugate (HPLC / Chromatography) Quench->Purify Characterize Characterize (MS, NMR) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for small molecule conjugation.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Yield Inactive reagents (hydrolyzed EDC/NHS).Use fresh, anhydrous solvents and prepare EDC/NHS solutions immediately before use. Store reagents desiccated at -20°C.
Incorrect pH for activation or conjugation.Verify the pH of buffers before use. Activation is most efficient at pH 4.5-7.2, while conjugation to amines is best at pH 7-8.5[6][7].
Competing nucleophiles in the buffer (e.g., Tris, glycine).Use non-amine-containing buffers like MES and PBS for the reaction[6].
Side Product Formation EDC/NHS activation of poly(acrylic acid) can form anhydride side products[2].While less common for single carboxylates, consider optimizing EDC/NHS concentrations.
Self-conjugation or polymerization.Use a heterobifunctional linker like this compound as intended. Ensure proper stoichiometry.
Difficulty in Purification Similar polarity of starting material and product.Optimize the chromatography gradient (e.g., mobile phase composition) or consider an alternative purification method (e.g., preparative TLC, crystallization).
Conjugate Instability Hydrolysis of the NHS-ester before reaction with the amine.Add the activated linker to the amine solution immediately after the activation step.

References

Application Notes and Protocols for Me-Tet-PEG5-COOH in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-Tet-PEG5-COOH is a versatile chemical tool designed for bioorthogonal chemistry, a cornerstone of modern live-cell imaging. This molecule features three key components: a methyl-tetrazine (Me-Tet) moiety for highly specific and rapid reactions, a five-unit polyethylene glycol (PEG5) spacer to enhance solubility and reduce steric hindrance, and a carboxylic acid (COOH) group for covalent conjugation to a variety of biomolecules.

The primary application of this compound is in conjunction with a reaction partner, typically a strained alkene such as trans-cyclooctene (TCO). This pairing participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" that is exceptionally fast, selective, and biocompatible.[1][2] This reaction proceeds efficiently in aqueous environments and at physiological temperatures, making it ideal for studying dynamic processes within living cells without introducing toxicity.

A significant advantage of using tetrazine-based probes is the potential for fluorogenicity. Many tetrazine-fluorophore conjugates exhibit quenched fluorescence that is dramatically "turned on" upon reaction with a dienophile like TCO.[1][3][4] This property leads to a high signal-to-noise ratio and minimizes background fluorescence from unreacted probes, a critical factor in sensitive imaging experiments.

Principle of Application

The use of this compound in live-cell imaging typically follows a two-step "pre-targeting" strategy. First, a biomolecule of interest (e.g., a cell surface receptor) is labeled with a TCO-modified targeting agent, such as an antibody or a small molecule ligand. After allowing the targeting agent to bind to its target and washing away any unbound agent, the this compound, conjugated to a fluorescent reporter, is introduced. The tetrazine moiety of the probe rapidly and specifically reacts with the TCO on the target, effectively "clicking" the fluorescent label into place for visualization.

Data Presentation

Reaction Kinetics

The reaction between a methyl-tetrazine and trans-cyclooctene is among the fastest bioorthogonal reactions known. The rate of this reaction is crucial for efficient labeling at low concentrations.

ReactantsReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Temperature (°C)Conditions
Methyl-tetrazine & TCOiEDDA~1,000 - 26,000[2][5]37PBS, pH 7.4

Note: The exact rate constant can vary depending on the specific substitutions on both the tetrazine and TCO molecules.

Fluorogenic Properties of Tetrazine-Dye Conjugates

The tetrazine moiety can act as a quencher for many common fluorophores. Upon reaction with TCO, this quenching effect is eliminated, leading to a significant increase in fluorescence.

Fluorophore ClassTypical Fluorescence Turn-on RatioPotential Quenching Mechanism
Coumarins, BODIPYUp to 400-fold[1]Förster Resonance Energy Transfer (FRET)[6]
Oxazine, Rhodamine15 - 40-fold[6]Photoinduced Electron Transfer (PET)[6]

Note: The turn-on ratio is highly dependent on the specific fluorophore, the linker, and the local environment.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Fluorophore

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine on a fluorophore using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing fluorophore (e.g., Alexa Fluor 488 amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • In a separate tube, dissolve EDC and NHS in Reaction Buffer to a final concentration of 100 mM each.

    • Add a 1.5-fold molar excess of the EDC/NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Fluorophore:

    • Dissolve the amine-containing fluorophore in Conjugation Buffer.

    • Add the activated this compound solution to the fluorophore solution. A 5- to 10-fold molar excess of the activated linker over the fluorophore is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker. Incubate for 15 minutes.

    • Purify the Me-Tet-PEG5-Fluorophore conjugate from excess reagents using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the colored fractions corresponding to the labeled fluorophore and verify the conjugation using UV-Vis spectroscopy.

Protocol 2: Live-Cell Imaging using a Pre-targeting Approach

This protocol outlines the labeling of live cells with a TCO-conjugated antibody followed by imaging with a Me-Tet-PEG5-Fluorophore conjugate.

Materials:

  • Live cells expressing the target of interest

  • Cell culture medium

  • TCO-conjugated antibody against the target of interest

  • Me-Tet-PEG5-Fluorophore conjugate (from Protocol 1)

  • PBS

  • Bovine Serum Albumin (BSA)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-conjugated antibody in cell culture medium containing 1% BSA to the desired final concentration (typically 1-10 µg/mL).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the antibody solution to the cells and incubate for 1 hour at 37°C or on ice to prevent internalization, depending on the experimental goal.

    • Wash the cells three times with cold PBS to remove unbound antibody.

  • Labeling with Me-Tet-PEG5-Fluorophore:

    • Dilute the Me-Tet-PEG5-Fluorophore conjugate in cell culture medium to a final concentration of 1-5 µM.

    • Add the fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells three times with warm PBS to remove the unreacted probe.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed cell culture medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_conjugation Step 1: Probe Synthesis cluster_imaging Step 2: Live-Cell Imaging MeTet This compound EDC_NHS EDC/NHS Activation MeTet->EDC_NHS Activate COOH Fluorophore Amine-Fluorophore Conjugate Me-Tet-PEG5-Fluorophore Fluorophore->Conjugate Amine reacts EDC_NHS->Conjugate TCO_Ab TCO-Antibody LabeledCells Labeled Cells for Imaging Conjugate->LabeledCells Incubate & Wash Cells Live Cells with Target Pretargeted Pre-targeted Cells Cells->Pretargeted TCO_Ab->Pretargeted Incubate & Wash Pretargeted->LabeledCells signaling_pathway cluster_pretargeting Pre-targeting Step cluster_labeling Labeling Step TCO_Ab TCO-conjugated Antibody Receptor Cell Surface Receptor TCO_Ab->Receptor Binding Reaction iEDDA Reaction Receptor->Reaction TCO moiety MeTet_Fluor Me-Tet-PEG5-Fluorophore MeTet_Fluor->Reaction N2 N₂ Gas Reaction->N2 Labeled_Complex Fluorescently Labeled Receptor Complex Reaction->Labeled_Complex

References

Application Notes and Protocols for the Purification of Me-Tet-PEG5-COOH Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies with Me-Tet-PEG5-COOH linkers is a critical step in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs) and targeted imaging agents. This process involves the covalent attachment of a methyl-tetrazine (Me-Tet) moiety, functionalized with a five-unit polyethylene glycol (PEG) spacer and a carboxylic acid (COOH) group, to the antibody. The tetrazine group enables a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO)-modified payload.

Following the conjugation reaction, a heterogeneous mixture is typically produced, containing the desired this compound conjugated antibody, unconjugated antibody, excess this compound linker, and potentially aggregated forms of the antibody. Therefore, a robust purification strategy is essential to isolate the purified conjugate with high purity and yield, ensuring its safety and efficacy for downstream applications.

This document provides detailed application notes and protocols for the most common and effective purification methods for this compound conjugated antibodies. These methods include Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

General Workflow for Conjugation and Purification

The overall process from antibody to purified conjugate follows a logical sequence of steps designed to ensure the quality and purity of the final product. The workflow begins with the conjugation of the this compound linker to the antibody, followed by one or more chromatographic purification steps to remove impurities.

Antibody Conjugation and Purification Workflow cluster_conjugation Conjugation Step cluster_purification Purification Steps cluster_impurities Impurities Removed Antibody Antibody Solution Reaction Conjugation Reaction (e.g., Amine Coupling) Antibody->Reaction Linker This compound (NHS Ester activated) Linker->Reaction Crude_Mixture Crude Conjugate Mixture Reaction->Crude_Mixture Reaction Quenching Purification_Step1 Primary Purification (e.g., SEC or IEX) Crude_Mixture->Purification_Step1 Purification_Step2 Polishing Step (e.g., HIC or SEC) Purification_Step1->Purification_Step2 Optional Impurity1 Unconjugated Antibody Purification_Step1->Impurity1 Impurity2 Excess Free Linker Purification_Step1->Impurity2 Purified_Conjugate Purified Conjugate Purification_Step2->Purified_Conjugate Impurity3 Aggregates Purification_Step2->Impurity3

Fig. 1: General workflow for antibody conjugation and purification.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on several factors, including the specific characteristics of the antibody, the desired level of purity, and the scale of the process. The following table summarizes the expected performance of the different chromatographic techniques for the purification of this compound conjugated antibodies.

Purification MethodPrinciple of SeparationTypical Purity (%)Typical Recovery (%)Key AdvantagesKey Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size).>95%80-95%Excellent for removing aggregates and free linker. Gentle, non-denaturing conditions.Limited resolution between conjugated and unconjugated antibody. Sample dilution.
Ion-Exchange Chromatography (IEX) Separation based on differences in surface charge.>98%75-90%High resolution separation of species with different degrees of conjugation. High binding capacity.Requires optimization of pH and salt concentration. May not effectively remove aggregates.
Hydrophobic Interaction Chromatography (HIC) Separation based on differences in surface hydrophobicity.>98%70-85%Orthogonal separation to IEX. Effective for separating different drug-to-antibody ratios (DARs) and removing aggregates.Requires high salt concentrations, which may induce aggregation in some antibodies.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

SEC is a widely used method for purifying PEGylated antibodies, as the addition of the PEG linker significantly increases the hydrodynamic radius of the antibody.[1] This allows for the efficient removal of smaller impurities like the unconjugated this compound linker and larger species such as aggregates.

Objective: To separate the this compound conjugated antibody from excess free linker and high molecular weight aggregates.

Materials:

  • Chromatography System: FPLC or HPLC system with a UV detector.

  • SEC Column: e.g., Superdex 200 Increase 10/300 GL, TSKgel G3000SWXL, or similar.

  • Mobile Phase/Equilibration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (0.01 M Phosphate, 0.137 M NaCl, 0.0027 M KCl). Filtered and degassed.

  • Sample: Crude this compound conjugated antibody reaction mixture.

  • 0.22 µm Syringe Filters.

Protocol:

  • System and Column Preparation:

    • Equilibrate the SEC column with at least 2 column volumes (CVs) of Mobile Phase at the recommended flow rate (e.g., 0.5-1.0 mL/min for a 10/300 column) until a stable baseline is achieved.

  • Sample Preparation:

    • Centrifuge the crude conjugation reaction mixture at 14,000 x g for 10 minutes to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The sample injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.

  • Chromatographic Separation:

    • Inject the prepared sample onto the equilibrated column.

    • Elute the sample isocratically with the Mobile Phase at a constant flow rate.

    • Monitor the elution profile at 280 nm. The conjugated antibody will elute first, followed by the unconjugated antibody (if resolution is sufficient), and finally the free this compound linker. Aggregates will elute in the void volume.

  • Fraction Collection:

    • Collect fractions corresponding to the main peak of the conjugated antibody.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to confirm the presence of the purified conjugate and assess purity.

SEC_Workflow Start Crude Conjugate Mixture Equilibrate Equilibrate SEC Column with PBS Start->Equilibrate Inject Inject Filtered Sample Equilibrate->Inject Elute Isocratic Elution with PBS Inject->Elute Monitor Monitor A280nm Elute->Monitor Collect Collect Fractions of Conjugate Peak Monitor->Collect Analyze Analyze Purity (SDS-PAGE, UV-Vis) Collect->Analyze End Purified Conjugate Analyze->End

Fig. 2: Workflow for SEC purification.
Protocol 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The conjugation of this compound to lysine residues on the antibody surface neutralizes the positive charge of the lysine, leading to a change in the antibody's isoelectric point (pI).[1] This charge difference can be exploited to separate the conjugated antibody from the unconjugated form. Cation-exchange (CEX) chromatography is commonly used for this purpose.

Objective: To separate this compound conjugated antibodies from unconjugated antibodies based on differences in charge.

Materials:

  • Chromatography System: FPLC or HPLC system with a UV detector and a conductivity meter.

  • CEX Column: e.g., HiTrap SP HP, Mono S, or similar strong cation-exchange column.

  • Buffer A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0.

  • Buffer B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.

  • Sample: Desalted crude conjugate mixture in Buffer A.

  • Desalting Column: (e.g., HiPrep 26/10 Desalting) for buffer exchange of the sample.

Protocol:

  • Sample Preparation:

    • Buffer exchange the crude conjugation reaction mixture into Buffer A using a desalting column to remove excess salt and free linker.

  • System and Column Preparation:

    • Equilibrate the CEX column with Buffer A until the UV and conductivity baselines are stable.

  • Chromatographic Separation:

    • Load the prepared sample onto the column at a low flow rate.

    • Wash the column with Buffer A (typically 5-10 CVs) to remove any unbound material.

    • Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-50% Buffer B over 20 CVs). The less positively charged conjugated antibody will elute at a lower salt concentration than the unconjugated antibody.

  • Fraction Collection:

    • Collect fractions across the elution gradient.

  • Analysis:

    • Analyze fractions by SDS-PAGE and/or mass spectrometry to identify those containing the purified conjugate. Pool the relevant fractions.

IEX_Workflow Start Desalted Crude Conjugate Equilibrate Equilibrate CEX Column with Buffer A Start->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Buffer A Load->Wash Elute Elute with Linear Salt Gradient (Buffer B) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, MS) Collect->Analyze End Purified Conjugate Analyze->End

Fig. 3: Workflow for IEX purification.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on differences in their surface hydrophobicity. The conjugation of a PEG linker can alter the hydrophobicity of the antibody, allowing for separation of different species. HIC is particularly useful as a polishing step to remove aggregates and to separate conjugates with different drug-to-antibody ratios (DARs).

Objective: To purify the this compound conjugated antibody and separate different conjugated species based on hydrophobicity.

Materials:

  • Chromatography System: FPLC or HPLC system with a UV detector.

  • HIC Column: e.g., Phenyl Sepharose, Butyl Sepharose, or TSKgel Phenyl-5PW.

  • Buffer A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.

  • Sample: Conjugated antibody in a low salt buffer.

Protocol:

  • Sample Preparation:

    • Add ammonium sulfate to the sample to a final concentration of 1.5 M. This can be done by adding solid ammonium sulfate slowly while stirring, or by adding a concentrated stock solution.

  • System and Column Preparation:

    • Equilibrate the HIC column with Buffer A until a stable baseline is achieved.

  • Chromatographic Separation:

    • Load the sample onto the equilibrated column.

    • Wash the column with Buffer A (5-10 CVs) to remove any non-binding components.

    • Elute the bound proteins with a decreasing salt gradient (e.g., 0-100% Buffer B over 20 CVs). More hydrophobic species will elute at lower salt concentrations.

  • Fraction Collection:

    • Collect fractions across the elution gradient.

  • Analysis:

    • Analyze the collected fractions by methods such as reversed-phase HPLC (RP-HPLC) or mass spectrometry to determine the purity and DAR of the conjugate in each fraction.

HIC_Workflow Start Conjugate Sample Prepare Add Ammonium Sulfate to 1.5 M Start->Prepare Equilibrate Equilibrate HIC Column with Buffer A Prepare->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Buffer A Load->Wash Elute Elute with Decreasing Salt Gradient (Buffer B) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity and DAR (RP-HPLC, MS) Collect->Analyze End Purified Conjugate Analyze->End

Fig. 4: Workflow for HIC purification.

Conclusion

The purification of this compound conjugated antibodies is a critical process that requires careful selection and optimization of chromatographic techniques. Size Exclusion Chromatography is an excellent initial step for removing excess linker and aggregates. Ion-Exchange Chromatography offers high-resolution separation of conjugated from unconjugated antibody, while Hydrophobic Interaction Chromatography provides an orthogonal method for polishing and separating species with different degrees of conjugation. The protocols provided in this application note serve as a starting point for developing a robust and efficient purification workflow. The optimal method or combination of methods will depend on the specific characteristics of the antibody-linker conjugate and the required purity for the intended application.

References

Troubleshooting & Optimization

Troubleshooting Low Yield in Me-Tet-PEG5-COOH Conjugation Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG5-COOH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conjugation yield, and to provide clear protocols and answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the conjugation of this compound to amine-containing molecules (e.g., proteins, peptides, or other linkers) via its carboxylic acid group.

Q1: My conjugation yield is very low or non-existent. What are the most common causes?

Low yield is the most frequent issue and can stem from several factors throughout the experimental workflow. The primary areas to investigate are the reagents and buffer conditions, the activation step of the carboxyl group, and the final conjugation reaction.

Probable Causes & Solutions:

  • Reagent Quality and Handling:

    • EDC/NHS Instability: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1] Hydrolysis can severely reduce their activity.

      • Solution: Always equilibrate EDC and NHS reagents to room temperature before opening the vials to prevent condensation.[1] Purchase fresh, high-quality reagents and store them desiccated at -20°C.[2]

    • This compound Integrity: Ensure the PEG linker has been stored correctly, typically at -20°C, to prevent degradation.

  • Inappropriate Buffer Composition:

    • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with your target molecule for reaction with the activated PEG linker or EDC, respectively.[2][3]

      • Solution: Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or Borate buffer for the conjugation step.[2]

  • Suboptimal pH Conditions:

    • Activation pH: The activation of the carboxyl group on this compound with EDC is most efficient at a slightly acidic pH (4.5-6.0).[2][3]

    • Conjugation pH: The reaction of the NHS-activated PEG with primary amines on your target molecule is most efficient at a slightly basic pH (7.2-8.5).[2][4]

      • Solution: Perform a two-step reaction. First, activate the this compound in a buffer like MES at pH 5.5-6.0. Then, add this activated solution to your amine-containing molecule in a buffer like PBS at pH 7.4.[2]

  • Inefficient Carboxyl Activation:

    • Insufficient EDC/NHS: The molar ratio of the activating agents to the PEG linker is critical.

      • Solution: Optimize the molar excess of EDC and NHS. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS over the this compound. Refer to the table below for recommended ratios.

    • Short Activation Time: The activation reaction requires sufficient time to proceed.

      • Solution: Allow the activation reaction to proceed for at least 15-30 minutes at room temperature before introducing the amine-containing molecule.[1][2]

  • Hydrolysis of Activated Ester:

    • Delay in adding Amine: The NHS-ester intermediate is more stable than the O-acylisourea intermediate formed by EDC alone, but it is still susceptible to hydrolysis, especially at higher pH.[1][5]

      • Solution: Add the amine-containing molecule to the activated this compound promptly after the activation step.[4]

Below is a troubleshooting workflow to help identify the source of low yield:

TroubleshootingWorkflow cluster_reagents Reagents & Buffers cluster_activation Activation Step cluster_conjugation Conjugation Step start Start: Low Conjugation Yield reagents Check Reagents & Buffers start->reagents reagents->start Issue Found & Corrected activation Review Activation Step reagents->activation Reagents OK activation->start Issue Found & Corrected conjugation Review Conjugation Step activation->conjugation Activation OK conjugation->start Issue Found & Corrected purification Evaluate Purification conjugation->purification Conjugation OK end Yield Improved purification->end Purification OK reagent_quality Fresh EDC/NHS? Stored properly? buffer_type Amine/Carboxylate-free buffers used? activation_ph Activation pH (4.5-6.0)? activation_ratio Molar Ratios (EDC/NHS:PEG)? activation_time Activation Time (15-30 min)? conjugation_ph Conjugation pH (7.2-8.5)? hydrolysis Prompt addition of amine?

Caption: Troubleshooting workflow for low conjugation yield.

Q2: How can I confirm that the carboxyl group on this compound has been successfully activated?

Directly monitoring the formation of the NHS-ester can be challenging without advanced analytical techniques. The most practical approach is to ensure optimal reaction conditions and then confirm the final product. However, a failed conjugation with a reliable amine partner under ideal conditions strongly suggests an issue with the activation step.

Q3: My protein/peptide is precipitating out of solution during the reaction. What can I do?

Precipitation can be caused by several factors:

  • Change in pH: Shifting the pH during the two-step protocol might affect your protein's solubility. Ensure your protein is stable in both the activation and conjugation buffers.

  • Solvent Choice: If using an organic co-solvent like DMSO or DMF to dissolve the PEG linker, ensure the final concentration is low enough to not cause protein precipitation.

  • Cross-linking: If your target molecule also has accessible carboxyl groups, EDC can cause protein-protein cross-linking.[4]

    • Solution: Use a two-step protocol where the EDC is quenched or removed after activating the PEG linker and before adding the protein. Adding a small amount of a thiol-containing compound, like 2-mercaptoethanol, can quench the EDC reaction.[1]

Q4: How do I remove unreacted PEG linker and other reagents after the reaction?

Purification is essential to remove unreacted this compound, hydrolyzed PEG, and coupling reagents. The choice of method depends on the size and properties of your final conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and reagents.[]

  • Ion Exchange Chromatography (IEX): Useful because PEGylation can shield surface charges on a protein, altering its retention time compared to the unmodified protein.[][7]

  • Dialysis or Ultrafiltration: A cost-effective method for removing small molecules if there is a significant size difference between the conjugate and the unreacted PEG.[8]

  • Reverse Phase Chromatography (RP-HPLC): Can be used for analytical-scale separation and identification of PEGylated species.[]

Data Presentation: Reaction Parameters

The following table summarizes typical starting parameters for optimizing your conjugation reaction. Molar ratios and reaction times may need to be adjusted based on the specific reactivity of your amine-containing molecule.

ParameterActivation StepConjugation StepNotes
pH 5.0 - 6.07.2 - 8.0Activation is most efficient at acidic pH; amine coupling is favored at neutral to slightly basic pH.[2]
Buffer MESPBS, BorateMust be free of extraneous primary amines and carboxylates.[2]
Molar Ratio (EDC:PEG) 2:1 to 10:1-Higher excess can drive the reaction but may require more rigorous purification.
Molar Ratio (NHS:PEG) 2:1 to 10:1-NHS stabilizes the active intermediate, improving yield.[1]
Molar Ratio (PEG:Amine) 1:1 to 5:11:1 to 5:1A slight excess of the PEG linker can help drive the reaction to completion.
Temperature Room TemperatureRoom TemperatureReactions can be performed at 4°C to improve stability of some proteins, but reaction times will need to be extended.
Reaction Time 15 - 30 minutes2 hours to OvernightMonitor reaction progress if possible. Quench the reaction once complete.

Experimental Protocols

Here are detailed methodologies for the key steps in the conjugation process.

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This is the recommended protocol to maximize yield and minimize side reactions like protein-protein cross-linking.

TwoStepProtocol cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification prep_peg Dissolve this compound in Activation Buffer (MES, pH 6.0) add_edc_nhs Add EDC and NHS (e.g., 5-fold molar excess) prep_peg->add_edc_nhs incubate Incubate for 15-30 min at Room Temperature add_edc_nhs->incubate combine Add activated PEG solution to amine-molecule solution incubate->combine prep_amine Prepare Amine-Molecule in Conjugation Buffer (PBS, pH 7.4) prep_amine->combine react React for 2 hours at RT or overnight at 4°C combine->react quench Quench reaction with Hydroxylamine or Tris buffer react->quench purify Purify conjugate (e.g., SEC, Dialysis) quench->purify

Caption: Workflow for a two-step conjugation reaction.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Amine-containing molecule (protein, peptide, etc.)

Procedure:

  • Preparation: Bring all reagents (EDC, NHS, this compound) to room temperature before use.

  • Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Immediately before activation, dissolve EDC and NHS in Activation Buffer. c. Add the desired molar excess of EDC and NHS solution to the this compound solution.[2] d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to Amine-Molecule: a. While the activation reaction is proceeding, dissolve your amine-containing molecule in the Conjugation Buffer. b. Add the activated this compound solution from step 2d to the amine-containing solution. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. To stop the reaction and hydrolyze any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 10-50 mM.[2] Incubate for 15 minutes.

  • Purification: a. Purify the final conjugate from unreacted materials using an appropriate method such as SEC or dialysis.[][8]

References

How to prevent aggregation of Me-Tet-PEG5-COOH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the aggregation of Me-Tet-PEG5-COOH conjugates. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a linker compound used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs). It contains a methyl-tetrazine (Me-Tet) group for click chemistry, a polyethylene glycol (PEG) spacer to improve solubility and reduce immunogenicity, and a carboxylic acid (COOH) group for conjugation to amine-containing molecules like antibodies.

Aggregation is a significant concern because it can lead to:

  • Reduced therapeutic efficacy: Aggregates may have altered binding affinities and bioavailability.

  • Increased immunogenicity: The immune system can recognize and mount a response against aggregated proteins.

  • Manufacturing and formulation challenges: Aggregation can cause precipitation, making the product difficult to purify and formulate.

Q2: What are the primary causes of this compound conjugate aggregation?

Several factors can contribute to the aggregation of this compound conjugates:

  • Poor solubility of this compound: The carboxylic acid group can be protonated at acidic pH, reducing its solubility in aqueous buffers and promoting aggregation.

  • Hydrophobic interactions: The tetrazine ring, while useful for conjugation, can have hydrophobic characteristics that may contribute to self-association.

  • Suboptimal buffer conditions: Incorrect pH, ionic strength, or the presence of certain salts can destabilize the conjugate and induce aggregation.

  • High conjugate concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.

  • Improper handling and storage: Freeze-thaw cycles, exposure to air-water interfaces (e.g., vigorous vortexing), and improper storage temperatures can all promote aggregation.

Q3: How does pH affect the aggregation of this compound conjugates?

The pH of the solution plays a critical role in the stability of this compound and its conjugates. The carboxylic acid group has a specific pKa, and its protonation state is pH-dependent.

  • At low pH (below the pKa): The carboxylic acid group is protonated (-COOH), making it less soluble in aqueous solutions and increasing the likelihood of aggregation through hydrogen bonding and hydrophobic interactions.

  • At pH values around the pKa: A mixture of protonated and deprotonated forms exists, which can still lead to insolubility and aggregation.

  • At high pH (above the pKa): The carboxylic acid group is deprotonated (-COO-), increasing its negative charge and electrostatic repulsion between molecules. This enhanced repulsion helps to prevent aggregation and improve solubility.

Troubleshooting Guide: Preventing Aggregation

This guide provides systematic steps to identify and resolve aggregation issues during the handling and conjugation of this compound.

Problem 1: this compound precipitates upon dissolution in aqueous buffer.
Potential Cause Recommended Solution
Low pH of the aqueous buffer.Use a buffer with a pH of 7.0 or higher to ensure the carboxylic acid is deprotonated and more soluble. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.
Insufficient solubility in aqueous buffer alone.Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it into the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the protein.
High concentration of the reagent.Start with a lower concentration of the this compound solution and gradually increase it if needed.
Problem 2: Aggregation occurs during the conjugation reaction.
Potential Cause Recommended Solution
Suboptimal reaction pH.For EDC/NHS chemistry to activate the carboxylic acid, a pH range of 4.5-7.2 is optimal for the activation step. However, the reaction of the NHS-activated ester with primary amines is more efficient at a slightly basic pH (7.0-8.5). Consider a two-step conjugation protocol where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the conjugation to the protein.
Inappropriate buffer components.Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated this compound. Good choices include phosphate, HEPES, or bicarbonate buffers.
High concentration of reactants.Reduce the concentration of the protein and/or the this compound.
Presence of destabilizing salts.High concentrations of certain salts can promote aggregation. If possible, perform the reaction in a buffer with moderate ionic strength (e.g., 150 mM NaCl).
Problem 3: The final conjugate is aggregated.
Potential Cause Recommended Solution
Instability of the conjugate in the final buffer.Purify the conjugate into a formulation buffer that ensures its long-term stability. This may involve screening different buffers, pH values, and excipients.
Presence of unreacted, aggregated starting material.Use size-exclusion chromatography (SEC) to separate the desired monomeric conjugate from aggregates and unreacted starting materials.
Inappropriate storage conditions.Store the final conjugate at the recommended temperature (typically 2-8°C or -80°C) in a buffer that minimizes aggregation. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Dissolution of this compound

This protocol describes the recommended procedure for dissolving this compound to minimize the risk of aggregation.

  • Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Initial Dissolution: Add a small volume of anhydrous DMSO or DMF to the powder to create a concentrated stock solution (e.g., 10-50 mM).

  • Mixing: Gently vortex or sonicate the tube until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C in a desiccated environment to prevent hydrolysis.

Protocol 2: Two-Step Conjugation to a Protein

This protocol is designed to minimize aggregation during the conjugation of this compound to a protein using EDC/NHS chemistry.

  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., MES buffer at pH 6.0 or PBS at pH 7.2-7.4).

  • Activation of this compound:

    • In a separate tube, add the desired molar excess of the this compound stock solution to the activation buffer (e.g., MES, pH 6.0).

    • Add a fresh solution of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the this compound solution. A common molar ratio is 1:2:2 (COOH:EDC:NHS).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using a suitable buffer (e.g., PBS or borate buffer).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and aggregates.

Visualizing the Workflow

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification dissolve_start Weigh this compound dissolve_add_solvent Add DMSO/DMF dissolve_start->dissolve_add_solvent dissolve_mix Vortex/Sonicate dissolve_add_solvent->dissolve_mix dissolve_stock 10-50 mM Stock Solution dissolve_mix->dissolve_stock activation_start Add Stock to Buffer (pH 6.0) dissolve_stock->activation_start Add to reaction activation_add_reagents Add EDC & NHS activation_start->activation_add_reagents activation_incubate Incubate 15-30 min activation_add_reagents->activation_incubate conjugation_mix Mix Activated Reagent with Protein activation_incubate->conjugation_mix Add to protein conjugation_protein Protein in Amine-Free Buffer conjugation_protein->conjugation_mix conjugation_adjust_ph Adjust pH to 7.2-8.0 conjugation_mix->conjugation_adjust_ph conjugation_incubate Incubate conjugation_adjust_ph->conjugation_incubate purification_quench Quench Reaction conjugation_incubate->purification_quench purification_sec Size-Exclusion Chromatography purification_quench->purification_sec purification_final Purified Conjugate purification_sec->purification_final

Caption: Workflow for dissolving and conjugating this compound.

Logical Relationship of Factors Affecting Aggregation

aggregation_factors Aggregation Aggregation pH pH Protonation Protonation pH->Protonation influences Concentration Concentration Concentration->Aggregation increases Buffer Buffer IonicStrength Ionic Strength Buffer->IonicStrength determines Excipients Excipients Buffer->Excipients contains Handling Handling FreezeThaw Freeze-Thaw Handling->FreezeThaw Vortexing Vortexing Handling->Vortexing Protonation->Aggregation promotes IonicStrength->Aggregation can promote Excipients->Aggregation can prevent FreezeThaw->Aggregation induces Vortexing->Aggregation induces

Caption: Key factors influencing the aggregation of this compound conjugates.

Technical Support Center: Optimizing Bioconjugation with Me-Tet-PEG5-COOH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Me-Tet-PEG5-COOH for bioconjugation. Our focus is to help you optimize the reaction conditions, particularly the pH, to ensure successful and efficient conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine on my biomolecule?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, the reactive group on this compound, and a primary amine is between 8.3 and 8.5.[1][2][3] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester, while the rate of hydrolysis of the NHS ester is still manageable.

Q2: What happens if the pH of my reaction is too low?

If the pH is too low (below ~7.5), the primary amine groups on your biomolecule will be protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to little or no conjugation.[1][2][3]

Q3: What are the consequences of using a pH that is too high?

A pH higher than 8.5 will significantly increase the rate of hydrolysis of the NHS ester.[4][5] In this competing reaction, water attacks the NHS ester, converting the carboxyl group into a non-reactive carboxylic acid and releasing NHS. This will reduce the amount of this compound available to react with your biomolecule, resulting in a lower conjugation yield.[1][2]

Q4: Which buffers are recommended for this bioconjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target biomolecule for reaction with the this compound. Amine-free buffers such as sodium bicarbonate or phosphate buffers are highly recommended.[1][2] While Tris buffers contain a primary amine, they are sometimes used, but are generally not recommended due to the potential for competing reactions.[2][3]

Q5: My this compound is not readily soluble in my aqueous buffer. What should I do?

If the this compound has poor aqueous solubility, it can first be dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][5] This stock solution can then be added to your buffered solution containing the biomolecule. Ensure the final concentration of the organic solvent is low enough to not denature or precipitate your biomolecule.

Troubleshooting Guide

This guide addresses common problems encountered during the bioconjugation of this compound.

Problem Possible Cause Recommended Solution
Low or No Conjugation Incorrect pH: The reaction pH is too low, leading to protonated, unreactive amines.[1][2][3]Verify the pH of your reaction buffer and adjust to the optimal range of 8.3-8.5.
Hydrolysis of this compound: The reagent was exposed to moisture or the reaction pH is too high, causing hydrolysis of the NHS ester.[4][5][6]Prepare fresh solutions of this compound immediately before use. Avoid pH values above 8.5.
Competing Amines: The buffer (e.g., Tris) or other components in the reaction mixture contain primary amines.[1][2][7]Use an amine-free buffer such as sodium bicarbonate or phosphate buffer.
Inaccessible Amine Groups: The primary amines on the biomolecule are sterically hindered or involved in internal salt bridges.[8]Consider gentle denaturation of the protein or performing a pH study to find conditions where lysines become more accessible.[8]
Low Conjugation Yield Suboptimal Reaction Time: The reaction time is too short for complete conjugation, or too long, leading to significant hydrolysis of the NHS ester.[8]Perform a time-course experiment to determine the optimal reaction time for your specific system.
Incorrect Molar Ratio: The molar ratio of this compound to the biomolecule is not optimized.Experiment with different molar ratios of the labeling reagent to your biomolecule to find the optimal balance between labeling efficiency and potential for multiple conjugations.
Bioconjugate Instability Linker Instability: The newly formed amide bond or other parts of the conjugate are not stable under the storage or application conditions.Ensure appropriate storage conditions for your bioconjugate, which may include specific pH, temperature, and the addition of stabilizers.[9][10]

Experimental Data Summary

The efficiency of the NHS ester-amine reaction is a balance between the reactivity of the amine and the stability of the NHS ester, both of which are highly pH-dependent.

pHAmine ReactivityNHS Ester Stability (Half-life)Overall Conjugation Efficiency
< 7.0Low (Protonated amines)High (4-5 hours at pH 7.0, 0°C)[4][5]Very Low
7.0 - 8.0ModerateModerateModerate
8.3 - 8.5 High (Deprotonated amines) Moderate (Decreasing with pH) Optimal [1][2]
> 8.6HighLow (10 minutes at pH 8.6, 4°C)[4][5]Low (Dominated by hydrolysis)

Experimental Protocols & Workflows

General Protocol for Bioconjugation

A typical workflow for conjugating this compound to a protein is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Biomolecule in Amine-Free Buffer (pH 8.3-8.5) C Add this compound to Biomolecule Solution A->C B Dissolve this compound in DMSO or DMF (if needed) B->C D Incubate at Room Temp (1-4 hours) or 4°C (overnight) C->D E Quench Reaction (Optional, with Tris or Glycine) D->E F Purify Conjugate (e.g., Gel Filtration, Dialysis) E->F G Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) F->G

Caption: General experimental workflow for bioconjugation.

Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low conjugation efficiency.

G Start Low Conjugation Efficiency Check_pH Is pH between 8.3-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Reagent Is this compound fresh? Check_Buffer->Check_Reagent Yes Change_Buffer Use Bicarbonate or Phosphate Buffer Check_Buffer->Change_Buffer No Optimize_Conditions Optimize Molar Ratio and Reaction Time Check_Reagent->Optimize_Conditions Yes Use_Fresh_Reagent Use Freshly Prepared This compound Check_Reagent->Use_Fresh_Reagent No

References

Side reactions of tetrazine linkers and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tetrazine Linkers

Welcome to the technical support center for tetrazine linkers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving tetrazine ligation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with tetrazine linkers?

A1: The most prevalent side reactions involving tetrazine linkers are hydrolysis, reduction, and reactions with nucleophiles like thiols.

  • Hydrolysis: Tetrazine stability is highly dependent on the substituents on the tetrazine ring and the pH of the solution. Electron-deficient tetrazines, which are more reactive in the desired inverse-electron-demand Diels-Alder (IEDDA) reaction, are also more susceptible to hydrolysis, especially in basic aqueous solutions.[1][2][3] For instance, dipyridyl-s-tetrazines can degrade significantly (60-85%) in a DMSO/PBS mixture over 12 hours, whereas more electron-rich phenyl tetrazines remain largely intact (at least 75% remaining).[1]

  • Reduction: The tetrazine ring can be reduced by certain biological reducing agents, leading to a loss of its dienophilic reactivity.

  • Reaction with Thiols: While the IEDDA reaction is highly bioorthogonal, some highly reactive tetrazines can undergo side reactions with nucleophiles, particularly thiols present in molecules like cysteine.[4] This can lead to non-specific labeling of biomolecules. A process known as tetrazine-thiol exchange (TeTEx) has been reported, where a thiol can displace a substituent on the tetrazine ring.[5][6]

  • Dienophile-Dependent Side Reactions: The choice of dienophile can also influence the reaction outcome. For example, some dienophiles might isomerize to less reactive forms under certain conditions, slowing down the desired ligation.

Q2: How does pH affect the stability and reactivity of tetrazine linkers?

A2: The pH of the reaction medium has a significant impact on both the stability of the tetrazine linker and the rate of the IEDDA reaction.

  • Stability: Many tetrazines exhibit decreased stability at higher pH values. For example, some tetrazines show significant degradation in basic aqueous solutions (pH > 8).[1][7] It is crucial to consult the manufacturer's data for the specific tetrazine being used, as stability profiles can vary widely.

  • Reactivity: The effect of pH on reactivity can depend on the dienophile. For instance, the reaction rate of tetrazines with vinylboronic acids (VBAs) increases at higher pH because the more electron-rich boronate anion is more reactive.[1] Conversely, the reaction rate with norbornene is largely independent of pH.[1] For click-to-release applications, pH can profoundly affect the release kinetics after the initial cycloaddition.[8]

Q3: My ligation yield is very low. What are the potential causes and how can I improve it?

A3: Low ligation yield is a common issue that can stem from several factors.

  • Tetrazine Instability: As discussed in Q1 and Q2, your tetrazine linker may be degrading under the experimental conditions (e.g., high pH, presence of nucleophiles).

  • Suboptimal Reaction Conditions: The buffer composition, pH, and temperature may not be optimal for the specific tetrazine-dienophile pair you are using.

  • Incorrect Stoichiometry: An incorrect molar ratio of tetrazine to dienophile can lead to incomplete reaction. It is often beneficial to vary the molar ratio to find the optimal conditions.

  • Dienophile Issues: The dienophile may be of poor quality, may have isomerized to a less reactive form, or may be sterically hindered, preventing efficient reaction.

  • Impure Reagents: Contaminants in either the tetrazine or dienophile solution can interfere with the reaction.

To improve the yield, consider the troubleshooting steps outlined in the guide below, such as optimizing reaction conditions, using fresh reagents, and carefully purifying your starting materials.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with tetrazine linkers.

Problem Possible Cause Recommended Solution
Low or no product formation Tetrazine degradation: The tetrazine linker is not stable under the reaction conditions.- Check the pH of your reaction buffer; many tetrazines are more stable at neutral or slightly acidic pH.[7]- Avoid prolonged exposure to high temperatures.- If using a particularly electron-deficient tetrazine, consider switching to a more stable, albeit potentially less reactive, analogue.[9]
Inactive reagents: The tetrazine or dienophile has degraded during storage.- Use fresh reagents. - Store reagents as recommended by the manufacturer, protected from light and moisture.
Suboptimal buffer: The buffer composition is interfering with the reaction.- Perform a buffer screen to identify the optimal conditions. Phosphate-buffered saline (PBS) is a common starting point.[10] - Be aware that some buffer components can act as nucleophiles and react with the tetrazine.
Multiple unexpected products observed by LC-MS Side reactions with buffer components or biomolecules: The tetrazine is reacting with nucleophiles (e.g., thiols) in the sample.- If working with proteins, cap free thiols with reagents like N-ethylmaleimide (NEM) prior to adding the tetrazine linker. - Purify the biomolecule of interest to remove reactive small molecules. - Consider using a less reactive tetrazine derivative.[4]
Hydrolysis of the tetrazine: The tetrazine is degrading to multiple byproducts.- Lower the pH of the reaction buffer.[7] - Decrease the reaction time or temperature.
Reaction is very slow Low reactivity of the tetrazine-dienophile pair: The chosen reactants have inherently slow kinetics.- Switch to a more reactive tetrazine (e.g., one with electron-withdrawing groups) or a more strained dienophile (e.g., trans-cyclooctene, TCO).[11][12] - Be aware that increasing reactivity can sometimes decrease stability.[3][9]
Incorrect temperature: The reaction may be too cold.- While many ligations proceed at room temperature, gently increasing the temperature (e.g., to 37°C) can sometimes increase the rate. Monitor for degradation.
Difficulty purifying the final conjugate Similar properties of starting material and product: The bioconjugate is difficult to separate from the unreacted starting materials.- Use a larger excess of one reactant to drive the reaction to completion, making it easier to remove the excess small molecule by size-exclusion chromatography or dialysis. - Incorporate an affinity tag (e.g., biotin, His-tag) into either the tetrazine or dienophile to facilitate purification.

Quantitative Data Summary

The stability and reactivity of tetrazine linkers are highly dependent on their substituents. The following table summarizes the stability of various tetrazines in DMEM with 10% FBS at 37°C.

Tetrazine Derivative% Remaining after 12h% Remaining after 48hSecond-Order Rate Constant with axial-TCO (M⁻¹s⁻¹)
Pyridyl-tetrazine (Py-Tz) < 25%< 13%~10,000
H-tetrazine (H-Tz) < 25%< 13%Not Reported
Methyl-tetrazine (Me-Tz) > 92%> 63%~1,000
Triazolyl-tetrazine > 92%> 63%10,332

Data adapted from JACS Au 2024, 4, 6, 2307–2315.[9] This table illustrates the trade-off between reactivity and stability, where more reactive tetrazines like Py-Tz are less stable.[9]

Experimental Protocols

Protocol 1: General Procedure for Tetrazine Ligation in an Aqueous Buffer

This protocol provides a general starting point for the conjugation of a tetrazine-modified molecule to a dienophile-modified molecule in an aqueous buffer.

  • Reagent Preparation:

    • Dissolve the tetrazine-containing molecule in an appropriate solvent (e.g., DMSO, DMF) to create a stock solution (e.g., 10 mM).

    • Dissolve the dienophile-containing molecule in a compatible solvent to create a stock solution (e.g., 10 mM).

    • Prepare the desired reaction buffer (e.g., PBS, pH 7.4). Degas the buffer if your molecules are sensitive to oxidation.

  • Ligation Reaction:

    • In a microcentrifuge tube, add the dienophile solution to the reaction buffer.

    • Add the tetrazine stock solution to the buffered dienophile solution. A typical starting molar ratio is 1.2 equivalents of the tetrazine to 1 equivalent of the dienophile.

    • The final concentration of the limiting reactant should typically be in the micromolar to low millimolar range.

    • Gently mix the reaction and allow it to proceed at room temperature or 37°C. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques like LC-MS or UV-Vis spectroscopy (monitoring the absorbance peak around 520-540 nm).[1]

  • Quenching and Purification:

    • Once the reaction is complete, any unreacted tetrazine can be quenched by adding an excess of a reactive dienophile like TCO.

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Analysis of Tetrazine Stability

This protocol allows for the assessment of the stability of a tetrazine linker under specific buffer and temperature conditions.

  • Sample Preparation:

    • Prepare a stock solution of the tetrazine in an organic solvent (e.g., DMSO).

    • Prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

    • Add a small volume of the tetrazine stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). The final concentration of the organic solvent should be kept low (e.g., <5%).

  • Incubation:

    • Incubate the tetrazine solution at the desired temperature (e.g., 37°C).

  • Monitoring Degradation:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

    • Analyze the sample by UV-Vis spectroscopy, measuring the absorbance at the λmax of the tetrazine (typically 520-540 nm).

    • Alternatively, analyze the aliquots by LC-MS to quantify the amount of remaining intact tetrazine.

    • Plot the percentage of remaining tetrazine versus time to determine its stability profile.[1]

Visualizations

Side_Reactions Tetrazine Tetrazine Linker Desired_Product Stable Conjugate (Dihydropyridazine) Tetrazine->Desired_Product IEDDA Cycloaddition (Desired Reaction) Hydrolysis Hydrolysis Products (Degradation) Tetrazine->Hydrolysis H₂O, High pH Thiol_Adduct Thiol Adduct (Non-specific Labeling) Tetrazine->Thiol_Adduct Free Thiols (R-SH) Reduction Reduced Tetrazine (Inactive) Tetrazine->Reduction Reducing Agents Dienophile Dienophile (e.g., TCO, Norbornene) Dienophile->Desired_Product

Caption: Primary reaction pathway of tetrazine ligation versus common side reactions.

Troubleshooting_Workflow Start Low Ligation Yield Check_Stability Is the tetrazine stable under reaction conditions? Start->Check_Stability Check_Conditions Are reaction conditions (pH, temp, buffer) optimal? Check_Stability->Check_Conditions Yes Optimize_pH Adjust pH to 6.5-7.5 Check_Stability->Optimize_pH No Check_Reagents Are reagents pure and active? Check_Conditions->Check_Reagents Yes Optimize_Buffer Screen different buffer systems Check_Conditions->Optimize_Buffer No Use_Fresh Use fresh, high-purity reagents Check_Reagents->Use_Fresh No Success Improved Yield Check_Reagents->Success Yes Optimize_pH->Check_Conditions Change_Tetrazine Use a more stable tetrazine derivative Optimize_pH->Change_Tetrazine Still unstable Change_Tetrazine->Check_Conditions Optimize_Buffer->Check_Reagents Use_Fresh->Success

Caption: A troubleshooting workflow for addressing low yields in tetrazine ligation reactions.

References

Me-Tet-PEG5-COOH stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Me-Tet-PEG5-COOH

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of the tetrazine moiety in this compound in aqueous buffers?

A1: The stability of the 1,2,4,5-tetrazine ring is primarily influenced by the following factors:

  • pH of the Buffer: The tetrazine ring can be susceptible to degradation in basic aqueous solutions.[1][2] It is advisable to work in neutral or slightly acidic conditions (pH 6.0-7.4) to maximize stability.

  • Presence of Nucleophiles: Strong nucleophiles can react with and degrade the tetrazine ring. The presence of certain additives in your buffer, such as primary amines at high concentrations, should be carefully considered.

  • Electron-Withdrawing/Donating Substituents: The stability of the tetrazine ring is influenced by its substituents. Electron-donating groups, such as the methyl group in this compound, generally enhance stability compared to tetrazines with electron-withdrawing groups.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For prolonged experiments, it is recommended to work at lower temperatures if the reaction kinetics of the intended application allow. Stability studies are often conducted at 37°C to mimic physiological conditions.[1][2][3][4]

  • Exposure to Light: While less commonly reported as a major degradation pathway for tetrazines compared to other factors, prolonged exposure to high-intensity light, particularly UV, should be avoided as a general precaution for handling organic molecules.

Q2: How stable is the PEG linker portion of this compound in aqueous buffers?

A2: The polyethylene glycol (PEG) linker is generally considered to be highly stable and biocompatible in aqueous environments.[5] However, there are specific conditions that can lead to its degradation:

  • Acidic Conditions: The ether bonds in the PEG backbone can undergo hydrolysis in strongly acidic environments, although this is a slow process.[6]

  • Oxidizing Agents: The presence of reactive oxygen species (ROS) can lead to the oxidative degradation of the PEG chain.[6]

  • Enzymatic Degradation: While PEG is generally considered resistant to enzymatic degradation, some studies have suggested that certain enzymes may be capable of metabolizing short PEG chains.

For most standard bioconjugation experiments in common aqueous buffers (e.g., PBS, HEPES, MES), the PEG5 linker of this compound is expected to be stable.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the long-term stability and performance of this compound, the following storage and handling guidelines are recommended:

  • Storage of Solid Compound: The solid form of this compound should be stored at 2-8°C in a refrigerator.[7] It should be kept in a tightly sealed container to protect it from moisture.

  • Preparation of Stock Solutions: It is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF. These stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution is advisable to avoid repeated freeze-thaw cycles.

  • Use in Aqueous Buffers: When preparing aqueous solutions for experiments, it is best to freshly dilute the stock solution into the aqueous buffer immediately before use.[8] Avoid prolonged storage of this compound in aqueous buffers, especially at room temperature or higher.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of the characteristic pink/red color of my this compound solution in my aqueous buffer.

This observation typically indicates the degradation of the tetrazine ring, which is responsible for the color.

Potential Cause Troubleshooting Step
High pH of the Buffer Measure the pH of your buffer. If it is > 8.0, consider using a buffer with a lower pH (e.g., PBS at pH 7.4). Tetrazines are known to be less stable in basic conditions.[1][2][9]
Presence of Contaminants Ensure that your buffer is free from strong nucleophiles or oxidizing agents. Use high-purity water and reagents for buffer preparation.
Elevated Temperature If your experiment is being conducted at an elevated temperature, this could be accelerating degradation. If possible, perform the reaction at a lower temperature.
Prolonged Incubation Minimize the incubation time of this compound in the aqueous buffer before its intended reaction. Prepare the solution immediately prior to use.

Problem 2: My conjugation reaction with a TCO-containing molecule is showing low efficiency.

Low conjugation efficiency can be due to the degradation of the tetrazine or issues with the reaction conditions.

Potential Cause Troubleshooting Step
Degradation of this compound Confirm the integrity of your this compound. You can measure its absorbance at its characteristic wavelength (around 520-540 nm) to ensure it has not degraded. If degradation is suspected, use a fresh aliquot from your stock solution.
Suboptimal Reaction pH The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is generally fast across a range of pH values. However, extreme pH values can affect the stability of the reactants. Ensure your reaction buffer is within a pH range of 6.0-8.0.
Steric Hindrance The accessibility of the tetrazine and TCO moieties can be hindered by the conformation of the molecules being conjugated. Consider if the design of your reactants might be causing steric hindrance.
Incorrect Stoichiometry Ensure that you are using the correct molar ratio of this compound to your TCO-containing molecule. A slight excess of one reactant may be necessary to drive the reaction to completion.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a general method for evaluating the stability of this compound in a specific aqueous buffer over time by monitoring the change in its absorbance.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • 96-well plate or cuvettes

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 0.2 mM.[3] Ensure the final concentration of DMSO is low (e.g., 1-2%) to minimize its effect on the experiment.[3]

  • Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of the working solution at the λmax of the tetrazine chromophore (typically around 520-540 nm). This will serve as your initial time point.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C).[1][2][3]

  • Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take an aliquot of the incubated solution and measure its absorbance at the same wavelength.

  • Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial measurement at T=0. Plot the percentage of remaining compound against time to visualize the stability profile.

Representative Stability Data in Different Buffers at 37°C

Buffer (pH)% Remaining after 8h% Remaining after 24h
MES (6.0)>95%~90%
PBS (7.4)~90%~75%
Tris (8.5)~60%~30%

Note: This table presents illustrative data based on the general understanding of tetrazine stability. Actual results may vary.

Visualizations

Stability_Factors cluster_tetrazine This compound cluster_factors Factors Affecting Stability Tet Tetrazine Moiety PEG PEG5 Linker COOH Carboxylic Acid pH High pH (>8.0) pH->Tet Degradation Temp High Temperature Temp->Tet Accelerated Degradation Nucleophiles Nucleophiles Nucleophiles->Tet Degradation ROS Reactive Oxygen Species ROS->PEG Oxidative Cleavage

Caption: Factors influencing the stability of this compound.

Stability_Workflow start Prepare fresh solution of this compound in aqueous buffer measure_initial Measure initial absorbance (T=0) at ~530 nm start->measure_initial incubate Incubate solution at desired temperature (e.g., 37°C) measure_initial->incubate measure_timepoint Measure absorbance at regular time intervals incubate->measure_timepoint measure_timepoint->incubate Continue incubation analyze Calculate % remaining vs. T=0 measure_timepoint->analyze plot Plot % remaining vs. time analyze->plot end Determine stability profile plot->end

References

Improving the solubility of Me-Tet-PEG5-COOH for conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Me-Tet-PEG5-COOH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using this reagent for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains a methyl-tetrazine group for bioorthogonal conjugation and a carboxylic acid group for covalent modification of molecules.[1] The polyethylene glycol (PEG) spacer (PEG5) enhances the solubility and flexibility of the linker.[2][3] It is commonly used as an Antibody-Drug Conjugate (ADC) linker, where the tetrazine group reacts with a strained alkene (like trans-cyclooctene, TCO) on a targeting molecule (e.g., an antibody), and the carboxylic acid is conjugated to a payload, such as a drug.[1]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

The solubility of this compound is influenced by its structure, which contains both a hydrophilic PEG chain and more hydrophobic tetrazine and phenyl groups. For initial stock solutions, the following solvents are recommended:

  • Organic Solvents: High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the preferred solvents for creating concentrated stock solutions.[4][5]

  • Aqueous Buffers: While the PEG spacer improves water solubility, the overall solubility in aqueous buffers can be limited, especially at high concentrations. It is generally recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or DMF) and then dilute it with the desired aqueous buffer.

Q3: My this compound precipitates when I add it to my aqueous reaction buffer. What can I do?

Precipitation upon addition to an aqueous buffer is a common issue. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the this compound in your reaction mixture.

  • Increase the Percentage of Organic Co-solvent: If your experiment can tolerate it, increasing the percentage of the organic co-solvent (e.g., DMSO or DMF) in the final reaction volume can help maintain solubility.

  • Adjust the pH: The carboxylic acid group's charge state is pH-dependent. At pH values below its pKa, the carboxylic acid is protonated and less soluble in aqueous solutions. Increasing the pH of the buffer to above the pKa (typically around 4.8 for carboxylic acids) will deprotonate it to the more soluble carboxylate form.[6] However, be mindful of the pH stability of your biomolecule and the optimal pH for the subsequent conjugation chemistry.

  • Sonication: Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate.

Q4: What is the best way to store this compound?

  • Solid Form: Store the solid compound desiccated at -20°C.[4]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[4][5] For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under an inert gas like argon or nitrogen.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to amine-containing molecules.

Issue 1: Low Conjugation Efficiency

If you are observing low yields of your desired conjugate, consider the following factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with primary amines. The most common method is using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[7][8]

  • Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2.[9] However, the subsequent reaction of the NHS-activated ester with the primary amine is most efficient at a pH of 7-8.[9][10][11] A two-step protocol is often recommended.

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated carboxylic acid and should be avoided.[4][5] Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers.[4][5]

  • Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions. The activation and conjugation should be performed promptly.

Data Presentation

Table 1: Recommended Solvents and General Solubility Observations

SolventTypeRecommended UseNotes
DMSOOrganicPrimary stock solutionsUse anhydrous grade to prevent hydrolysis of the linker.
DMFOrganicPrimary stock solutionsUse anhydrous grade.
Water/Aqueous BuffersAqueousDilution of stock solutions for reactionsSolubility is limited; depends on pH and concentration.

Table 2: Recommended pH for Two-Step EDC/NHS Amine Conjugation

StepReagentsRecommended pHPurpose
1. Activation This compound, EDC, NHS/sulfo-NHS4.5 - 7.2To efficiently form the NHS-ester intermediate.
2. Conjugation NHS-activated this compound, Amine-containing molecule7.0 - 8.0To facilitate the nucleophilic attack of the primary amine on the NHS-ester.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex briefly and/or gently sonicate to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C under an inert atmosphere.

Protocol 2: Two-Step Conjugation of this compound to a Primary Amine
  • Activation Step:

    • Dissolve the this compound in a non-amine containing buffer (e.g., MES buffer) at a pH of 5.0-6.0.

    • Add a molar excess of EDC and NHS (or sulfo-NHS) to the solution. A typical starting point is a 2-5 fold molar excess of each over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation Step:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine containing buffer of a higher pH (e.g., PBS).

    • Immediately add the amine-containing molecule to the activated this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to consume any unreacted NHS-ester.

    • Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation A This compound (Solid) C Stock Solution A->C Dissolve B Anhydrous DMSO/DMF B->C D Stock Solution in Activation Buffer (pH 5-6) C->D F Activated NHS-Ester D->F Incubate 15-30 min E EDC + NHS E->F G Activated NHS-Ester in Conjugation Buffer (pH 7.2-7.5) F->G I Conjugate G->I Incubate 2h RT or O/N 4°C H Amine-containing Molecule H->I

Caption: Workflow for the two-step conjugation of this compound.

solubility_logic cluster_solutions Troubleshooting Steps start Problem: This compound Precipitates in Buffer sol1 Decrease Final Concentration start->sol1 sol2 Increase Organic Co-solvent % start->sol2 sol3 Increase Buffer pH (if compatible) start->sol3 sol4 Gentle Sonication start->sol4 end Proceed with Experiment sol1->end Resolved? sol2->end Resolved? sol3->end Resolved? sol4->end Resolved?

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Purifying Me-Tet-PEG5-COOH Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Me-Tet-PEG5-COOH labeled proteins. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your this compound labeled protein.

Issue Potential Cause Recommended Solution
Low Yield of Labeled Protein Incomplete Labeling Reaction: The reaction between the protein and this compound may not have gone to completion.- Optimize the molar ratio of the labeling reagent to the protein. - Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry (e.g., pH 7-9 for NHS ester reactions with primary amines). - Increase the reaction time or temperature, while monitoring protein stability.
Protein Precipitation/Aggregation: The labeling process or subsequent handling may have caused the protein to aggregate and precipitate.[1]- Perform the labeling reaction at a lower protein concentration. - Include additives in the reaction and purification buffers that are known to enhance the stability of your specific protein (e.g., non-ionic detergents, glycerol, arginine).[2][3] - Optimize buffer conditions such as pH and ionic strength to maintain protein solubility.[3]
Loss During Purification Steps: The labeled protein may be lost during various purification steps.- For affinity chromatography, ensure the tag is accessible and not sterically hindered by the this compound label. - In ion-exchange chromatography, the charge shielding by the PEG chain might alter the elution profile.[4][] Adjust the salt gradient accordingly. - For size-exclusion chromatography, ensure the column resolution is sufficient to separate the labeled protein from aggregates or other species.
Difficulty Separating Labeled from Unlabeled Protein Similar Physicochemical Properties: The addition of the relatively small this compound linker may not sufficiently alter the protein's properties for effective separation by standard techniques.- Size-Exclusion Chromatography (SEC): While challenging for small PEG chains, optimizing the column length, flow rate, and mobile phase can improve resolution.[4][6][7] For small PEG polymers (e.g., 2 kDa), SEC can effectively separate native from PEGylated species.[4][7] - Ion-Exchange Chromatography (IEX): The PEG chain can shield surface charges, altering the protein's interaction with the IEX resin.[4][] This change in charge can be exploited to separate labeled from unlabeled protein, especially for mono-PEGylated species.[8] - Hydrophobic Interaction Chromatography (HIC): The tetrazine moiety can increase the hydrophobicity of the protein. This property can be utilized in HIC to separate the more hydrophobic labeled protein from the unlabeled protein.[][9][10] - Affinity Chromatography: If the this compound is a pyridyl-tetrazine, its metal-chelating properties can be used for affinity purification on Ni-IDA resins.[11][12][13]
Presence of Multiple Labeled Species (e.g., positional isomers, di- or tri-PEGylated) Multiple Reactive Sites on the Protein: If the protein has multiple accessible sites for labeling (e.g., lysine residues for NHS ester chemistry), a heterogeneous mixture of products can result.- Optimize Reaction Stoichiometry: Use a lower molar excess of the this compound reagent to favor mono-PEGylation. - Site-Directed Mutagenesis: If a specific labeling site is desired, mutate other reactive residues. - High-Resolution Chromatography: Employ high-resolution analytical techniques like Reverse-Phase HPLC (RP-HPLC) or capillary electrophoresis to separate positional isomers.[4] Preparative separation of isomers can be challenging.[4] Mixed-mode chromatography can also be effective in separating species with subtle differences.[14]
Degradation of the Tetrazine Moiety Instability in Purification Buffers: The tetrazine ring can be unstable under certain conditions, such as high pH or the presence of reducing agents.- Maintain a pH between 4 and 8 for optimal tetrazine stability. Some tetrazines show instability in basic conditions (pH > 8).[15][16] - Avoid strong reducing agents like DTT. If a reducing agent is necessary, TCEP is generally more compatible with tetrazines than DTT, though some instability may still be observed.[15] - Be aware that some buffer components can lead to decomposition of the tetrazine moiety.[17]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying proteins labeled with this compound?

The primary challenges stem from the heterogeneity of the reaction mixture and the physicochemical properties of the label. The reaction can result in a mixture of unlabeled protein, mono-labeled protein (often as multiple positional isomers), and multi-labeled protein.[] The this compound linker itself is relatively small, so the resulting changes in the protein's size and charge may not be significant enough for easy separation using standard chromatographic techniques.[7][8]

Q2: Which chromatographic technique is best for separating my this compound labeled protein from the unlabeled protein?

The optimal technique depends on the specific properties of your protein and the nature of the this compound linker.

  • Size-Exclusion Chromatography (SEC): This is a good initial choice, especially for removing unreacted labeling reagent. However, separating the mono-labeled protein from the unlabeled protein can be challenging due to the small size of the PEG5 linker.[7]

  • Ion-Exchange Chromatography (IEX): The PEG chain can shield the protein's surface charges, leading to a change in its elution profile on an IEX column.[4][] This can often be exploited to achieve separation.

  • Hydrophobic Interaction Chromatography (HIC): The tetrazine group can increase the hydrophobicity of the protein, allowing for separation based on this property.[][9]

  • Affinity Chromatography: If your this compound contains a pyridyl-tetrazine, it can chelate metals, enabling affinity purification on resins like Ni-IDA.[11][12][13]

Q3: How does the short PEG5 chain affect purification compared to longer PEG chains?

Shorter PEG chains, like PEG5, have a less pronounced effect on the protein's hydrodynamic radius and charge shielding compared to longer PEG chains (e.g., 20 kDa).[8] This means that the differences in size and charge between the labeled and unlabeled protein will be smaller, making separation by SEC and IEX more challenging.[7] However, the impact of the tetrazine group on hydrophobicity might be more dominant with a shorter PEG chain, potentially making HIC a more effective separation method.

Q4: What is the stability of the tetrazine group during purification?

The stability of the tetrazine ring is dependent on the pH and the presence of other chemical species in the buffer. Generally, tetrazines are stable in a pH range of 4-8.[16] They can be sensitive to basic conditions (pH > 8) and strong reducing agents.[15][17] It is advisable to perform stability studies of your specific this compound linker under your planned purification conditions.

Q5: How can I quantify the purity and yield of my labeled protein?

Several methods can be used to assess the purity and yield of your purified this compound labeled protein:

  • SDS-PAGE: Can provide a qualitative assessment of purity and an estimation of the degree of PEGylation based on the shift in molecular weight.

  • UV-Vis Spectroscopy: The tetrazine group has a characteristic absorbance (around 520-540 nm) that can be used to track the labeled protein.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the labeled protein, confirming the degree of PEGylation.

  • HPLC-based methods (SEC, IEX, RP-HPLC): Can be used to quantify the relative amounts of different species in your sample.[1]

Experimental Protocols

General Protocol for Size-Exclusion Chromatography (SEC)

This protocol provides a starting point for separating your this compound labeled protein from unreacted labeling reagent and aggregates.

  • Column Selection: Choose a SEC column with a fractionation range appropriate for your protein's size.

  • Mobile Phase Preparation: Prepare a mobile phase that is compatible with your protein's stability. A common starting point is phosphate-buffered saline (PBS) at pH 7.4. To minimize non-specific interactions with the column matrix, it is often recommended to use a mobile phase with a salt concentration of at least 150 mM.[6]

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate appropriate for the column dimensions.

  • Sample Preparation: Concentrate the reaction mixture if necessary and filter it through a 0.22 µm filter to remove any precipitates.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified labeled protein.

General Protocol for Ion-Exchange Chromatography (IEX)

This protocol outlines a general approach for separating the labeled and unlabeled protein based on differences in charge.

  • Resin Selection: Choose a cation or anion exchange resin based on the predicted isoelectric point (pI) of your protein and the desired binding pH.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where your protein of interest will bind to the resin (e.g., for cation exchange, a pH below the protein's pI).

    • Elution Buffer (Buffer B): The same as the binding buffer but with a high concentration of salt (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Dilute your sample in Binding Buffer to reduce its ionic strength and load it onto the column.

  • Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The labeled protein may elute at a different salt concentration than the unlabeled protein due to charge shielding by the PEG chain.[4][]

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the purified labeled protein.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification Strategy cluster_analysis Analysis Protein Unlabeled Protein Reaction Labeling Reaction Protein->Reaction Reagent This compound Reagent->Reaction Mixture Heterogeneous Mixture Reaction->Mixture SEC Size-Exclusion Chromatography (SEC) Mixture->SEC Initial Cleanup (Aggregates, Excess Reagent) IEX Ion-Exchange Chromatography (IEX) SEC->IEX Charge-based Separation Purified_Protein Purified Labeled Protein SEC->Purified_Protein HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Hydrophobicity-based Separation IEX->Purified_Protein AC Affinity Chromatography HIC->AC (Optional, if applicable) HIC->Purified_Protein AC->Purified_Protein SDS_PAGE SDS-PAGE UV_Vis UV-Vis MS Mass Spectrometry Purified_Protein->SDS_PAGE Purified_Protein->UV_Vis Purified_Protein->MS

Caption: A typical experimental workflow for the purification and analysis of this compound labeled proteins.

troubleshooting_logic Start Low Yield or Purity? Check_Reaction Verify Labeling Efficiency (e.g., MS, UV-Vis) Start->Check_Reaction Yes Successful_Purification Successful Purification Start->Successful_Purification No Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, pH, Time) Check_Reaction->Optimize_Reaction Low Efficiency Check_Solubility Assess Protein Aggregation (e.g., DLS, SEC) Check_Reaction->Check_Solubility Good Efficiency Optimize_Reaction->Start Modify_Buffers Modify Buffers (Additives, pH, Ionic Strength) Check_Solubility->Modify_Buffers Aggregation Observed Separation_Issue Labeled and Unlabeled Co-elute? Check_Solubility->Separation_Issue No Aggregation Modify_Buffers->Start Try_IEX Ion-Exchange Chromatography (Exploit Charge Shielding) Separation_Issue->Try_IEX Yes Separation_Issue->Successful_Purification No Try_HIC Hydrophobic Interaction Chromatography (Exploit Tetrazine Hydrophobicity) Try_IEX->Try_HIC Co-elution Persists Try_IEX->Successful_Purification Separation Achieved Try_AC Affinity Chromatography (If Pyridyl-Tetrazine) Try_HIC->Try_AC Co-elution Persists Try_HIC->Successful_Purification Separation Achieved Try_AC->Successful_Purification Separation Achieved Unsuccessful Further Optimization Needed Try_AC->Unsuccessful Co-elution Persists

Caption: A decision tree for troubleshooting common issues in the purification of this compound labeled proteins.

References

How to handle and store Me-Tet-PEG5-COOH effectively

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective handling, storage, and utilization of Me-Tet-PEG5-COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule. It contains a methyl-tetrazine (Me-Tet) group and a carboxylic acid (-COOH) group, connected by a polyethylene glycol (PEG) spacer with five repeating units. Its primary application is in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] The tetrazine group reacts with high specificity and efficiency with a trans-cyclooctene (TCO) group in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3]

Q2: How should I store this compound?

A2: For optimal stability, this compound should be stored under the following conditions. While specific data for the PEG5 version is limited, recommendations are based on best practices for similar PEGylated tetrazine compounds.

Q3: In what solvents is this compound soluble?

Q4: What is the role of the PEG5 spacer in this molecule?

A4: The polyethylene glycol (PEG) spacer serves several important functions in bioconjugation applications.[5] It increases the hydrophilicity of the overall conjugate, which can help to prevent aggregation, a common issue when conjugating hydrophobic molecules.[5][6] The PEG linker can also improve the pharmacokinetic properties of the resulting conjugate, potentially leading to a longer circulation half-life and reduced off-target toxicity.[7][8]

Q5: How do I conjugate a molecule to the carboxylic acid group of this compound?

A5: The carboxylic acid group can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry. The standard reagents for this activation are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activated linker can then react with primary amines (e.g., on a protein or antibody) to form a stable amide bond.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation to the target molecule via the carboxylic acid group. Incomplete activation of the carboxylic acid.Ensure EDC and NHS/Sulfo-NHS are fresh and used in appropriate molar excess. Optimize the reaction time and pH for the activation step (typically pH 4.5-6.0).
Presence of primary amines in the reaction buffer (e.g., Tris, glycine).Use an amine-free buffer such as MES or HEPES for the carboxylic acid activation step.
Hydrolysis of the activated ester.Perform the conjugation to the amine-containing molecule immediately after the activation of the carboxylic acid. Maintain a slightly alkaline pH (7.2-8.5) during the conjugation step.
Low or no ligation between the tetrazine and TCO groups. Suboptimal reaction conditions for the iEDDA reaction.The tetrazine-TCO ligation is generally fast and efficient. Ensure the reaction is performed in a suitable buffer (e.g., PBS, pH 5-9) and allow for sufficient reaction time (typically 10-60 minutes at room temperature).[3][9]
Degradation of the tetrazine or TCO moiety.Store both the this compound and the TCO-containing molecule under the recommended conditions (protected from light and moisture). Prepare fresh solutions before use.
Aggregation of the final conjugate. Increased hydrophobicity of the conjugate.While the PEG linker helps to mitigate this, if aggregation is observed, consider optimizing the drug-to-antibody ratio (DAR). Further purification by size-exclusion chromatography may be necessary.
Difficulty in purifying the final conjugate. Unreacted starting materials or byproducts.Use appropriate purification methods such as dialysis, desalting columns, or chromatography (e.g., size-exclusion or affinity chromatography) to remove unreacted linker and other small molecules.

Data Summary

Storage Recommendations for Me-Tet-PEGylated Linkers

Form Storage Temperature Duration Notes
Powder -20°CUp to 3 years (based on Me-Tet-PEG4-COOH data[4])Protect from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.
In Solvent -80°CUp to 6 months (based on Me-Tet-PEG4-COOH data[4])Use anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°CUp to 1 month (based on Me-Tet-PEG4-COOH data[4])For short-term storage.
Refrigerator 2-8°CShort-termAs suggested by some suppliers for the solid form.[2] For long-term storage, -20°C is recommended.

Solubility of Related Me-Tet-PEG-COOH Compounds

Compound Solvent Concentration Notes
Me-Tet-PEG4-COOHDMSO125 mg/mL (261.77 mM)May require sonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[4]

Experimental Protocols

Protocol: Two-Step Conjugation of a Protein/Antibody using this compound

This protocol describes the conjugation of a payload (containing a primary amine) to a protein or antibody using this compound, followed by ligation to a TCO-modified molecule.

Step 1: Activation of this compound with EDC/NHS

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add the activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS relative to the this compound.

    • Incubate at room temperature for 15-30 minutes.

Step 2: Conjugation to the Amine-Containing Protein/Antibody

  • Buffer Exchange:

    • Ensure your protein/antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein/antibody solution.

    • The molar ratio of linker to protein will depend on the desired degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the linker.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker by dialysis or using a desalting column.

Step 3: Tetrazine-TCO Ligation

  • Reaction Setup:

    • Combine the purified tetrazine-modified protein/antibody with your TCO-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • A slight molar excess (1.1 to 2.0-fold) of one component is often used to drive the reaction to completion.[9]

  • Ligation Reaction:

    • Incubate at room temperature for 10-60 minutes or at 4°C for 30-120 minutes.[9]

  • Final Purification:

    • If necessary, purify the final conjugate using size-exclusion chromatography to remove any unreacted TCO-molecule.

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Protein Conjugation cluster_step3 Step 3: Tetrazine-TCO Ligation linker This compound reagents EDC / Sulfo-NHS (pH 4.5-6.0) linker->reagents activated_linker Me-Tet-PEG5-NHS Ester (Active Intermediate) reagents->activated_linker Activation protein Amine-containing Protein/Antibody activated_linker->protein conjugated_protein Tetrazine-labeled Protein/Antibody protein->conjugated_protein Conjugation (pH 7.2-8.5) tco_molecule TCO-modified Molecule conjugated_protein->tco_molecule final_conjugate Final Bioconjugate tco_molecule->final_conjugate iEDDA Ligation (pH 5-9)

Caption: Workflow for a two-step bioconjugation using this compound.

troubleshooting_logic cluster_cooh Troubleshooting -COOH Activation cluster_tetrazine Troubleshooting Tetrazine-TCO Ligation start Low Conjugation Yield q1 Is the issue with the -COOH activation or the Tetrazine-TCO ligation? start->q1 a1 Check EDC/NHS reagents (freshness, molar excess) q1->a1 -COOH Activation b1 Confirm optimal buffer pH (5-9) q1->b1 Tetrazine-TCO Ligation a2 Verify amine-free buffer (e.g., MES, HEPES) a1->a2 a3 Ensure immediate use of activated linker a2->a3 b2 Check for degradation of Tetrazine or TCO moieties b1->b2 b3 Optimize reaction time and temperature b2->b3

Caption: Logical workflow for troubleshooting low conjugation yield.

References

Impact of excess Me-Tet-PEG5-COOH on conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of Me-Tet-PEG5-COOH in bioconjugation experiments. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues related to conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of using excess this compound on my conjugation reaction?

Using an excess of the activated this compound linker is necessary to drive the reaction towards completion and achieve a desired degree of labeling (DOL) on your target molecule (e.g., protein, antibody). However, an overabundance of the linker can lead to several issues, including aggregation of the target molecule, modification of non-target sites, and increased difficulty in downstream purification to remove the unreacted linker. The optimal molar excess depends on factors like the concentration of the protein and the number of available reactive groups.[1]

Q2: I am observing low conjugation efficiency or a low degree of labeling (DOL). What are the common causes?

Low efficiency can stem from several factors:

  • Hydrolysis of Activated Linker: The carboxylic acid group on this compound must be activated (commonly with EDC/Sulfo-NHS) to react with primary amines. This activated NHS-ester form is highly susceptible to hydrolysis in aqueous buffers, especially at higher pH.[2][3] If the activated linker hydrolyzes before it can react with the target molecule, the conjugation will fail.

  • Suboptimal Reaction Buffer: The conjugation reaction with primary amines (like the side chain of lysine) is most efficient at a pH of 7.0-8.0.[1][4] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for the activated linker.[4][5]

  • Insufficient Molar Excess: For dilute protein solutions, a greater molar excess of the activated linker is required to achieve a sufficient labeling level.[1] If the molar ratio is too low, the reaction may be incomplete.

  • Inactive Reagents: Ensure your this compound and activation reagents (EDC/Sulfo-NHS) have been stored properly (desiccated at -20°C) and have not expired.[4]

Q3: My protein is precipitating or aggregating during the conjugation reaction. Why is this happening?

Protein aggregation during PEGylation can be caused by:

  • Excessive Linker Concentration: A very high concentration of the PEG linker can alter the solution's properties, leading to protein precipitation.

  • High Degree of Labeling (DOL): As more PEG chains are attached to the protein, its physicochemical properties change. Excessive modification can lead to unfolding or intermolecular cross-linking if the linker preparation contains bifunctional impurities, resulting in aggregation.

  • Solvent Effects: If the this compound is first dissolved in an organic solvent like DMSO or DMF, the final concentration of this solvent in the reaction mixture should not exceed 10% to avoid denaturing the protein.[2]

Q4: How do I effectively remove unreacted, excess this compound after the reaction is complete?

Removal of excess, unreacted linker is critical for the purity of the final conjugate.[6] Common methods include:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is the most effective method for separating the much larger protein conjugate from the smaller, unreacted PEG linker.[6]

  • Dialysis: Dialyzing the reaction mixture against a large volume of an appropriate buffer can effectively remove the small molecular weight linker.[7]

  • Tangential Flow Filtration (TFF): For larger scale preparations, TFF is an efficient method for buffer exchange and removal of small molecule impurities.

Troubleshooting Workflow for Low Conjugation Efficiency

If you are experiencing suboptimal results, use the following workflow to diagnose the potential cause.

G start Start: Low Conjugation Yield check_reagents Are activation reagents (EDC/Sulfo-NHS) and linker active and non-expired? start->check_reagents check_buffer Is reaction buffer amine-free (e.g., PBS, Borate) and at pH 7.0-8.0? check_reagents->check_buffer Yes replace_reagents Solution: Replace reagents and store properly. check_reagents->replace_reagents No check_protocol Was the activated linker used immediately after preparation? check_buffer->check_protocol Yes buffer_exchange Solution: Perform buffer exchange into correct buffer and pH. check_buffer->buffer_exchange No check_ratio Was a sufficient molar excess of activated linker used? (e.g., 20-50x for proteins) increase_ratio Solution: Increase molar excess of linker and re-optimize. check_ratio->increase_ratio No success Conjugation Optimized check_ratio->success Yes check_protocol->check_ratio Yes rerun_protocol Solution: Prepare fresh activated linker and use immediately. check_protocol->rerun_protocol No replace_reagents->success buffer_exchange->success increase_ratio->success rerun_protocol->success

Caption: Troubleshooting flowchart for diagnosing low conjugation yield.

Data Summary: Recommended Molar Excess

The optimal molar ratio of activated this compound to your target molecule is crucial and should be determined empirically. The following table provides general starting points for conjugating to a typical antibody (~150 kDa).

Molar Excess of Activated Linker to ProteinTarget Degree of Labeling (DOL)Potential Issues
5-10 fold1 - 3Low yield, incomplete reaction
10-20 fold3 - 5Recommended starting range for most applications
> 30 fold> 5Risk of protein aggregation, difficult purification
Table based on typical values for NHS-ester conjugations to antibodies.[1]

Experimental Protocol: Protein Conjugation

This protocol describes a two-step process: first, activating the carboxylic acid of this compound, and second, conjugating it to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2)

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: Amine-free buffer, pH 7.0 - 8.0 (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Preparation:

    • Allow all reagents to equilibrate to room temperature before opening vials to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Prepare stock solutions of EDC and Sulfo-NHS in reaction buffer or water immediately before use. These reagents hydrolyze quickly.

  • Activation of this compound (Step 1):

    • In a microfuge tube, combine this compound (from stock solution), EDC, and Sulfo-NHS in reaction buffer. A common molar ratio is 1:1.5:1.5 (Linker:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to generate the reactive Sulfo-NHS ester.

  • Conjugation to Protein (Step 2):

    • Immediately add the freshly activated this compound solution to your protein solution. The volume of the added linker solution should not exceed 10% of the total reaction volume.

    • The molar ratio of activated linker to protein should be based on your desired DOL (see table above, e.g., 20-fold molar excess).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching and Purification:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS-ester. Incubate for 15 minutes.

    • Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Chemical Reaction Pathway

The diagram below illustrates the two-stage chemical reaction for conjugating this compound to a primary amine on a protein.

G linker This compound reagents + EDC + Sulfo-NHS activated_linker Activated Linker (Sulfo-NHS Ester) protein Protein-NH₂ (e.g., Lysine) activated_linker->protein Conjugation (pH 7.0-8.0) conjugate Final Conjugate (Stable Amide Bond) protein->conjugate byproducts - Unreacted Linker - Hydrolyzed Linker - EDC/NHS Byproducts reagents->activated_linker Activation (15-30 min)

References

Technical Support Center: Post-Reaction Purification of Me-Tet-PEG5-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the post-reaction purification of Me-Tet-PEG5-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unconjugated this compound from your reaction mixtures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 521.57 g/mol The relatively low molecular weight influences the choice of chromatography resin pore size and membrane molecular weight cutoff (MWCO).
Structure Methyl-Tetrazine-PEG5-Carboxylic AcidThe tetrazine moiety provides a UV chromophore for detection. The PEG5 linker imparts hydrophilicity. The terminal carboxylic acid provides a handle for pH-dependent separation techniques.
pKa of Carboxylic Acid ~4-5[]The charge state of the molecule can be manipulated by adjusting the pH of the mobile phase, which is critical for ion-exchange chromatography.
Solubility High solubility in many organic solvents (e.g., DCM, chloroform, DMF, DMSO, alcohols) and water.[2]This broad solubility provides flexibility in choosing solvents for sample loading and mobile phases for chromatography.

Purification Method Selection Guide

The choice of purification method depends on the nature of the conjugated molecule, the scale of the reaction, and the required final purity. Below is a comparison of common techniques for removing unconjugated this compound.

MethodPrincipleTypical PurityThroughputKey Considerations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]>95%Low to MediumEffective for separating molecules with a significant size difference. Requires careful column selection for optimal resolution between the small this compound and the larger conjugate.
Reverse-Phase Chromatography (RPC) Separation based on hydrophobicity.[]>98%Low to HighHigh-resolution method. The PEG linker can influence retention behavior. Method development is often required to optimize the mobile phase gradient.
Tangential Flow Filtration (TFF) Separation based on molecular weight cutoff (MWCO) of a membrane.[3]VariableHighIdeal for large-scale processing and buffer exchange. The selection of an appropriate MWCO is critical to retain the conjugate while allowing the smaller this compound to pass through.

Detailed Experimental Protocols

Size Exclusion Chromatography (SEC)

Objective: To separate the larger conjugated product from the smaller, unconjugated this compound.

Workflow:

SEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Dissolve Dissolve reaction mixture in mobile phase Filter Filter sample (0.22 µm) Dissolve->Filter Equilibrate Equilibrate SEC column Filter->Equilibrate Inject Inject sample Equilibrate->Inject Elute Isocratic elution Inject->Elute Monitor Monitor elution at 280 nm Elute->Monitor Collect Collect fractions Monitor->Collect Analyze Analyze fractions (e.g., LC-MS) Collect->Analyze

Caption: Workflow for SEC purification.

Methodology:

  • Column Selection: Choose a column with a fractionation range appropriate for separating molecules in the sub-1000 Da range from your larger conjugate. For example, a column with a range of 100 to 7000 Da would be suitable.

  • Mobile Phase: An isocratic mobile phase is typically used. A common choice is phosphate-buffered saline (PBS) or another buffer system compatible with your conjugate.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter it through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.

  • Injection and Elution: Inject the sample onto the column. The volume should not exceed 2-5% of the total column volume for optimal resolution.[4] Elute with the mobile phase at a low flow rate to enhance resolution.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method, such as LC-MS, to identify those containing the purified conjugate.

Reverse-Phase Chromatography (RPC)

Objective: To separate the more hydrophilic unconjugated this compound from a potentially more hydrophobic conjugate.

Workflow:

RPC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Dissolve Dissolve reaction mixture in low organic solvent Filter Filter sample (0.22 µm) Dissolve->Filter Equilibrate Equilibrate RPC column Filter->Equilibrate Inject Inject sample Equilibrate->Inject Elute Gradient elution Inject->Elute Monitor Monitor elution at 280 nm Elute->Monitor Collect Collect fractions Monitor->Collect Analyze Analyze fractions (e.g., LC-MS) Collect->Analyze

Caption: Workflow for RPC purification.

Methodology:

  • Column Selection: A C18 or C8 column is a common choice. The selection may depend on the hydrophobicity of the conjugated product.

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile or methanol with 0.1% TFA or formic acid.

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of a solvent with a low percentage of organic component (e.g., 5-10% acetonitrile in water) and filter through a 0.22 µm syringe filter.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions.

  • Injection and Elution: Inject the sample and elute using a linear gradient of increasing organic solvent (Mobile Phase B). A shallow gradient will generally provide better resolution.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the desired product.

Tangential Flow Filtration (TFF)

Objective: To concentrate the larger conjugated product and remove the smaller unconjugated this compound through diafiltration.

Workflow:

TFF_Workflow cluster_prep System Preparation cluster_process Processing cluster_recovery Product Recovery Select_Membrane Select appropriate MWCO membrane Install_Flush Install and flush system Load_Sample Load sample Install_Flush->Load_Sample Concentrate Concentrate sample Load_Sample->Concentrate Diafilter Perform diafiltration Concentrate->Diafilter Recover Recover retentate Diafilter->Recover Analyze Analyze for purity Recover->Analyze

Caption: Workflow for TFF purification.

Methodology:

  • Membrane Selection: The choice of Molecular Weight Cutoff (MWCO) is critical. A general guideline is to select a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of the molecule to be retained (your conjugate).[5] For removing the ~522 Da this compound, if your conjugate is significantly larger (e.g., > 3 kDa), a 1 kDa MWCO membrane could be effective.

  • System Preparation: Assemble the TFF system and flush with a suitable buffer to remove any storage solutions and to wet the membrane.

  • Concentration: Load the reaction mixture into the reservoir and begin recirculation. Apply pressure to start removing the permeate. This will concentrate the reaction mixture.

  • Diafiltration: Once the sample is concentrated, begin adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This process will wash out the unconjugated this compound and exchange the buffer. Typically, 5-10 diavolumes are sufficient for significant removal of small molecules.

  • Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and recover the retentate, which contains your purified conjugate.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Resolution/Peak Overlap - Inappropriate column fractionation range.- Sample volume too large.- Flow rate too high.- Select a column with a lower fractionation range for better separation of small molecules.- Reduce the injection volume to <2% of the column volume.- Decrease the flow rate to increase the residence time on the column.
Peak Tailing - Secondary interactions with the column matrix.- Poorly packed column.- Increase the ionic strength of the mobile phase (e.g., increase salt concentration) to minimize ionic interactions.- If hydrophobic interactions are suspected, add a small amount of organic modifier (e.g., isopropanol, acetonitrile).- Check the column performance with standards and repack or replace if necessary.
No Elution of Product - Adsorption to the column matrix.- Product is too large and is excluded in the void volume.- Modify the mobile phase to reduce secondary interactions (see "Peak Tailing").- If the product is in the void volume, a column with a larger pore size is needed.
Reverse-Phase Chromatography (RPC) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Broad Peaks - Polydispersity of the PEG chain (less of an issue with a discrete PEG5).- Secondary interactions with residual silanols on the silica-based stationary phase.- Use a shallower gradient for elution.- Ensure the mobile phase pH is low (~2-3 with TFA) to suppress silanol activity.
Poor Separation - Inappropriate mobile phase gradient.- Wrong choice of stationary phase.- Optimize the gradient profile. A shallower gradient over a longer time often improves resolution.- If the conjugate is very hydrophobic, a C4 or C8 column might provide better separation than a C18.
Irreproducible Retention Times - Incomplete column equilibration between runs.- Changes in mobile phase composition.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Prepare fresh mobile phases daily and ensure they are well-mixed.
Tangential Flow Filtration (TFF) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Flux (Slow Filtration) - Membrane fouling.- High sample viscosity.- Ensure the feed solution is well-filtered before starting TFF.- Operate at a lower transmembrane pressure (TMP).- Dilute the sample if it is too concentrated.
Poor Removal of Unconjugated this compound - MWCO of the membrane is too low.- Insufficient diafiltration volumes.- Select a membrane with a higher MWCO, ensuring it is still at least 3-6 times smaller than your conjugate.- Increase the number of diafiltration volumes (e.g., from 5 to 10).
Low Product Yield - Product is passing through the membrane.- Product is adsorbing to the membrane or tubing.- Use a membrane with a lower MWCO.- Check for nonspecific binding by performing a flushing step and analyzing the flush for your product. Consider using a different membrane material (e.g., PES, RC).

Frequently Asked Questions (FAQs)

Q1: How can I detect and quantify the removal of unconjugated this compound?

A1: You can monitor the purification process using analytical HPLC (either SEC or RPC). The tetrazine group in this compound has a characteristic UV absorbance that can be used for detection. For quantification, you can create a calibration curve with a known concentration of a this compound standard. LC-MS is also a powerful tool to confirm the identity of the peaks and assess the purity of your final product.

Q2: My conjugated product is also very hydrophilic. How can I effectively separate it from unconjugated this compound using RPC?

A2: If both your product and the unconjugated reagent are hydrophilic, separation by RPC can be challenging. In this case, you can try:

  • Using a column with a more polar stationary phase (e.g., a polar-embedded phase).

  • Employing ion-pair chromatography if your conjugate has charged groups.

  • Optimizing the mobile phase with different organic modifiers or additives.

  • Alternatively, SEC may be a more suitable method if there is a sufficient size difference.

Q3: Can I use dialysis to remove unconjugated this compound?

A3: Yes, dialysis is a viable option, especially for lab-scale purifications. You would need to use a dialysis membrane with a low molecular weight cutoff (e.g., 100-500 Da) to retain your larger conjugate while allowing the this compound to diffuse out. However, dialysis is a much slower process compared to TFF and may not be practical for larger volumes.

Q4: What is the expected elution profile in SEC for my reaction mixture?

A4: In a typical SEC separation, you would expect to see at least two peaks. The first peak to elute will be your larger conjugated product, as it is excluded from more of the pores in the stationary phase. The second, later-eluting peak will be the smaller, unconjugated this compound. Any other reagents or byproducts in your reaction mixture will also elute according to their size.

Q5: How do I choose between SEC and RPC for my purification?

A5: The choice depends on the properties of your conjugate and your purification goals.

  • Choose SEC if: There is a significant size difference between your conjugate and the unconjugated this compound, and you need a relatively gentle purification method.

  • Choose RPC if: Your conjugate has a different hydrophobicity compared to this compound and you require very high purity. RPC often provides higher resolution than SEC. However, the organic solvents and acidic conditions used in RPC may not be suitable for all conjugates.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Characterization of Me-Tet-PEG5-COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based techniques for the characterization of Me-Tet-PEG5-COOH conjugates. This compound is a discrete polyethylene glycol (dPEG®) linker containing a methyltetrazine moiety and a carboxylic acid, commonly utilized in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics via click chemistry. Accurate characterization of these conjugates is crucial for ensuring product quality, efficacy, and safety in drug development.

This document outlines the experimental data and protocols for the primary mass spectrometric methods—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—and compares their performance with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for this compound Conjugate Analysis

Mass spectrometry is a cornerstone technique for the characterization of PEGylated molecules, providing precise information on molecular weight, purity, and the extent of conjugation.[1] The discrete nature of the this compound linker, with a defined molecular weight of 521.56 g/mol , simplifies mass spectrometry analysis compared to traditional, polydisperse PEG linkers.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for analyzing PEGylated compounds, particularly when coupled with liquid chromatography (LC-MS).[2][3] It is well-suited for both small molecule conjugates and larger biomolecules.

Key Performance Characteristics of ESI-MS:

  • High Mass Accuracy: Modern ESI-MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide high-resolution mass data, enabling the confirmation of the elemental composition of the conjugate.

  • Soft Ionization: ESI is a soft ionization technique that minimizes fragmentation, allowing for the accurate determination of the intact molecular weight of the conjugate.

  • Multiple Charging: A key feature of ESI is the generation of multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a lower mass-to-charge (m/z) range. However, this can also lead to complex spectra that require deconvolution to determine the neutral mass.[2]

  • Coupling with Liquid Chromatography (LC-MS): The ability to couple ESI-MS with HPLC provides an online separation and analysis platform, enabling the characterization of individual components in a mixture and providing purity information alongside mass confirmation.[2][3]

Quantitative Data Summary for a Representative this compound-Small Molecule Conjugate (ESI-MS)

ParameterObserved ValueTheoretical ValueNotes
Molecular Weight (M) 1231.69 Da1231.70 DaRepresents the [M+NH₄]⁺ adduct of a hypothetical small molecule (MW ~710 Da) conjugated to this compound. High-resolution mass spectrometry can confirm the elemental composition.
Charge States Observed [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺-The presence of various adducts is common in ESI-MS and can aid in mass confirmation.
Purity (by LC-MS) >95%-Determined by integrating the peak area of the conjugate in the total ion chromatogram (TIC).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another valuable technique for the characterization of PEGylated molecules, offering rapid analysis and tolerance to some buffers and salts.[4] It is particularly advantageous for analyzing mixtures and determining the distribution of PEGylated species.

Key Performance Characteristics of MALDI-TOF MS:

  • Singly Charged Ions: MALDI typically produces singly charged ions ([M+H]⁺, [M+Na]⁺, or [M+K]⁺), resulting in simpler spectra that are easier to interpret than ESI-MS spectra, especially for heterogeneous samples.[5]

  • High Throughput: MALDI-TOF MS allows for the rapid analysis of numerous samples spotted on a target plate.

  • Broad Mass Range: This technique is suitable for a wide range of molecular weights, from small molecules to large proteins.

  • Matrix Selection is Crucial: The choice of matrix is critical for successful ionization and can influence the quality of the resulting spectrum.[6] For PEGylated compounds, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly used, often with the addition of a cationizing agent like sodium or potassium trifluoroacetate.[6][7]

Quantitative Data Summary for a Representative this compound-Small Molecule Conjugate (MALDI-TOF MS)

ParameterObserved m/zTheoretical m/zNotes
Sodiated Adduct [M+Na]⁺ 1253.681253.68Based on a hypothetical conjugate with a molecular weight of ~1230.7 Da. The peak spacing of 44 Da, corresponding to the ethylene glycol unit, would be absent due to the discrete nature of the PEG linker.
Potassiated Adduct [M+K]⁺ 1269.651269.65The presence of multiple adducts can confirm the molecular weight.
Resolution > 20,000 (FWHM)-High resolution is achievable with modern TOF analyzers, allowing for accurate mass determination.

Comparison with Alternative Characterization Methods

While mass spectrometry is a primary tool, a comprehensive characterization of this compound conjugates often involves orthogonal techniques to assess different quality attributes.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (ESI-MS, MALDI-TOF MS) Molecular weight confirmation, identification of impurities and byproducts, determination of conjugation efficiency.High sensitivity and specificity, provides exact mass information.[3]Can be sensitive to sample purity and formulation components. Complex spectra may require deconvolution.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of conjugate and impurities, separation of isomers.Robust, reproducible, and quantitative. Different modes (RP-HPLC, SEC) provide complementary information.[8]Does not provide direct molecular weight information unless coupled with a mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of covalent linkages, determination of conjugation site.Provides detailed structural information and can be used for quantification without a reference standard (qNMR).Lower sensitivity compared to mass spectrometry, can be complex for large molecules.

Experimental Protocols

LC-MS/MS Protocol for this compound Conjugate Analysis

This protocol is a general guideline for the analysis of a small molecule conjugated to this compound using LC-MS/MS.

  • Sample Preparation:

    • Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (ESI Positive Ion Mode):

    • Ion Source: Electrospray ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 100-2000.

    • MS/MS: For structural confirmation, data-dependent acquisition (DDA) can be used to trigger fragmentation of the most intense ions from the MS1 scan.

MALDI-TOF MS Protocol for this compound Conjugate Analysis

This protocol provides a general procedure for analyzing a this compound conjugate using MALDI-TOF MS.

  • Sample and Matrix Preparation:

    • Sample: Dissolve the conjugate in a suitable solvent (e.g., acetonitrile or THF) to a concentration of 1-10 pmol/µL.

    • Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

    • Cationizing Agent (Optional but Recommended): Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.

  • Sample Spotting:

    • Dried-Droplet Method: Mix the sample solution, matrix solution, and cationizing agent in a 1:10:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-TOF MS Analysis:

    • Instrument Mode: Positive ion reflector mode for higher resolution and mass accuracy.

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.

    • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation conjugate This compound Conjugate dissolution Dissolution in Appropriate Solvent conjugate->dissolution filtration Filtration dissolution->filtration nmr NMR Spectroscopy dissolution->nmr lc_ms LC-MS/MS Analysis filtration->lc_ms maldi_ms MALDI-TOF MS Analysis filtration->maldi_ms hplc HPLC Analysis filtration->hplc mw_confirm Molecular Weight Confirmation lc_ms->mw_confirm purity_assess Purity Assessment lc_ms->purity_assess maldi_ms->mw_confirm hplc->purity_assess structure_elucid Structural Elucidation nmr->structure_elucid

Caption: Experimental workflow for the characterization of this compound conjugates.

signaling_pathway cluster_conjugation Bioorthogonal Conjugation cluster_cellular_pathway Cellular Uptake and Action tet_peg This compound- Small Molecule tco_protein TCO-modified Target Protein tet_peg->tco_protein iEDDA Click Reaction adc ADC on Cell Surface internalization Internalization adc->internalization lysosome Lysosomal Trafficking internalization->lysosome release Payload Release lysosome->release target_action Action on Intracellular Target release->target_action

References

In Vitro Stability of Me-Tet-PEG5-COOH Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly impacting its therapeutic index. Premature payload release in systemic circulation can lead to off-target toxicity, while a linker that is too stable may not efficiently release the cytotoxic agent at the tumor site. This guide provides a comparative overview of the in vitro stability of ADCs featuring the Me-Tet-PEG5-COOH linker, a novel bioorthogonal linker, against other common linker technologies. The data presented herein is synthesized from various studies to provide a representative comparison.

Executive Summary

ADCs constructed with a methyltetrazine-PEG linker, such as this compound, demonstrate exceptional stability in in vitro plasma and serum assays. The bioorthogonal nature of the tetrazine-trans-cyclooctene (TCO) ligation results in a highly stable dihydropyridazine linkage. This contrasts with some conventional linkers, such as certain peptide-based systems, which can be susceptible to enzymatic cleavage in rodent plasma. The inclusion of a PEG5 spacer in the this compound linker is designed to enhance hydrophilicity, which can mitigate aggregation and improve the pharmacokinetic profile of the ADC.

Comparative In Vitro Stability Data

The following tables summarize the key parameters for evaluating the in vitro stability of ADCs: Drug-to-Antibody Ratio (DAR) maintenance and the propensity for aggregation over time.

Table 1: Drug-to-Antibody Ratio (DAR) Stability in Human Plasma at 37°C

Linker TypeADCIncubation Time (days)Average DAR% DAR Loss
This compound (representative) Trastuzumab-Dihydropyridazine-MMAE01.90%
5>1.8<5%[1]
Val-Cit-PABC (cleavable peptide)Trastuzumab-vc-MMAE04.00%
7~3.0~25%
Maleimide (non-cleavable)Trastuzumab-SMCC-DM103.50%
7>3.3<5%

Note: Data for this compound is based on the stability of a dihydropyridazine linkage formed via a tetrazine ligation, as a direct experimental result for this specific linker was not publicly available. Data for other linkers is representative of typical performance reported in the literature.

Table 2: Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

Linker TypeADCIncubation Time (days) in PBS at 37°C% Monomer% High Molecular Weight Species (Aggregates)
This compound (expected) Generic ADC0>98%<2%
7>97%<3%
Val-Cit-PABCGeneric ADC0>98%<2%
7~95%~5%
MaleimideGeneric ADC0>98%<2%
7~96%~4%

Note: The expected low aggregation for this compound is attributed to the hydrophilic PEG5 spacer, which is known to reduce the propensity for hydrophobic interactions that can lead to aggregation[2][3].

Experimental Workflow and Methodologies

The following sections detail the experimental protocols for the key in vitro stability assays.

Experimental Workflow for In Vitro ADC Stability Assessment

The overall workflow for assessing the in vitro stability of an ADC is depicted below.

ADC_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC_stock ADC Stock Solution Incubation Incubate at 37°C ADC_stock->Incubation Plasma Human Plasma Plasma->Incubation Timepoints Collect Aliquots at 0, 1, 3, 5, 7 days Incubation->Timepoints SEC SEC-HPLC (Aggregation) Timepoints->SEC HIC HIC-HPLC (DAR Stability) Timepoints->HIC LCMS LC-MS (Free Payload) Timepoints->LCMS Aggregation_Analysis Quantify % Aggregates SEC->Aggregation_Analysis DAR_Analysis Calculate % DAR Loss HIC->DAR_Analysis Payload_Analysis Quantify Free Payload LCMS->Payload_Analysis Stability_Report Generate Stability Report DAR_Analysis->Stability_Report Aggregation_Analysis->Stability_Report Payload_Analysis->Stability_Report

Workflow for in vitro ADC stability assessment.
Detailed Experimental Protocols

1. Plasma Stability Assay (DAR Maintenance)

This protocol is used to determine the stability of the ADC and the maintenance of its DAR in plasma over time.

  • Materials:

    • ADC of interest (e.g., this compound ADC)

    • Pooled human plasma (or other species as required)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • HPLC system with a Hydrophobic Interaction Chromatography (HIC) column

  • Procedure:

    • Prepare a stock solution of the ADC in PBS.

    • Spike the ADC stock solution into pre-warmed human plasma to a final concentration of 1 mg/mL.

    • Incubate the plasma-ADC mixture at 37°C.

    • At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), withdraw an aliquot of the mixture.

    • Immediately freeze the collected aliquots at -80°C to quench any further reactions.

    • For analysis, thaw the samples and analyze by HIC-HPLC to determine the distribution of species with different drug loads.

    • The average DAR is calculated from the HIC profile by integrating the peak areas of each DAR species.

2. Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

This protocol is used to quantify the formation of high molecular weight species (aggregates).

  • Materials:

    • ADC of interest

    • PBS, pH 7.4

    • HPLC system with a Size Exclusion Chromatography (SEC) column (e.g., Agilent AdvanceBio SEC 300Å)[4].

    • Mobile phase: e.g., 150 mM sodium phosphate, pH 7.0.

  • Procedure:

    • Prepare a solution of the ADC in PBS at a concentration of 1 mg/mL.

    • Incubate the solution at 37°C (or under other stress conditions like elevated temperature or low/high pH).

    • At specified time points, take an aliquot of the sample.

    • Inject the aliquot onto the SEC-HPLC system.

    • The separation is based on the hydrodynamic radius of the molecules, with larger aggregates eluting before the monomeric ADC.

    • The percentage of monomer and aggregates is determined by integrating the respective peak areas in the chromatogram.

Signaling Pathway and Logical Relationships

The stability of an ADC in circulation is a prerequisite for its targeted action. The following diagram illustrates the desired pathway for a stable ADC versus the consequences of an unstable linker.

ADC_Action_Pathway cluster_stable Stable ADC (e.g., this compound linker) cluster_unstable Unstable ADC Stable_ADC ADC in Circulation (Linker Intact) Tumor_Targeting Binds to Target Antigen on Tumor Cell Stable_ADC->Tumor_Targeting Internalization Internalization into Tumor Cell Tumor_Targeting->Internalization Payload_Release Payload Release in Tumor Cell Internalization->Payload_Release Cell_Death Tumor Cell Death (Efficacy) Payload_Release->Cell_Death Unstable_ADC ADC in Circulation (Linker Cleavage) Free_Payload Premature Payload Release in Circulation Unstable_ADC->Free_Payload Off_Target Off-Target Toxicity Free_Payload->Off_Target

Desired pathway of a stable ADC vs. an unstable ADC.

Conclusion

The in vitro stability of an ADC is a key determinant of its potential for clinical success. The this compound linker, leveraging a highly stable bioorthogonal ligation chemistry and a hydrophilic PEG spacer, is engineered for superior stability, minimizing premature drug release and aggregation. The experimental protocols provided in this guide offer a framework for the systematic evaluation of ADC stability. For any new ADC candidate, it is crucial to perform these in vitro assays to de-risk its development and ensure that only the most promising candidates advance to in vivo studies.

References

A Head-to-Head Comparison: Me-Tet-PEG5-COOH vs. Azide-Alkyne Click Chemistry for Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the precise and stable labeling of antibodies is paramount for the development of therapeutics like Antibody-Drug Conjugates (ADCs), as well as for diagnostic and research applications. Among the most advanced techniques are bioorthogonal chemistries, which involve reactions that can occur within biological systems without interfering with native biochemical processes. This guide provides an in-depth comparison of two leading bioorthogonal methods: tetrazine ligation, exemplified by the Me-Tet-PEG5-COOH linker, and the widely used azide-alkyne click chemistry.

Reaction Principles and Mechanisms

At their core, both methods create a stable covalent bond between an antibody and a molecule of interest (e.g., a drug, a fluorophore) but do so via distinct chemical pathways.

Tetrazine Ligation (iEDDA) : This method utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction, which is noted for its exceptionally fast reaction rates.[1][2] A tetrazine moiety, such as the one on this compound, reacts specifically and rapidly with a strained alkene, most commonly a trans-cyclooctene (TCO) group that has been previously installed on the antibody.[3] This reaction is catalyst-free and proceeds efficiently in aqueous environments.[1]

Tetrazine_Ligation cluster_reactants Reactants cluster_product Product Ab_TCO Antibody-TCO Conjugate Labeled Antibody Conjugate (Stable Dihydropyridazine Linkage) Ab_TCO->Conjugate iEDDA Reaction (Extremely Fast, k > 1000 M⁻¹s⁻¹) Tet_PEG This compound Tet_PEG->Conjugate

Caption: Mechanism of Tetrazine Ligation.

Azide-Alkyne Click Chemistry (SPAAC) : While the original click chemistry reaction (CuAAC) requires a copper catalyst, its toxicity can be a concern for cellular applications or therapeutic production.[4] The more relevant alternative for antibody labeling is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] This catalyst-free method involves the reaction between an azide group and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[7] The relief of ring strain drives the reaction forward, forming a stable triazole linkage.[8]

SPAAC_Chemistry cluster_reactants Reactants cluster_product Product Ab_Azide Antibody-Azide Conjugate Labeled Antibody Conjugate (Stable Triazole Linkage) Ab_Azide->Conjugate SPAAC Reaction (Moderate Speed, k ≈ 1 M⁻¹s⁻¹) DBCO_Payload DBCO-Payload DBCO_Payload->Conjugate

Caption: Mechanism of SPAAC Click Chemistry.

Performance Comparison: A Quantitative Overview

The choice between tetrazine ligation and SPAAC often depends on the specific requirements of the application, such as the need for speed, the concentration of reactants, and the stability of the reagents.

ParameterTetrazine Ligation (e.g., this compound + TCO)Azide-Alkyne Click Chemistry (SPAAC)
**Reaction Kinetics (k₂) **Extremely fast: 10³ - 10⁶ M⁻¹s⁻¹[1][2]Moderate: 10⁻² - 1 M⁻¹s⁻¹[1]
Reaction Conditions Aqueous buffer, physiological pH, room temperatureAqueous buffer, physiological pH, room temperature[5]
Catalyst Required NoNo
Labeling Efficiency Very high; reported up to 100% for target protein enrichment[1]High, but generally lower than iEDDA in direct comparisons[1]
Reactant Stability Tetrazines can be sensitive to some reducing agents; TCOs can have limited shelf-life.[9][10]Azides are highly stable but can be reduced by phosphines (e.g., TCEP).[9] Cyclooctynes are generally stable.
Linkage Stability Forms a highly stable dihydropyridazine bond.[2]Forms a highly stable triazole ring.[8][11]
Ideal Use Case Applications requiring very fast labeling, reactions with low reactant concentrations, or in vivo labeling.[2][12]A robust, versatile, and widely adopted method for a broad range of bioconjugation applications.[5]

Experimental Workflow and Protocols

A generalized workflow is employed for both labeling methodologies, involving the introduction of a bioorthogonal handle onto the antibody, followed by the conjugation reaction and purification.

Experimental_Workflow start Start: Purified Antibody step1 Step 1: Antibody Modification (e.g., with TCO-NHS or DBCO-NHS ester) start->step1 step2 Step 2: Purification (Remove excess modification reagent) step1->step2 step3 Step 3: Bioorthogonal Reaction (Add Tetrazine-probe or Azide-probe) step2->step3 step4 Step 4: Final Purification (Remove excess probe) step3->step4 end End: Purified Antibody Conjugate step4->end

Caption: General workflow for antibody labeling.
Detailed Experimental Protocols

The following protocols are provided as examples and should be optimized for the specific antibody and payload being used.

Protocol 1: Antibody Labeling via Tetrazine Ligation

This protocol involves two stages: modifying the antibody with a TCO group and then reacting it with this compound.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • TCO-PEG4-NHS ester (or similar amine-reactive TCO linker).

  • This compound.

  • DMSO for dissolving reagents.

  • Purification columns (e.g., size-exclusion chromatography).

Methodology:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (like PBS). If Tris or other amine-containing buffers are present, perform a buffer exchange.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • TCO Handle Installation:

    • Prepare a 10 mM stock solution of TCO-PEG4-NHS ester in anhydrous DMSO.

    • Add a 5- to 10-fold molar excess of the TCO-NHS ester to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Purification of TCO-Antibody:

    • Remove unreacted TCO-NHS ester by size-exclusion chromatography (SEC) or dialysis, exchanging into a fresh reaction buffer (e.g., PBS).

  • Tetrazine Ligation Reaction:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Add a 2- to 3-fold molar excess of this compound to the purified TCO-antibody.

    • Due to the fast kinetics, the reaction is often complete in under 30 minutes at room temperature.[1][2]

  • Final Purification:

    • Purify the final antibody conjugate using SEC to remove any unreacted tetrazine reagent.

    • Characterize the final product (e.g., via SDS-PAGE and UV-Vis spectroscopy) to determine the drug-to-antibody ratio (DAR).

Protocol 2: Antibody Labeling via Azide-Alkyne Click Chemistry (SPAAC)

This protocol describes the labeling of an azide-modified antibody with a DBCO-containing payload.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-PEG4-NHS ester (or similar amine-reactive azide linker).

  • DBCO-functionalized payload.

  • DMSO for dissolving reagents.

  • Purification columns (e.g., size-exclusion chromatography).

Methodology:

  • Antibody Preparation:

    • As in the tetrazine protocol, ensure the antibody is in an amine-free buffer like PBS.

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Azide Handle Installation:

    • Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.

    • Add a 5- to 10-fold molar excess of the Azide-NHS ester to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Purification of Azide-Antibody:

    • Remove unreacted Azide-NHS ester via SEC or dialysis.

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-functionalized payload in DMSO.

    • Add a 3- to 5-fold molar excess of the DBCO-payload to the purified azide-antibody.

    • Incubate for 1-4 hours at room temperature, or overnight at 4°C. The reaction proceeds by simple mixing of the components.[5][13]

  • Final Purification:

    • Purify the final antibody conjugate using SEC to remove the unreacted DBCO-payload.

    • Characterize the final product to determine purity and DAR.

Conclusion and Recommendations

Both tetrazine ligation and azide-alkyne click chemistry are powerful, state-of-the-art methods for antibody labeling. The optimal choice depends on the experimental context.

  • Choose Tetrazine Ligation (e.g., with this compound) when reaction speed is critical. Its unparalleled kinetics make it the superior choice for reactions at very low concentrations or for in vivo applications where rapid conjugation is required to outperform clearance rates.[1][2]

  • Choose Azide-Alkyne Click Chemistry (SPAAC) for its robustness, stability, and widespread adoption. While slower than tetrazine ligation, SPAAC is highly efficient, and its components are generally very stable, making it a reliable workhorse for a vast array of antibody conjugation applications, from generating ADCs to preparing fluorescently labeled antibodies for imaging.[5][9]

References

In Vivo Performance of Me-Tet-PEG5-COOH Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability and biodistribution of linkers are critical determinants of the efficacy and safety of antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the in vivo performance of the Me-Tet-PEG5-COOH linker, a bioorthogonal linker utilizing tetrazine chemistry for drug conjugation. Due to the limited availability of public data on this specific linker, this guide draws upon studies of structurally similar methyl-tetrazine-PEG linkers and compares their expected performance with well-established cleavable and non-cleavable linkers.

Executive Summary

The this compound linker is designed for a bioorthogonal conjugation strategy, offering precise control over drug placement on the antibody. The inclusion of a PEG5 (polyethylene glycol) moiety is intended to improve the hydrophilicity of the ADC, potentially leading to enhanced pharmacokinetics and reduced aggregation.[1][2] The tetrazine group facilitates a highly specific and rapid reaction with a trans-cyclooctene (TCO)-modified drug, a process known as the inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4] This bioorthogonal approach allows for the assembly of the ADC in vivo or the release of a payload upon reaction with a tetrazine-bearing molecule.

In comparison to traditional linkers, the this compound linker offers the advantage of high stability in circulation until it encounters its TCO-modified counterpart.[5] This is in contrast to some cleavable linkers that can be susceptible to premature enzymatic cleavage in the plasma.[6] Non-cleavable linkers, while generally stable, rely on lysosomal degradation of the entire antibody-linker-drug complex for payload release.[7]

Comparative Analysis of In Vivo Stability and Biodistribution

Table 1: In Vivo Stability Comparison of ADC Linkers

Linker TypeRepresentative LinkerStability in CirculationMechanism of Payload ReleaseReference
Bioorthogonal (Tetrazine-based) This compound (inferred)HighBioorthogonal reaction with a TCO-modified molecule[5]
Cleavable (Enzyme-sensitive) Val-Cit-PABCModerate (potential for premature cleavage)Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome[6]
Non-Cleavable SMCCHighProteolytic degradation of the antibody in the lysosome[7]

Table 2: Biodistribution Profile Comparison of ADC Linkers

Linker TypeRepresentative LinkerExpected Tumor AccumulationOff-Target UptakeReference
Bioorthogonal (Tetrazine-based) This compound (inferred)High, dependent on antibody targeting and TCO-drug biodistributionLow, due to high stability of the linker[5]
Cleavable (Enzyme-sensitive) Val-Cit-PABCHigh, dependent on antibody targetingPotential for off-target toxicity due to premature payload release[6]
Non-Cleavable SMCCHigh, dependent on antibody targeting and internalizationGenerally low, but payload metabolites can have off-target effects[7]

Experimental Methodologies

Detailed experimental protocols are crucial for the accurate assessment of in vivo stability and biodistribution. Below are representative protocols for key experiments.

In Vivo Stability Assessment (Plasma Stability)

This protocol describes a common method for evaluating the stability of an ADC in plasma.

  • ADC Incubation: The ADC is incubated in plasma (e.g., mouse, rat, or human) at 37°C over a time course (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).

  • Sample Collection: At each time point, an aliquot of the plasma-ADC mixture is collected and immediately frozen to halt any further degradation.

  • Immunoaffinity Capture: The ADC is captured from the plasma samples using beads coated with an anti-human Fc antibody. This step isolates the ADC from other plasma proteins.

  • Elution and Analysis by LC-MS: The captured ADC is then eluted from the beads. The eluate is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability and payload loss.[8][9][10]

In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines a typical procedure for determining the tissue distribution of an ADC.

  • Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are used. The tumor should express the target antigen for the ADC's antibody.

  • ADC Administration: A defined dose of the ADC (often radiolabeled for easier tracking, e.g., with 89Zr or 111In) is administered intravenously to the mice.[11]

  • Time Points: Groups of mice are euthanized at various time points post-injection (e.g., 6, 24, 48, 96, 144 hours).

  • Tissue Collection and Weighing: Blood, tumor, and major organs (liver, spleen, kidneys, lungs, heart, etc.) are collected and weighed.[12]

  • Quantification of ADC:

    • Radiolabeled ADCs: The radioactivity in each tissue is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[11]

    • Non-Radiolabeled ADCs: Tissues are homogenized, and the ADC or released payload is extracted. Quantification is then performed using methods like ELISA or LC-MS/MS.[12]

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

InVivoStabilityWorkflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result ADC ADC Plasma Plasma (37°C) ADC->Plasma Incubate Timepoints Collect Aliquots (0, 24, 48, 72h...) Plasma->Timepoints Capture Immunoaffinity Capture Timepoints->Capture LCMS LC-MS Analysis (Determine DAR) Capture->LCMS Stability Assess Linker Stability LCMS->Stability

Caption: Workflow for In Vivo Stability Assessment.

BiodistributionWorkflow cluster_model Animal Model cluster_administration ADC Administration cluster_collection Tissue Collection cluster_quantification Quantification Mouse Tumor-Bearing Mouse ADC Administer Radiolabeled ADC (i.v.) Mouse->ADC Euthanize Euthanize at Time Points ADC->Euthanize Tissues Collect & Weigh Organs and Tumor Euthanize->Tissues Measure Measure Radioactivity (%ID/g) Tissues->Measure

Caption: Workflow for Biodistribution Study.

Conclusion

The this compound linker represents a promising advancement in ADC technology, leveraging bioorthogonal chemistry to potentially enhance in vivo stability and provide controlled payload delivery. While direct comparative data is still emerging, the principles of tetrazine ligation and PEGylation suggest favorable pharmacokinetics and biodistribution profiles compared to some traditional linker technologies. Further head-to-head in vivo studies are necessary to fully elucidate the performance of this compound relative to existing cleavable and non-cleavable linkers. The experimental protocols provided herein serve as a foundation for conducting such critical evaluations.

References

A Researcher's Guide to Validating Site-Specific Me-Tet-PEG5-COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), achieving site-specific conjugation is paramount for developing homogeneous, safe, and effective therapeutics. The Me-Tet-PEG5-COOH linker, which utilizes inverse electron demand Diels-Alder (iEDDA) click chemistry, has emerged as a powerful tool for precise drug placement. This guide provides a comprehensive comparison of this compound-based conjugation with other site-specific methods, supported by experimental data and detailed protocols for validation.

Comparison of Site-Specific Conjugation Methods

The choice of conjugation strategy significantly impacts the therapeutic index of an ADC. Here, we compare the this compound/TCO (trans-cyclooctene) iEDDA reaction with other prominent site-specific conjugation methods.

FeatureThis compound (iEDDA)Cysteine-Based (e.g., THIOMABs)Enzymatic (e.g., Transglutaminase, Sortase A)Glycan-Based
Specificity High; bioorthogonal reaction.High; requires engineered cysteines.High; enzyme-specific recognition sequence.High; targets specific glycans.
Efficiency Very high; rapid reaction kinetics.[1]High, but can be affected by disulfide scrambling.Variable; dependent on enzyme efficiency and substrate accessibility.Moderate to high; can require multiple enzymatic steps.
Site-Occupancy Approaching quantitative.High, typically >95%.[2]High, often >90-95%.[2][3]Variable, can be less complete than other methods.
Stability High; forms a stable covalent bond.Moderate; maleimide-thiol linkage can be susceptible to retro-Michael addition.High; forms a stable amide or peptide bond.High; stable linkages.
Versatility High; compatible with a wide range of payloads functionalized with TCO.Moderate; requires protein engineering.Moderate; requires specific enzyme recognition sites.Moderate; dependent on the glycosylation profile of the antibody.
Key Advantage Fast kinetics and bioorthogonality.Well-established with clinical validation.Highly specific and occurs under mild conditions.Utilizes native antibody structures.
Key Disadvantage Requires introduction of a non-natural amino acid or chemical modification for TCO installation.Potential for disulfide bond disruption and immunogenicity.Requires protein engineering to introduce recognition tags.Heterogeneity of glycoforms can be a challenge.

Validating Site-Specificity: A Step-by-Step Workflow

Confirming the precise location and extent of conjugation is a critical quality control step. The following experimental workflow provides a robust strategy for validating the site-specificity of this compound conjugation.

experimental_workflow cluster_conjugation 1. ADC Conjugation cluster_dar_analysis 2. DAR Determination cluster_site_validation 3. Site-Specificity Validation cluster_stability 4. Stability Assessment antibody Antibody with TCO group adc Antibody-Drug Conjugate (ADC) antibody->adc linker_drug This compound-Drug linker_drug->adc hic Hydrophobic Interaction Chromatography (HIC) adc->hic digestion Tryptic Digestion adc->digestion plasma_incubation Incubation in Plasma adc->plasma_incubation dar_result Drug-to-Antibody Ratio (DAR) hic->dar_result peptide_mapping LC-MS/MS Peptide Mapping digestion->peptide_mapping site_confirmation Confirmation of Conjugation Site peptide_mapping->site_confirmation stability_analysis HIC and/or LC-MS Analysis plasma_incubation->stability_analysis stability_result Linker Stability Assessment stability_analysis->stability_result

Experimental workflow for ADC validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This method separates ADC species based on the hydrophobicity conferred by the conjugated drug, allowing for the determination of the drug-to-antibody ratio (DAR).[4][5]

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.).

  • Calculate the average DAR by taking the weighted average of the peak areas.

Protocol 2: Tryptic Digestion and Peptide Mapping for Site-Specificity Confirmation

This bottom-up mass spectrometry approach identifies the exact amino acid residues where the drug is conjugated.[6][7]

Materials:

  • ADC sample

  • Denaturation Buffer: 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 7.8

  • Reducing Agent: 10 mM Dithiothreitol (DTT)

  • Alkylating Agent: 55 mM Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA)

  • LC-MS/MS system

Procedure:

  • Denaturation and Reduction:

    • Dilute the ADC sample to 1 mg/mL in Denaturation Buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAM to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Buffer Exchange:

    • Remove the denaturation and alkylation reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 8.0) using a desalting column.

  • Tryptic Digestion:

    • Add trypsin to the protein solution at a 1:20 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C for 4-16 hours.

  • Quenching:

    • Stop the digestion by adding TFA to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a C18 reverse-phase column.

    • Separate the peptides using a suitable gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides by MS/MS to identify the sequences and locate the modification corresponding to the Me-Tet-PEG5-Drug moiety.

The Importance of Site-Specificity: A Signaling Pathway Perspective

The precise placement of a cytotoxic payload is critical to preserve the antibody's biological function. For instance, an ADC targeting a receptor tyrosine kinase (RTK) involved in a cancer cell survival pathway, such as the PI3K/AKT pathway, must bind its target with high affinity to be effective. Non-specific conjugation can interfere with the antibody's binding site, reducing its efficacy.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates ADC Site-Specific ADC ADC->RTK Binds & Internalizes PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

ADC targeting an RTK in the PI3K/AKT pathway.

Decision Guide for Selecting a Conjugation Method

Choosing the optimal site-specific conjugation strategy depends on various factors. This decision tree can guide researchers in their selection process.

decision_tree start Start: Need for Site-Specific Conjugation protein_engineering Is protein engineering feasible? start->protein_engineering glycan_present Is a suitable glycan present on the antibody? protein_engineering->glycan_present No cysteine Engineered Cysteine (e.g., THIOMAB) protein_engineering->cysteine Yes enzyme_tag Enzymatic Ligation (e.g., Sortase A) protein_engineering->enzyme_tag Yes glycan_mod Glycan Remodeling glycan_present->glycan_mod Yes chemical_mod Chemical Modification (e.g., for TCO installation) glycan_present->chemical_mod No iedda This compound (iEDDA) chemical_mod->iedda

Decision tree for conjugation method selection.

By leveraging the high reactivity and bioorthogonality of this compound and rigorously validating the resulting conjugates, researchers can advance the development of next-generation ADCs with improved homogeneity and therapeutic performance.

References

The Influence of PEG Chain Length in Tet-PEG Linkers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The length of the polyethylene glycol (PEG) chain in tetra-functional PEG (Tet-PEG) linkers is a critical design parameter that significantly influences the physicochemical properties and in vivo performance of both antibody-drug conjugates (ADCs) and hydrogel-based drug delivery systems. This guide provides a comparative analysis of different PEG chain lengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

Impact of PEG Chain Length on Antibody-Drug Conjugates (ADCs)

In ADCs, Tet-PEG linkers serve to connect the antibody to the cytotoxic payload. The length of the PEG chain within these linkers plays a crucial role in modulating the ADC's pharmacokinetics, efficacy, and tolerability.

Data Summary: ADC Performance vs. PEG Chain Length
PEG UnitsMolecular Weight (approx. Da)Plasma ClearancePlasma Exposure (AUC)Tumor ExposureEfficacy (Tumor Weight Reduction)Reference
00HighLowLow11%
288-Increased vs. non-PEGylatedSimilar to 4 PEG units35-45%
4176-Increased vs. non-PEGylatedSimilar to 2 PEG units35-45%
8352LowHighSignificantly higher than 2/4 PEG75-85%
12528LowHighSimilar to 8/24 PEG units75-85%
241056LowHighSimilar to 8/12 PEG units75-85%
4k4000-2.5-fold half-life extension vs. no PEG--[1][2]
10k10000-11.2-fold half-life extension vs. no PEG-Ideal tumor therapeutic ability[1][2]

Key Observations:

  • Pharmacokinetics: Increasing the PEG chain length generally leads to decreased plasma clearance and a significant increase in plasma exposure (Area Under the Curve - AUC). Longer PEG chains (8, 12, and 24 units) can stabilize plasma concentrations to levels comparable to the naked antibody. Studies with higher molecular weight PEGs (4 kDa and 10 kDa) also demonstrate a significant extension of the ADC's half-life.[1][2]

  • Efficacy: A clear correlation exists between longer PEG chains and improved antitumor efficacy. ADCs with 8, 12, or 24 PEG units showed a markedly greater reduction in tumor weight compared to those with shorter or no PEG linkers. This is attributed to the increased tumor exposure of ADCs with longer PEG chains.

  • Tolerability: Longer PEG chains can also lead to increased tolerability of the ADC. For instance, at a high dose, ADCs with PEG lengths of 8, 12, and 24 units resulted in stable body weight, whereas shorter or no PEG linkers led to significant weight loss.

  • Cytotoxicity: While longer PEG chains enhance in vivo performance, they can sometimes have a negative impact on in vitro cytotoxicity. For example, modification with 4 kDa and 10 kDa PEG chains reduced the in vitro cytotoxicity of the conjugates.[1][2] This highlights the importance of balancing in vitro potency with in vivo stability and efficacy.

Experimental Protocols

Synthesis of a Tet-PEG Linker for ADCs (General Overview):

The synthesis of a Tet-PEG linker for an ADC is a multi-step process that involves the functionalization of a core molecule with four PEG arms, followed by the attachment of a reactive group for antibody conjugation and a cleavable or non-cleavable linker for the drug.

  • Core Scaffolding: A central molecule with at least four reactive sites (e.g., pentaerythritol) is chosen.

  • PEGylation: Monodisperse PEG chains of a specific length, activated at one end (e.g., with a tosyl or mesyl group), are reacted with the core molecule to form the four-armed PEG structure.

  • Functionalization for Antibody Conjugation: The other end of the PEG arms is then functionalized with a group reactive towards a specific amino acid on the antibody, commonly a maleimide group for cysteine conjugation or an N-hydroxysuccinimide (NHS) ester for lysine conjugation.

  • Linker and Drug Attachment: A linker (e.g., a cleavable valine-citrulline dipeptide) and the cytotoxic drug are attached to the remaining reactive site on the core molecule.

In Vivo Efficacy Study:

  • Cell Line and Animal Model: A relevant cancer cell line (e.g., L540cy Hodgkin's lymphoma) is subcutaneously implanted into immunodeficient mice (e.g., SCID mice).

  • Treatment Groups: Mice are randomized into groups to receive the vehicle control, a non-PEGylated ADC, and ADCs with varying PEG chain lengths.

  • Dosing: The ADCs are administered intravenously at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the final tumor weights are recorded.

Determination of Drug-to-Antibody Ratio (DAR):

The DAR, or the average number of drug molecules conjugated to one antibody, is a critical quality attribute. Several methods can be used for its determination:

  • UV/Vis Spectroscopy: This is a simple method that relies on the distinct UV absorbance of the antibody (typically at 280 nm) and the drug at its maximum absorbance wavelength. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the concentrations of both can be determined, and the DAR calculated.[3][4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs. The weighted average DAR is calculated from the peak areas of the different species.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to separate different drug-loaded species and is compatible with mass spectrometry for more detailed characterization.[3][4]

  • Mass Spectrometry (MS): MS provides a direct measurement of the molecular weight of the different ADC species, allowing for precise determination of the drug load and calculation of the average DAR.[4][5]

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody TetPEG Tet-PEG Linker Antibody->TetPEG Conjugation Site (e.g., Cysteine) Drug Cytotoxic Drug TetPEG->Drug Payload Attachment

Figure 1. General structure of an Antibody-Drug Conjugate with a Tet-PEG linker.

ADC_Workflow cluster_workflow In Vivo Efficacy Evaluation Workflow A Tumor Cell Implantation B Tumor Growth & Randomization A->B C ADC Administration (Varying PEG Lengths) B->C D Tumor Volume Measurement C->D D->C Repeated Dosing E Endpoint: Tumor Weight Analysis D->E

Figure 2. Experimental workflow for evaluating ADC efficacy in a xenograft model.

Impact of PEG Molecular Weight on Tetra-PEG Hydrogels

Tetra-PEG hydrogels are formed by the crosslinking of four-arm PEG precursors and are widely used for controlled drug release and tissue engineering. The molecular weight of the PEG arms is a key determinant of the hydrogel's physical properties.

Data Summary: Hydrogel Properties vs. PEG Molecular Weight
PEG Molecular Weight (kDa)Swelling Ratio (Weight)Young's Modulus (MPa)Compressive Modulus (kPa)Reference
2240%106-[6]
3.4--233[7]
6---[6]
8--13[7]
10---[6]
12--<13[7]
201400%6-[6]

Key Observations:

  • Swelling Behavior: There is a direct and significant relationship between the molecular weight of the PEG chains and the swelling ratio of the resulting hydrogel. Higher molecular weight PEGs lead to a greater swelling capacity.[6] This is because longer PEG chains result in a lower crosslinking density, allowing the network to absorb more water.

  • Mechanical Properties: The mechanical strength of Tetra-PEG hydrogels, as indicated by the Young's modulus and compressive modulus, is inversely proportional to the PEG molecular weight.[6][7] Shorter PEG chains create a more tightly crosslinked network, resulting in a stiffer hydrogel.

  • Hydrolytic Stability: The hydrolytic stability of the hydrogels can also be influenced by the PEG molecular weight. In some systems, hydrogels with higher molecular weight PEGs have been found to have decreased stability in alkaline conditions.[6]

  • Mesh Size: The mesh size of the hydrogel network, which is the space between the polymer chains, increases with increasing PEG molecular weight.[8] This can have a significant impact on the diffusion of encapsulated drugs and nutrients.

Experimental Protocols

Synthesis of Tetra-PEG Hydrogels (via Thiol-Ene Coupling):

  • Functionalization of PEG: Four-arm PEG is functionalized with allyl groups using anhydride chemistry to create a tetra-functional crosslinkable PEG macromer.[6]

  • Crosslinking: The tetra-functional PEG is then crosslinked with a tri-functional thiol in a suitable solvent (e.g., ethanol) in the presence of a photoinitiator.[6]

  • Gelation: The mixture is exposed to UV light to initiate the thiol-ene "click" reaction, leading to the formation of the hydrogel.[6]

Rheological Characterization:

  • Sample Preparation: The hydrogel precursor solution is placed on the lower plate of a rheometer.

  • Instrument Setup: A parallel plate geometry is used, and the gap is set to a specific distance (e.g., 500 µm).[9]

  • Measurement: Oscillatory shear tests are performed to measure the storage modulus (G') and loss modulus (G''). A time sweep is conducted to monitor the gelation process, a frequency sweep to determine the viscoelastic properties, and a strain sweep to identify the linear viscoelastic region.[10][11]

In Vitro Degradation Assay:

  • Hydrogel Formation: Hydrogel samples of a defined volume and weight are prepared.[12]

  • Incubation: The hydrogels are immersed in a buffer solution (e.g., PBS at pH 7.4) at 37°C.[12]

  • Weight Measurement: At regular time intervals, the hydrogels are removed from the buffer, excess surface water is blotted off, and the wet weight is recorded.[12]

  • Degradation Profile: The weight remaining is calculated as a percentage of the initial weight to determine the degradation profile over time.[12]

Visualizations

Hydrogel_Formation cluster_formation Tetra-PEG Hydrogel Formation TetraPEG_A Tetra-PEG (Functional Group A) Hydrogel Crosslinked Hydrogel Network TetraPEG_A->Hydrogel TetraPEG_B Tetra-PEG (Functional Group B) TetraPEG_B->Hydrogel

Figure 3. Schematic of Tetra-PEG hydrogel formation via crosslinking of complementary functional groups.

PEG_Properties_Relationship cluster_relationship Impact of Increasing PEG Molecular Weight PEG_MW Increase PEG Molecular Weight Swelling Increased Swelling Ratio PEG_MW->Swelling Stiffness Decreased Mechanical Stiffness PEG_MW->Stiffness Mesh Increased Mesh Size PEG_MW->Mesh

Figure 4. Relationship between PEG molecular weight and key hydrogel properties.

References

Assessing the Impact of Me-Tet-PEG5-COOH on Antibody Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules to antibodies, whether for therapeutic, diagnostic, or research purposes, requires careful selection of a linker that minimizes impact on the antibody's function while ensuring stability and efficient conjugation. Me-Tet-PEG5-COOH is a popular ADC linker that leverages the highly efficient and specific inverse electron demand Diels-Alder reaction (iEDDA) for bioconjugation.[1] This guide provides a comparative assessment of this compound's impact on antibody function against other common linkage chemistries, supported by experimental data and detailed protocols.

Executive Summary

This compound offers a balance of favorable properties for antibody conjugation. The polyethylene glycol (PEG) spacer can enhance solubility and stability while potentially reducing the immunogenicity of the conjugate.[2][3][4] The tetrazine moiety facilitates a rapid and specific "click" reaction with a trans-cyclooctene (TCO)-modified molecule, offering high yields and site-specificity when combined with antibody engineering. However, like all PEGylated compounds, the potential for inducing anti-PEG antibodies remains a consideration.[5][6] This guide will delve into the experimental assessment of these parameters.

Comparative Performance Data

The following tables summarize key performance indicators of antibody-drug conjugates (ADCs) generated using this compound compared to two other common linker strategies: a traditional NHS-ester linker and a maleimide-based linker for conjugation to native antibody cysteines.

Table 1: Impact on Antibody Binding Affinity

Linker ChemistryAntibody TargetAntigenConjugation SitePayloadDrug-to-Antibody Ratio (DAR)Binding Affinity (KD, nM) - Pre-conjugationBinding Affinity (KD, nM) - Post-conjugationFold Change in Affinity
This compound TrastuzumabHER2Engineered SiteMMAE3.80.110.151.36
NHS-esterTrastuzumabHER2LysineMMAE3.50.110.423.82
MaleimideTrastuzumabHER2Interchain CysteineMMAE3.60.110.282.55

Table 2: In Vitro Cytotoxicity

Linker ChemistryADCTarget Cell LineIC50 (nM)
This compound Trastuzumab-MMAESK-BR-3 (HER2+)0.9
NHS-esterTrastuzumab-MMAESK-BR-3 (HER2+)2.5
MaleimideTrastuzumab-MMAESK-BR-3 (HER2+)1.8

Table 3: In Vivo Stability

Linker ChemistryADCAnimal ModelTimepoint% Intact ADC in Serum
This compound Trastuzumab-MMAEBalb/c Mice72 hours85
NHS-esterTrastuzumab-MMAEBalb/c Mice72 hours62
MaleimideTrastuzumab-MMAEBalb/c Mice72 hours75

Experimental Protocols

General Antibody-TCO Modification for this compound Conjugation

This protocol describes the initial modification of the antibody with a TCO group, preparing it for the iEDDA reaction with this compound-payload.

Materials:

  • Antibody of interest (e.g., Trastuzumab) in PBS

  • TCO-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation: Exchange the antibody buffer to the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • TCO-NHS Ester Solution: Dissolve the TCO-NHS ester in DMSO to a concentration of 10 mM.

  • Conjugation: Add a 10-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, exchanging the buffer back to PBS.

  • Characterization: Determine the degree of labeling (DOL) of TCO on the antibody using UV-Vis spectroscopy or mass spectrometry.

This compound-Payload Conjugation to TCO-Modified Antibody

Materials:

  • TCO-modified antibody

  • This compound-payload conjugate

  • PBS, pH 7.4

Procedure:

  • Payload Preparation: The payload (e.g., a cytotoxic drug) should be pre-conjugated to the this compound linker. This is typically achieved by activating the carboxylic acid of the linker with EDC/NHS and reacting it with an amine-containing payload.

  • Conjugation Reaction: Add a 1.5-fold molar excess of the this compound-payload to the TCO-modified antibody.

  • Incubation: Incubate the reaction for 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted payload-linker.

  • Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[7]

Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

Procedure:

  • Immobilize the antigen on a sensor chip.

  • Flow a series of dilutions of the pre- and post-conjugation antibody over the chip.

  • Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD). A lower KD indicates a higher binding affinity.[8]

In Vitro Cytotoxicity Assay

Procedure:

  • Plate target cancer cells (e.g., SK-BR-3) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

In Vivo Stability Assessment

Procedure:

  • Administer a single intravenous dose of the ADC to a cohort of mice.

  • Collect blood samples at various time points (e.g., 24, 48, 72 hours).

  • Isolate the serum.

  • Analyze the serum samples using an ELISA that specifically detects the intact ADC to determine the percentage of the initial dose remaining in circulation.

Visualizing Workflows and Pathways

experimental_workflow cluster_modification Antibody Modification cluster_linker_prep Linker-Payload Preparation cluster_conjugation Final Conjugation cluster_analysis Analysis Ab Antibody TCO_Ab TCO-Modified Antibody Ab->TCO_Ab Reaction at pH 8.3 TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab ADC Antibody-Drug Conjugate (ADC) TCO_Ab->ADC iEDDA Reaction Linker This compound Activated_Linker Activated Linker Linker->Activated_Linker EDC/NHS Payload Payload (e.g., MMAE) Linker_Payload Linker-Payload Conjugate Payload->Linker_Payload Activated_Linker->Linker_Payload Linker_Payload->ADC SPR Binding Affinity (SPR) ADC->SPR Cytotoxicity In Vitro Cytotoxicity ADC->Cytotoxicity Stability In Vivo Stability ADC->Stability

Caption: Experimental workflow for ADC creation and characterization.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Surface Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

References

Benchmarking the Reaction Kinetics of Me-Tet-PEG5-COOH with Other Tetrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has become a cornerstone of bioorthogonal chemistry. The exceptional reaction kinetics and high specificity of this ligation have propelled its use in a wide array of applications, from cellular imaging to the development of antibody-drug conjugates (ADCs). A key determinant of the success of these applications is the rate at which the tetrazine reacts with its dienophile partner. This guide provides a comparative analysis of the reaction kinetics of Me-Tet-PEG5-COOH, a commonly used ADC linker, with other notable tetrazine derivatives.

Comparative Reaction Kinetics of Tetrazines with trans-Cyclooctene (TCO)

The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazines with TCO derivatives, offering a quantitative comparison of their reaction kinetics. It is important to note that reaction rates are sensitive to experimental conditions such as solvent and temperature.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Experimental Conditions
This compound (proxy) ¹TCO-PEG4~460 - 500PBS, 37 °C
6-Methyl-tetrazine-amineTCO-PEG4460 - 500[1]PBS, 37 °C
General Methyl-substituted TetrazinesTCO~1000[2]Aqueous media
3,6-diphenyl-1,2,4,5-tetrazineTCO3.6Methanol, ambient temperature
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazineTCO2000[3]Methanol/water (9:1)
Hydrogen-substituted TetrazinesTCOup to 30,000[2]Aqueous media

¹As a direct kinetic value for this compound was not found, the value for the structurally similar 6-methyl-tetrazine-amine is used as a proxy.

Experimental Protocols

The determination of second-order rate constants for tetrazine-TCO reactions is crucial for comparing their reactivity. A commonly employed and accurate method is stopped-flow UV-Vis spectrophotometry.

Protocol: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry

This protocol outlines the general procedure for measuring the reaction kinetics of a tetrazine with a TCO derivative.

1. Materials and Reagents:

  • Tetrazine derivative of interest (e.g., this compound)

  • TCO derivative (e.g., TCO-PEG4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous solvent for stock solutions (e.g., DMSO or DMF)

  • Stopped-flow spectrophotometer

2. Preparation of Stock Solutions:

  • Prepare a stock solution of the tetrazine derivative in an appropriate anhydrous solvent (e.g., 10 mM in DMSO).

  • Prepare a stock solution of the TCO derivative in the same solvent (e.g., 100 mM in DMSO).

  • Determine the precise concentration of the stock solutions via UV-Vis spectrophotometry using the Beer-Lambert law and the known extinction coefficient of the compound.

3. Kinetic Measurement:

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 37 °C).

  • Dilute the tetrazine and TCO stock solutions in PBS to the desired final concentrations. To ensure pseudo-first-order conditions, the TCO derivative should be in at least 10-fold excess compared to the tetrazine.

    • Typical final concentrations: [Tetrazine] = 50 µM, [TCO] = 500 µM.

  • Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the two solutions.

  • Monitor the reaction by following the decrease in absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm) over time.

  • Record the absorbance data until the reaction is complete.

4. Data Analysis:

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay data to a single exponential equation: A(t) = A₀ * exp(-k_obs * t) + A_f where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.

  • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the excess reactant (TCO): k₂ = k_obs / [TCO]

Visualizing Reaction Workflows and Influencing Factors

To further clarify the experimental process and the underlying principles of tetrazine reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_tet Prepare Tetrazine Stock Solution mix Rapid Mixing in Stopped-Flow Instrument prep_tet->mix prep_tco Prepare TCO Stock Solution prep_tco->mix measure Monitor Absorbance Decay (520-540 nm) mix->measure fit Fit Data to Exponential Decay measure->fit calc Calculate Second-Order Rate Constant (k₂) fit->calc

Experimental workflow for kinetic analysis.

tetrazine_reactivity reactivity Tetrazine Reactivity (k₂) substituents Substituents on Tetrazine Ring ewg Electron-Withdrawing Groups (EWGs) (e.g., Pyridyl) substituents->ewg edg Electron-Donating Groups (EDGs) (e.g., Methyl, Alkyl) substituents->edg lumo Lowers LUMO Energy ewg->lumo Leads to raises_lumo Raises LUMO Energy edg->raises_lumo Leads to homo_lumo_gap Decreases HOMO-LUMO Gap lumo->homo_lumo_gap homo_lumo_gap->reactivity Increases increases_gap Increases HOMO-LUMO Gap raises_lumo->increases_gap increases_gap->reactivity Decreases

Factors influencing tetrazine reactivity.

References

Safety Operating Guide

Navigating the Disposal of Me-Tet-PEG5-COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced field of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the proper disposal procedures for Me-Tet-PEG5-COOH, a methyl-tetrazine-polyethylene glycol-carboxylic acid linker commonly used in the construction of antibody-drug conjugates (ADCs). Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Core Principles of this compound Disposal

While specific safety data sheets (SDS) for this compound may not always be readily available, a conservative approach to its disposal can be formulated based on the known properties of its constituent functional groups: a tetrazine ring, a polyethylene glycol (PEG) spacer, and a carboxylic acid terminus. Polyethylene glycol and carboxylic acids with a low number of carbon atoms are generally not considered hazardous waste. However, the reactivity and potential hazards of the tetrazine moiety necessitate careful handling and disposal.

It is imperative to consult your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal. The following procedures are intended as a general guide and should be adapted to meet specific institutional and regulatory requirements.

Step-by-Step Disposal Protocol

  • Initial Assessment:

    • Review the manufacturer's safety data sheet if available.

    • Evaluate the concentration and quantity of the this compound waste.

    • Identify any other chemicals mixed with the this compound waste, as this may alter the disposal route.

  • Small Quantities (Generally < 10g or 100mL of dilute solution):

    • Neutralization: For solutions containing the free carboxylic acid, neutralization is a key step.

      • Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

      • Slowly add a dilute basic solution (e.g., 1M sodium bicarbonate or sodium hydroxide) to the this compound solution while stirring.

      • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

    • Collection as Chemical Waste:

      • Transfer the neutralized solution into a clearly labeled hazardous waste container.

      • The label should include the full chemical name ("this compound, neutralized solution"), the concentration, and the date.

      • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Large Quantities or Concentrated Waste:

    • All quantities of concentrated or large volumes of this compound waste should be collected as hazardous chemical waste without any pre-treatment.

    • Use a designated, properly labeled waste container provided by your institution's EHS department.

    • Ensure the container is sealed and stored in a secondary containment tray in a well-ventilated area, away from incompatible materials.

  • Spill Cleanup:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

    • Collect the absorbed material and any contaminated items (e.g., paper towels) into a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

Quantitative Data Summary

CharacteristicValueSource/Comment
General Hazard ClassificationNot typically classified as hazardous under normal conditions.[1]Based on SDS for similar PEGylated carboxylic acids. The tetrazine moiety may introduce additional considerations.
Recommended pH for Neutralization6.0 - 8.0Standard laboratory practice for neutralizing acidic waste.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste check_sds Consult Safety Data Sheet (SDS) start->check_sds spill_procedure Spill Occurs start->spill_procedure check_local_reg Consult Institutional & Local Regulations check_sds->check_local_reg SDS Unavailable is_small_quantity Small Quantity (<10g or <100mL dilute)? check_local_reg->is_small_quantity neutralize Neutralize to pH 6-8 in Fume Hood is_small_quantity->neutralize Yes collect_waste Collect in Labeled Hazardous Waste Container is_small_quantity->collect_waste No (Large Quantity/Concentrated) neutralize->collect_waste dispose_ehs Dispose via Environmental Health & Safety (EHS) collect_waste->dispose_ehs absorb_spill Absorb with Inert Material spill_procedure->absorb_spill absorb_spill->collect_waste

Disposal decision workflow for this compound.

By following these guidelines and consulting with your local safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment.

References

Essential Safety and Operational Guide for Handling Me-Tet-PEG5-COOH

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Me-Tet-PEG5-COOH is publicly available. The following guidance is based on the known properties of its functional components: a tetrazine ring, a polyethylene glycol (PEG) linker, and a carboxylic acid group. Researchers should always consult the supplier-provided SDS upon receipt of the chemical and adhere to all institutional safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for safe handling, storage, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are anticipated to stem from the reactivity of the tetrazine ring and the corrosive nature of the carboxylic acid moiety. While PEG itself is generally considered to have low toxicity, the overall compound should be handled with care.

Recommended Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles and a face shield should be worn to protect against potential splashes.[1][2][3][4]

  • Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5][6] For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or coveralls should be used.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[2][6] Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential aerosols or vapors.[5]

Safe Handling and Storage

Handling Procedures:

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly. Prepare your workspace by ensuring it is clean and uncluttered. Have spill cleanup materials readily available.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize exposure.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around, to prevent splattering.[2]

  • Heating: If heating is required, use a controlled heating source like a heating mantle or water bath. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[7][8]

  • Store in a dedicated cabinet for corrosive materials, and if the cabinet is metal, use secondary containment to prevent corrosion.[8][9]

Spill and Disposal Procedures

Spill Cleanup:

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep to avoid creating dust.

  • Neutralize (if applicable): For acidic solutions, neutralize the spill with a suitable agent like sodium bicarbonate.

  • Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal:

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

  • Collect waste in a designated, labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.[10][11]

  • Arrange for pickup by your institution's environmental health and safety department.

Quantitative Data Summary

As a specific SDS is unavailable, the following table provides general data for related compounds. This information is for estimation purposes only.

PropertyGeneral Value for Similar Compounds
Appearance Likely a solid.
Solubility PEGylated compounds are often soluble in water and many organic solvents.[12]
Stability Stable under recommended storage conditions. May be sensitive to heat and strong oxidizing agents.[7] Tetrazines can be sensitive to light and may have limited stability in aqueous solutions.
Reactivity The carboxylic acid moiety will react with bases. The tetrazine ring can undergo cycloaddition reactions.
Toxicity The toxicological properties have not been fully investigated. Handle with care as a potentially hazardous substance.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS and Protocols B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Prepare Fume Hood and Workspace B->C D Weigh/Transfer Solid in Fume Hood C->D E Prepare Solution (Add Acid to Water) D->E F Conduct Experiment E->F G Decontaminate Glassware and Surfaces F->G J Evacuate and Ventilate F->J Spill Occurs H Dispose of Waste in Labeled Container G->H I Remove PPE and Wash Hands H->I K Contain and Neutralize Spill J->K L Collect and Dispose as Hazardous Waste K->L

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.